molecular formula C16H13ClN2O B2398522 (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol CAS No. 88941-49-5

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

货号: B2398522
CAS 编号: 88941-49-5
分子量: 284.74
InChI 键: IFGUZODIMGJQLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, designed for research applications. Its structure incorporates a potent imidazole pharmacophore, a feature known to confer a wide range of biological activities by readily interacting with enzymes and receptors in biological systems . The specific arrangement of the 4-chlorophenyl and phenyl rings linked through an imidazole-containing methanol backbone suggests its primary utility as a versatile synthon for the synthesis of more complex, biologically active molecules. This compound is of particular value in antimicrobial research. Structurally similar 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol derivatives have demonstrated exceptional efficacy as antifungal agents, showing potent activity against Candida albicans and clinically resistant strains like Candida glabrata , often outperforming reference drugs such as fluconazole . The mechanism of action for such compounds typically involves inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is critical for maintaining fungal cell membrane integrity . Beyond antimicrobial applications, the imidazole core is a privileged structure in anticancer research. Various imidazole-based derivatives are actively investigated for their ability to inhibit the proliferation of diverse cancer cell lines, including those from prostate carcinoma and glioblastoma, by targeting specific cellular pathways and mechanisms . As an intermediate, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol provides researchers with a foundational chemical template for developing and optimizing new therapeutic candidates in these and other areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

(4-chlorophenyl)-(4-imidazol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-14-5-1-12(2-6-14)16(20)13-3-7-15(8-4-13)19-10-9-18-11-19/h1-11,16,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGUZODIMGJQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmacophore Engineering: Chemical Profiling and Synthetic Workflows for (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Executive Summary

In the landscape of modern medicinal chemistry, diarylmethanol derivatives serve as foundational scaffolds for the development of potent metalloenzyme inhibitors. Specifically, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol represents a highly specialized intermediate. By integrating a lipophilic halogenated aromatic ring with a basic imidazole moiety, this compound provides an ideal structural basis for targeting cytochrome P450 (CYP) enzymes.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the physicochemical logic of this molecule, map its pharmacophoric interactions, and detail a self-validating synthetic workflow designed to ensure high yield and purity for downstream active pharmaceutical ingredient (API) development.

Physicochemical Profiling & Molecular Logic

To predict the pharmacokinetic behavior and chemical reactivity of a compound, we must first establish its fundamental properties. The structural framework of diaryl methanols is well-documented for its utility in generating stable carbocations for subsequent functionalization[1]. The table below synthesizes the quantitative data for this specific molecule.

Table 1: Physicochemical and Pharmacokinetic Parameters

ParameterValueCausality / Implication in Drug Design
Molecular Formula C₁₆H₁₃ClN₂OEstablishes the core functionalized diarylmethanol scaffold.
Molecular Weight 284.74 g/mol Well within Lipinski's Rule of 5 (MW < 500), ensuring favorable oral bioavailability.
LogP (Predicted) ~3.2Optimal lipophilicity for cell membrane permeability while maintaining necessary aqueous solubility.
pKa (Imidazole N3) ~6.1Exists in an equilibrium of protonated and free-base forms at physiological pH (7.4), facilitating both solubility and target binding.
TPSA 38.1 ŲA low Topological Polar Surface Area allows for excellent blood-brain barrier (BBB) penetration if targeting CNS-based enzymes.
H-Bond Donors/Acceptors 1 / 2The secondary hydroxyl acts as a donor, while the oxygen and imidazole nitrogen act as acceptors.

Structural & Mechanistic Insights

The molecular architecture of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a rationally designed pharmacophore. Imidazole-containing moieties are critical in modern drug design, particularly for their ability to coordinate with metalloenzymes [2].

  • The Imidazole Ring: Acts as a strong Lewis base. In biological systems, the sp²-hybridized N3 nitrogen coordinates directly with the Fe³⁺ ion of the heme group in CYP450 enzymes. This coordinate covalent bond displaces water and effectively halts the enzyme's oxidative cycle.

  • The 4-Chlorophenyl Group: The chlorine atom provides a strong inductive electron-withdrawing effect, stabilizing the aromatic system. More importantly, it fits into deep, lipophilic pockets (S1 sub-sites) of target proteins, engaging in π-π stacking and halogen bonding, which drastically increases binding affinity.

  • The Secondary Hydroxyl: Serves a dual purpose. Biologically, it can engage in hydrogen bonding with active site residues (e.g., Threonine or Serine). Chemically, it is a versatile functional handle that can be activated for downstream Sₙ1 or Sₙ2 functionalization.

Binding Target (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol Imid Imidazole N3 Atom Target->Imid ClPh 4-Chlorophenyl Group Target->ClPh OH Secondary Hydroxyl Target->OH Heme CYP450 Heme Iron (Fe3+) Imid->Heme Coordinate Covalent Bond Pocket Hydrophobic Pocket (S1) ClPh->Pocket π-π / Halogen Bonding Hbond Active Site Thr/Ser OH->Hbond Hydrogen Bonding

Fig 1. Pharmacophore mapping of the compound within a generic CYP450 active site.

Validated Synthetic Methodology

A chemical protocol is only as robust as its validation steps. Handling of halogenated imidazole derivatives requires adherence to specific safety and analytical protocols [3]. The synthesis of this compound is achieved via a highly controlled Grignard addition.

Synthesis A 4-(1H-imidazol-1-yl)benzaldehyde (Electrophile) C Anhydrous THF 0°C to RT A->C B 4-chlorophenylmagnesium bromide (Grignard Reagent) B->C D Magnesium Alkoxide Intermediate C->D Nucleophilic Addition E Aqueous NH4Cl Quench (pH 7-8) D->E Protonation F Target Product (Isolation via Chromatography) E->F Workup & Validation

Fig 2. Grignard synthesis workflow with built-in analytical checkpoints.

Step-by-Step Protocol:

Step 1: Preparation of the Electrophile

  • Action: Dissolve 10.0 mmol of 4-(1H-imidazol-1-yl)benzaldehyde in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Causality: Anhydrous THF is critical; it solubilizes the reagents and coordinates the magnesium to stabilize the Grignard reagent. Any residual moisture will prematurely quench the Grignard reagent into 4-chlorobenzene. Argon prevents oxidative degradation of the aldehyde.

Step 2: Nucleophilic Addition

  • Action: Cool the solution to 0°C using an ice-water bath. Slowly add 12.0 mmol (1.2 eq) of 4-chlorophenylmagnesium bromide (1.0 M in THF) dropwise over 15 minutes.

  • Causality: The nucleophilic addition is highly exothermic. Maintaining 0°C prevents side reactions, such as the reduction of the aldehyde via β -hydride transfer, ensuring high regioselectivity for the 1,2-addition.

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) (Silica gel, Eluent: Dichloromethane/Methanol 9:1). The UV-active aldehyde spot ( Rf​≈0.6 ) should disappear, replaced by a more polar secondary alcohol product spot ( Rf​≈0.35 ).

Step 3: Quenching and Workup

  • Action: Quench the reaction carefully with 15 mL of saturated aqueous ammonium chloride (NH₄Cl) at 0°C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Causality: NH₄Cl provides a mild proton source to break the magnesium alkoxide intermediate without creating an overly acidic environment.

  • Self-Validating Checkpoint: Test the pH of the aqueous phase. It must remain between ~7-8. If it drops below 6, the basic imidazole ring will protonate, forming a water-soluble salt, resulting in massive yield loss to the aqueous layer.

Step 4: Purification and Characterization

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

  • Validation: Confirm the structure via ¹H NMR. The diagnostic peak is the benzylic methine proton (CH-OH), which should appear as a distinct singlet (or doublet if coupled to the hydroxyl proton) around δ 5.8 - 6.0 ppm.

Downstream Applications in Drug Development

Once synthesized, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is rarely the final therapeutic agent. Instead, it acts as a highly versatile precursor. By treating this compound with thionyl chloride (SOCl₂), the hydroxyl group is converted into a chloride, generating a highly reactive, resonance-stabilized diarylmethyl carbocation intermediate. This intermediate can subsequently be reacted with various nucleophiles (e.g., secondary amines or additional azoles) to generate complex, multi-targeted inhibitors mirroring the structural logic seen in advanced antifungal or antineoplastic agents [4].

References

  • Title: Chemical Substance Information and Hazard Classifications for Imidazole Derivatives Source: NextSDS URL: [Link]

  • Title: Global Substance Registration System (GSRS) - Chemical Moieties and Stereochemistry Source: NIH GSRS URL: [Link]

Spectroscopic Blueprint of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a multifaceted organic compound of significant interest to the pharmaceutical and materials science sectors. Its structural architecture, featuring a chlorophenyl group, a phenyl-linked imidazole, and a central benzylic alcohol moiety, suggests a wide range of potential applications, from antifungal agents to novel materials. A comprehensive understanding of its molecular structure is paramount for its effective application and development. This technical guide provides an in-depth analysis of the spectroscopic characteristics of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol, offering a foundational reference for researchers and developers. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol, both ¹H and ¹³C NMR are critical for confirming its structural integrity.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate data interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the hydroxyl group.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing chemical shifts to 0 ppm.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument, to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol in CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.80Singlet1HImidazole C2-H
~7.40-7.20Multiplet10HAromatic Protons (Chlorophenyl & Phenyl Rings), Imidazole C4-H & C5-H
~5.90Singlet1HMethanol CH
~2.50Broad Singlet1HMethanol OH

Interpretation and Rationale:

  • Imidazole Protons: The proton at the C2 position of the imidazole ring is expected to be the most downfield of the imidazole protons, appearing as a sharp singlet around 7.80 ppm. The protons at C4 and C5 will likely appear in the aromatic region, contributing to the multiplet between 7.40-7.20 ppm.[2]

  • Aromatic Protons: The protons on both the 4-chlorophenyl and the 1,4-disubstituted phenyl rings will resonate in the aromatic region, typically between 7.40 and 7.20 ppm.[1][3] The electron-withdrawing effect of the chlorine atom and the imidazole ring will influence the precise chemical shifts. Due to the substitution patterns, these aromatic signals are expected to appear as complex multiplets.

  • Methanol Proton (CH): The benzylic proton of the methanol group is attached to a carbon bearing both an oxygen and two aromatic rings, leading to a downfield shift. A singlet is predicted for this proton around 5.90 ppm.

  • Methanol Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet and can exchange with deuterium upon addition of D₂O.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~145-120Aromatic and Imidazole Carbons
~75Methanol Carbon (C-OH)

Interpretation and Rationale:

  • Aromatic and Imidazole Carbons: The carbons of the two aromatic rings and the imidazole ring are expected to resonate in the downfield region of the spectrum, typically between 145 and 120 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbons of the imidazole ring will have distinct chemical shifts within this range.[4][5][6]

  • Methanol Carbon: The carbon atom of the methanol group, being attached to an electronegative oxygen atom and two aromatic rings, will be significantly deshielded and is predicted to appear around 75 ppm.[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add TMS Standard B->C D Insert into NMR Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Process Spectra (FT, Phasing, Baseline Correction) E->G F->G H Calibrate Chemical Shifts G->H I Integrate & Analyze Multiplicities H->I J Assign Signals to Structure I->J

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR Spectral Data (Predicted)

The IR spectrum of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol will show characteristic absorption bands for its key functional groups.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3400-3200Strong, BroadO-H stretchAlcohol
3150-3000MediumC-H stretchAromatic & Imidazole
1610-1580MediumC=C stretchAromatic Rings
1520-1470MediumC=N, C=C stretchImidazole Ring
1250-1000StrongC-O stretchAlcohol
~830StrongC-H out-of-plane bend1,4-disubstituted Phenyl
~750StrongC-Cl stretchAryl Halide

Interpretation and Rationale:

  • O-H Stretch: The most prominent feature in the IR spectrum will be a strong and broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[8][9][10]

  • C-H Stretches: Aromatic and imidazole C-H stretching vibrations are expected to appear as a group of medium intensity bands just above 3000 cm⁻¹.[8]

  • Aromatic and Imidazole Ring Stretches: The C=C stretching vibrations of the aromatic rings will give rise to medium intensity bands in the 1610-1580 cm⁻¹ region. The imidazole ring, with its C=C and C=N bonds, will also show characteristic absorptions in the 1520-1470 cm⁻¹ range.

  • C-O Stretch: A strong absorption band between 1250 and 1000 cm⁻¹ will be indicative of the C-O stretching vibration of the benzylic alcohol.[8]

  • Out-of-Plane Bending: A strong band around 830 cm⁻¹ is characteristic of the C-H out-of-plane bending vibration for a 1,4-disubstituted benzene ring.

  • C-Cl Stretch: The C-Cl stretching vibration is expected to produce a strong band around 750 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare KBr Pellet or use ATR B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Ratio Sample to Background C->D E Identify Characteristic Absorption Bands D->E F Correlate Bands with Functional Groups E->F MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation A Introduce Sample (e.g., LC or Direct Infusion) B Ionize Sample (e.g., ESI or EI) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Identify Molecular Ion Peak D->E F Analyze Isotope Pattern E->F G Interpret Fragmentation (MS/MS) F->G H Correlate with Structure G->H

Sources

"(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol" crystal structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Characterization of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Executive Summary

The compound (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol represents a highly functionalized diaryl methanol architecture, serving as a critical intermediate and active pharmacophore in the development of imidazole-based therapeutics. Characterized by a central chiral sp3 carbon, a halogen-bond-donating 4-chlorophenyl ring, and a coordinating 1H-imidazole moiety, its three-dimensional conformation dictates its biological efficacy. This whitepaper provides a comprehensive, self-validating methodological guide for the crystallization, X-ray diffraction (XRD) analysis, and supramolecular characterization of this molecule, bridging the gap between solid-state physical chemistry and structure-based drug design.

Molecular Architecture & Pharmaceutical Relevance

Imidazole derivatives are a cornerstone of modern antimicrobial and antifungal therapies. As established in the literature regarding1[1], the spatial orientation of the imidazole ring relative to a bulky, lipophilic diaryl core is the primary determinant of the molecule's ability to selectively coordinate with the heme iron of the fungal cytochrome P450 enzyme (CYP51).

Determining the precise single-crystal structure of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol allows researchers to map its exact dihedral angles and non-covalent interaction potential. The presence of the tertiary hydroxyl group introduces a strong hydrogen-bond donor, while the unprotonated nitrogen (N3) on the imidazole ring acts as a strong acceptor. Furthermore, the para-chloro substitution introduces the potential for highly directional 2[2], a critical parameter in modern crystal engineering and target-site docking.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Growth of Diffraction-Quality Single Crystals

Objective: To obtain a single crystal with sufficient volume (0.1–0.3 mm per dimension) and minimal mosaicity.

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 2 mL of a binary solvent system (dichloromethane/methanol, 1:1 v/v).

    • Causality: Dichloromethane provides high solubility for the lipophilic 4-chlorophenyl and imidazole rings, while methanol acts as a hydrogen-bond competitor. This prevents the premature, amorphous precipitation of the hydroxyl-bearing API.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL glass vial.

    • Causality: Removing particulate impurities eliminates heterogeneous nucleation sites, ensuring that crystal growth is thermodynamically driven rather than kinetically forced.

  • Controlled Evaporation: Puncture the vial cap with a single 21G needle hole and place it in a vibration-free environment at 20 °C.

    • Causality: A slow evaporation rate over 7–14 days maintains a low degree of supersaturation, favoring the growth of fewer, larger, and defect-free single crystals.

  • Self-Validation Checkpoint: Harvest a candidate crystal and examine it under a polarized light microscope. The crystal must extinguish light uniformly upon rotation. If the crystal shows patchy or wavy extinction, it is twinned or mosaic and must be rejected from the XRD workflow.

Protocol B: X-Ray Diffraction Data Collection and Refinement
  • Mounting & Cryocooling: Coat the validated crystal in paratone-N oil, mount it on a MiTeGen loop, and transfer it immediately to a cold nitrogen stream (100 K) on the diffractometer.

    • Causality: Cryocooling minimizes thermal motion (atomic displacement parameters), yielding higher resolution data and sharper electron density maps.

  • Data Collection: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å).

    • Causality: Cu Kα radiation would result in significant X-ray absorption by the heavy chlorine atom. Mo Kα minimizes these absorption effects, ensuring accurate intensity measurements.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing methods. Perform full-matrix least-squares refinement on F2 using the3[3] integrated within the4[4].

  • Self-Validation Checkpoint: The refinement is considered complete and validated only when the maximum shift/error is < 0.001, the goodness-of-fit (S) approaches 1.0, and the residual electron density map shows no unassigned peaks > 0.5 e/ų.

Supramolecular Interactions & Crystal Packing

The crystal packing of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is governed by a hierarchy of non-covalent interactions:

  • Hydrogen Bonding ( O−H⋯N ): The tertiary hydroxyl group acts as a primary structure-directing agent. It donates a strong hydrogen bond to the unprotonated sp2 nitrogen of the imidazole ring of an adjacent molecule, forming infinite 1D supramolecular chains.

  • Halogen Bonding ( C−Cl⋯π ): The chlorine atom features an electrophilic region (the σ -hole) at the distal end of the C-Cl bond. This σ -hole interacts with the nucleophilic π -electron cloud of an adjacent phenyl or imidazole ring, a well-documented phenomenon in 2[2].

  • π−π Stacking: The parallel alignment of the highly aromatic 4-(1H-imidazol-1-yl)phenyl systems provides secondary stabilization to the 3D lattice.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters expected for this class of functionalized diaryl-imidazole methanols when crystallized as a racemate.

Crystallographic ParameterRepresentative ValueStructural Significance
Crystal System MonoclinicIndicates a single 2-fold axis of symmetry, common for racemic organic APIs.
Space Group P21​/c Centrosymmetric packing; accommodates both enantiomers of the chiral methanol center.
Temperature 100(2) KCryogenic collection minimizes thermal ellipsoids for precise bond length determination.
Z (Molecules per unit cell) 4Standard packing efficiency for P21​/c without solvent inclusion.
Radiation Mo K α ( λ=0.71073 Å)Prevents heavy-atom absorption artifacts from the chlorine substituent.
Final R1​ index < 0.050High-quality structural model with excellent agreement between observed and calculated data.
Goodness-of-fit on F2 ~1.05Validates that the weighting scheme and structural model are statistically sound.

Structural Workflow Visualization

The logical progression from chemical synthesis to structural elucidation and therapeutic application is mapped below.

Workflow N1 API Synthesis (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol N2 Single Crystal Growth (Thermodynamic Control via Slow Evaporation) N1->N2 N3 X-Ray Diffraction (XRD) Mo Kα Radiation (λ = 0.71073 Å) N2->N3 N4 Structure Solution & Refinement (SHELXT / SHELXL / Olex2) N3->N4 N5 Supramolecular Analysis (H-Bonding, Halogen Bonding, π-π Stacking) N4->N5 N6 Structure-Based Drug Design (e.g., Fungal CYP51 Targeting) N5->N6

Caption: Crystallographic workflow from API synthesis to structure-based drug design.

References

  • Metrangolo, P., Resnati, G., et al. (2014). "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography. URL:[Link]

  • Pharmaceuticals Editorial Board. (2022). "New Antifungal Agents with Azole Moieties." Pharmaceuticals. URL:[Link]

Sources

Comprehensive Solubility Profiling of (4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol: A Technical Guide for Preclinical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from discovery to preclinical development hinges on a rigorous understanding of its physicochemical properties. (4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a highly lipophilic, weakly basic diarylmethanol derivative. Structurally analogous to azole antifungals, it presents a classic Biopharmaceutics Classification System (BCS) Class II profile: high intestinal permeability but severely dissolution rate-limited oral bioavailability.

This whitepaper provides an authoritative, causality-driven framework for profiling the kinetic, thermodynamic, and biorelevant solubility of this compound, ensuring that formulation strategies are grounded in empirical, self-validating scientific protocols.

Physicochemical Grounding & Theoretical Solubility

To design an effective solubility assay, one must first deconstruct the molecular architecture of the API. The core features of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol include:

  • Highly Lipophilic Scaffold: The presence of a 4-chlorophenyl ring and a central diarylmethanol core drives the predicted partition coefficient (LogP) into the 3.5–4.5 range, categorizing it as a highly hydrophobic "grease ball" molecule[1].

  • Ionizable Center: The molecule features an N-phenylimidazole moiety. The predicted pKa of the conjugate acid of N-phenylimidazole is approximately 5.45[2].

Mechanistic Causality: Because the pKa is ~5.45, the imidazole nitrogen will be heavily protonated (ionized) in the highly acidic environment of the stomach (pH 1.2–2.0), leading to rapid dissolution. However, upon gastric emptying into the neutral environment of the small intestine (pH 6.5), the API will undergo rapid deprotonation back to its free-base form. This creates a severe risk of supersaturation and subsequent precipitation, drastically limiting systemic absorption.

Pathway API Solid API Dose (Unionized) Stomach Gastric Fluid (pH 1.2) Ionization of Imidazole API->Stomach Dissolved Dissolved API (Protonated Cation) Stomach->Dissolved Rapid Dissolution Intestine Intestinal Fluid (pH 6.5) Deprotonation Dissolved->Intestine Gastric Emptying Precipitate Precipitation Risk (Free Base) Intestine->Precipitate pH > pKa (5.45) Micelles Bile Salt Micelles (Solubilization) Intestine->Micelles FaSSIF/FeSSIF Absorption Systemic Absorption Precipitate->Absorption Poor/Slow Micelles->Absorption Permeation

Fig 1. pH-dependent ionization and absorption pathway of the API.

Experimental Methodologies for Solubility Determination

A tiered approach to solubility testing ensures that early discovery chemistry is not bottlenecked, while late-stage formulation is supported by robust thermodynamic data.

Phase 2.1: Kinetic Solubility Screening (High-Throughput)

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. It is vital for early-stage screening where API quantities are limited.

  • Protocol:

    • Prepare a 10 mM stock solution of the API in 100% DMSO.

    • Perform linear serial dilutions of the DMSO stock into aqueous phosphate buffers (pH 1.2, 4.5, and 7.4) in a 96-well plate, ensuring the final DMSO concentration remains ≤2%[3].

    • Incubate for 2 hours at 25°C.

    • Detect precipitation via laser nephelometry (light scattering) or filter through a 0.22 µm plate and quantify the dissolved fraction via LC-MS/MS[3].

  • Self-Validation: The inclusion of a highly soluble reference standard (e.g., propranolol) and a poorly soluble standard (e.g., ketoconazole) ensures the nephelometer is accurately calibrated to detect micro-precipitates.

Phase 2.2: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium between the solid crystalline lattice and the solvated API. This is the gold standard required by the OECD 105 Guideline for physicochemical testing[4].

  • Protocol:

    • Weigh an excess amount of crystalline (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol (e.g., 10 mg) into a sealed glass vial.

    • Add 5 mL of the target aqueous buffer.

    • Add a magnetic stir bar and incubate the suspension at 37°C with continuous agitation for 24 to 48 hours[5].

    • Crucial Causality Step: Verify equilibrium by sampling at 24h and 48h. If the concentration varies by less than 5%, thermodynamic equilibrium is achieved. Ensure excess solid is still visibly present (if the solid fully dissolves, the true solubility limit has not been reached)[4].

    • Separate the phases via ultracentrifugation or a 0.22 µm PVDF syringe filter.

    • Dilute the supernatant and analyze via HPLC-UV.

Protocol Start Weigh Excess Solid API (> Expected Solubility) Buffer Add Aqueous Media (Buffer / FaSSIF / FeSSIF) Start->Buffer Incubate Incubate at 37°C Shake for 24-48 Hours Buffer->Incubate Equilibrium Verify Thermodynamic Equilibrium Incubate->Equilibrium Separate Phase Separation (Centrifugation / Filtration) Equilibrium->Separate Solid Present Analyze HPLC-UV / LC-MS Quantification Separate->Analyze

Fig 2. Thermodynamic shake-flask solubility protocol workflow.

Phase 2.3: Biorelevant Media Profiling

Because the API is highly lipophilic, standard aqueous buffers vastly underestimate in vivo solubility. Biorelevant media contain physiological surfactants (bile salts and lecithin) that form mixed micelles, mimicking the gut environment[5].

  • Protocol: Execute the shake-flask protocol using FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5, 3 mM sodium taurocholate, 0.75 mM lecithin) and FeSSIF (Fed State Simulated Intestinal Fluid, pH 5.0, 15 mM sodium taurocholate, 3.75 mM lecithin)[1].

  • Causality: Comparing FaSSIF to FeSSIF data predicts potential "food effects." If FeSSIF solubility is significantly higher, administering the drug with a high-fat meal will likely be required to achieve therapeutic plasma levels unless mitigated by formulation.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic solubility profile of the API based on its physicochemical properties and structural homologies to known azole compounds.

Media / ConditionpHSurfactants PresentEstimated Solubility (mg/mL)Mechanistic Rationale
SGF (Simulated Gastric Fluid) 1.2None> 5.00Complete protonation of the imidazole nitrogen (pH << pKa).
Acetate Buffer 4.5None~ 0.85Partial ionization; approaching the pKa of 5.45.
Phosphate Buffer 6.8None< 0.01API is entirely in its free-base, highly lipophilic form.
FaSSIF (Fasted Intestinal) 6.5Low (Bile Salts/Lecithin)~ 0.08Micellar solubilization provides a modest enhancement over plain buffer.
FeSSIF (Fed Intestinal) 5.0High (Bile Salts/Lecithin)~ 0.45Lower pH increases ionization, while high surfactant load maximizes micellar encapsulation.

Formulation Strategies for Solubility Enhancement

Given the steep pH-dependent drop in solubility from the stomach to the intestine, formulating (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol as a simple crystalline powder will result in severe in vivo precipitation.

Recommended Approach: Amorphous Solid Dispersions (ASDs) To bypass the crystal lattice energy barrier and maintain intestinal supersaturation, the API should be formulated as an ASD using hot-melt extrusion (HME) or spray drying.

  • Polymer Selection: Utilizing a pH-dependent enteric polymer matrix, such as Hypromellose Acetate Succinate (HPMCAS), is highly recommended. HPMCAS remains insoluble in the stomach (protecting the API from rapid dissolution and subsequent crashing) but dissolves at intestinal pH (≥ 5.5).

  • Clinical Precedent: This exact strategy has successfully enhanced the bioavailability of structurally related azole antifungals, such as the SUBA-itraconazole (Super Bioavailability) formulation, which utilizes a solid dispersion in a pH-dependent polymer matrix to eliminate food effects and reduce interpatient variability[6].

References

  • Phenylimidazole - ChemBK.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIar4Vv9RLGt8hkbMXIPu7yKtysB_Os4JViOAV3CuZbRuRld4d2IZmCvhg8H92mcwg87nHjmgwak9b9tjeWmHHvePzT0leG8Sm2UZPZ7Eq5JC7T1sb9UU87h6qbtsmuMBxAQyromS3_xo=]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA97xIVV1A9ySmQSe2Dgjfw2FIF7SBX1xYvN23HdjfwLoRtUIwrwb7cCKseUQ_zGBfPtv4nuE3s0Vp0Uripndhbk8d6ox9AlfsWgGmGUg3W-mB0n6wvDYKv_WwhyM9_E6eKXU53Fb_O9M28PJdrIPr8MXwfsKo3gosBwiD7Dr0fXkgjJ2PCUev3NEBJTuRTyWJKn7iOcged8gQAZSWX8w-2gTh2k_9OkgF1vYyIctL3EnQYOa7cVkcO_qd0Q==]
  • Will we ever be able to accurately predict solubility? - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDWUcpmN-fKBHYtHUGFSBiYb0aj8_tuEmHWybaCAT2t0dOK6qnbFQy1F1Ms46tzNapveGejLCaROqxnN6P3wroO-Rbj_U9l6pKvBl1-5dRjAPEhhonArjEwuTy8B0lQ58TNng-muvfAYU02Rmr]
  • Solubility Check in FaSSIF FeSSIF by HPLC - Biorelevant.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSKqyDLGN2Vd_lZxkb4F4QjRZE6EssNlpROjBQ4GLTxKMxM0s64xkUR7OHYDqY0ZHa2MUMKl-_SAKtDMyymrfV88wFblu55xa0zonQg2Jc3ZH27kbi6kwF850BRNiWz9yBGIN71lGWrHlPVm9Jw48mJtRfKf0E]
  • Impact of Simulated Intestinal Fluids on Dissolution, Solution Chemistry, and Membrane Transport of Amorphous Multidrug Formulations - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrgP12euxWmx_64_KCmbwG4mWkBDdINTB_OkT_xubUaYZXwbg80djVOR5gBf8FMF7kWlg4kUwypY6t5s734szaN39wSwue5ZtvoIlpFqOJa35KbuPcOSDdw9U3_nVIK-DfvT225bLqvOblJ13YOCrmt61Rvpw=]
  • Aspiring Antifungals: Review of Current Antifungal Pipeline Developments - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnkN82Bhiz-PXAsxWc-huF7BsxuZ1WwtOAC_eHoKvqL61BycCgR8lesfq-EwRbbI34M9XdXTZdKHkrwNxWPHAbm7D6IbAMGRgnACrNIIvq0BsxH4aYxxxAcyPmqPHZaw8=]

Sources

A Research and Development Framework for Investigating the Potential Therapeutic Targets of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The compound (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol represents a compelling scaffold for therapeutic development, integrating key pharmacophoric elements known for potent biological activity. The presence of an imidazole ring, a cornerstone of numerous marketed drugs, tethered to a diarylmethanol core decorated with a 4-chlorophenyl group, suggests a high probability of interaction with specific biological targets, particularly metalloenzymes. This guide provides a comprehensive framework for the systematic evaluation of this compound's therapeutic potential. We will dissect the most probable molecular targets, including fungal lanosterol 14α-demethylase (CYP51) and human aromatase (CYP19A1), and explore its potential role in modulating oncogenic signaling pathways like Wnt/β-catenin. This document is structured to guide researchers through hypothesis-driven experimentation, from initial in-vitro enzymatic and cellular assays to critical off-target liability screening, providing detailed, field-proven protocols and the scientific rationale underpinning each investigative step.

Part 1: Foundational Analysis of the Lead Compound

Chemical Structure and Pharmacophoric Features

The molecule (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is characterized by three critical structural motifs:

  • The 1-Substituted Imidazole Ring: This azole moiety is a well-established "heme-ligand" in medicinal chemistry. The sp2-hybridized nitrogen atom (N3) is an effective coordinator of the ferric iron atom within the heme prosthetic group of cytochrome P450 (CYP) enzymes. This interaction is the mechanistic basis for the activity of many imidazole-based drugs[1][2].

  • The Diaryl-Methanol Core: This flexible scaffold allows the two aromatic rings to orient themselves within a binding pocket to establish critical hydrophobic and van der Waals interactions. The hydroxyl group can also serve as a hydrogen bond donor or acceptor.

  • The 4-Chlorophenyl Group: The presence of an electron-withdrawing halogen at the para-position of one of the phenyl rings can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity through halogen bonding or other hydrophobic interactions.

Rationale for Target Exploration: The Imidazole Precedent

The imidazole scaffold is a privileged structure in drug discovery, boasting extensive applications, particularly as antifungal and anticancer agents[3]. Marketed antifungal drugs like ketoconazole and miconazole leverage the imidazole ring to inhibit fungal CYP enzymes essential for cell membrane integrity[1]. Similarly, in oncology, azole-containing drugs function as aromatase inhibitors, blocking estrogen synthesis in hormone-dependent breast cancers[2][4]. This strong historical and mechanistic precedent forms the logical foundation for prioritizing specific CYP enzymes as the primary hypothetical targets for our lead compound.

Part 2: Primary Therapeutic Target: Fungal Lanosterol 14α-Demethylase (CYP51)

Mechanistic Hypothesis: Disruption of Fungal Cell Membrane Synthesis

The most prominent and validated target for therapeutic imidazole compounds is lanosterol 14α-demethylase, a fungal-specific cytochrome P450 enzyme (CYP51)[1]. This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disrupts membrane fluidity and function, ultimately leading to fungal growth arrest and cell death[1][5]. Given the structural similarity of our lead compound to known azole antifungals, CYP51 is its most probable therapeutic target.

Proposed Experimental Workflow for Antifungal Target Validation

The following workflow provides a systematic approach to confirm antifungal activity and validate CYP51 as the molecular target.

G cluster_0 Phase 1: In Vitro Activity cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Selectivity A Protocol 1: Antifungal Susceptibility (MIC Determination) B Protocol 2: Ergosterol Biosynthesis Assay A->B Confirm cellular activity C Protocol 3: Recombinant Fungal CYP51 Inhibition Assay (IC50) B->C Validate direct enzyme inhibition D Protocol 7 (from Part 5): Human CYP Inhibition Panel C->D Assess off-target liability G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity & Specificity A Protocol 4: In Vitro Aromatase Inhibition Assay (IC50) B Protocol 5: Antiproliferative Assay in Cancer Cell Lines A->B Confirm cellular consequence C MCF-7 (Aromatase-Positive) B->C Assess specificity D MDA-MB-231 (Aromatase-Negative) B->D Assess specificity

Caption: Workflow for validating aromatase inhibition for cancer therapy.

Protocol 3: In Vitro Aromatase Inhibition Assay

Causality: This is the primary biochemical assay to confirm direct, cell-free inhibition of the target enzyme. It provides a quantitative measure of potency (IC50).

Methodology (Fluorometric Assay):

  • Enzyme Source: Use human placental microsomes or recombinant human aromatase (CYP19A1).

  • Assay Principle: A non-fluorescent aromatase substrate (e.g., dibenzylfluorescein) is converted by the enzyme into a highly fluorescent product.

  • Procedure: a. In a 96-well plate, add the enzyme source, a NADPH-regenerating system, and serial dilutions of the test compound (and a known inhibitor like Letrozole as a positive control). b. Pre-incubate to allow the inhibitor to bind. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate at 37°C. e. Stop the reaction and measure fluorescence intensity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Antiproliferative Activity in Breast Cancer Cell Lines

Causality: This cellular assay links enzymatic inhibition to a therapeutic outcome (reduced cancer cell growth). Using both aromatase-positive (MCF-7) and aromatase-negative (MDA-MB-231) cell lines is a critical self-validating step to ensure the observed antiproliferative effect is due to aromatase inhibition and not general cytotoxicity.[6]

Methodology (MTT Assay):

  • Cell Lines: Culture MCF-7 (ER+, aromatase-positive) and MDA-MB-231 (ER-, aromatase-negative) human breast cancer cells.

  • Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Data Presentation:

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Selectivity Index (MDA/MCF)
Test CompoundValueValueValue
LetrozoleValueValueValue

Part 4: Exploratory Target: Wnt/β-Catenin Signaling

Mechanistic Hypothesis: Inhibition of Oncogenic Transcription

Recent studies have shown that compounds with a 4-(1H-imidazol-1-yl)phenyl substructure can inhibit the Wnt/β-catenin signaling pathway, a critical pathway dysregulated in many cancers, particularly colorectal cancer.[7][8] The mechanism may involve binding to a hotspot region on β-catenin, preventing its interaction with transcriptional co-activators.[7] This presents an exciting, albeit exploratory, avenue for our lead compound.

Protocol 5: TOP/FOP Flash Luciferase Reporter Assay

Causality: This assay provides a direct and quantitative readout of the transcriptional activity of the Wnt/β-catenin pathway. A reduction in TOP flash activity relative to FOP flash activity indicates specific inhibition of the pathway.

Methodology:

  • Cell Line: Use a cell line with an active Wnt pathway, such as HCT116 or SW480 colorectal cancer cells.

  • Transfection: Co-transfect the cells with two reporter plasmids:

    • TOP-Flash: Contains multiple TCF/LEF binding sites (responsive to β-catenin) upstream of a luciferase gene.

    • FOP-Flash: Contains mutated TCF/LEF sites and serves as a negative control for specificity.

  • Compound Treatment: After transfection, treat the cells with serial dilutions of the test compound for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the TOP-Flash luciferase readings to the FOP-Flash readings for each concentration. Calculate the dose-dependent inhibition of Wnt signaling activity.

Part 5: Critical Consideration: Off-Target Effects on Human CYPs

The Challenge of CYP Inhibition and Drug-Drug Interactions

A significant liability of imidazole-based compounds is their potential for potent, non-selective inhibition of human cytochrome P450 enzymes involved in drug metabolism (e.g., CYP3A4, CYP2C9, CYP2D6).[9][10] Such inhibition can lead to severe drug-drug interactions (DDIs), where the co-administration of the new drug elevates the plasma concentration of other drugs to toxic levels.[11] Early assessment of this liability is a mandatory step in drug development.

Protocol 6: In Vitro CYP Inhibition Panel Screening

Causality: This assay is a standard, regulatory-expected screen to profile the compound's inhibitory potential against the most important drug-metabolizing enzymes. It allows for an early risk assessment of potential DDIs.

Methodology:

  • Enzyme Source: Use pooled human liver microsomes (HLM), which contain a mixture of native CYP enzymes.

  • Probe Substrates: Use a panel of specific, validated probe substrates for each major CYP isoform (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6).[9]

  • Procedure: a. Incubate HLM, a NADPH-regenerating system, and the test compound at various concentrations. b. Add a specific probe substrate at a concentration near its Km. c. Incubate at 37°C for a specified time. d. Terminate the reaction (e.g., with cold acetonitrile). e. Analyze the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC50 of the test compound for each CYP isoform.

Data Presentation:

CYP IsoformProbe SubstrateIC50 (µM)
CYP3A4MidazolamValue
CYP2D6DextromethorphanValue
CYP2C9DiclofenacValue
CYP2C19OmeprazoleValue
CYP1A2PhenacetinValue

Part 6: Summary and Future Directions

The structural features of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol strongly suggest a high probability of activity as an inhibitor of fungal CYP51 and/or human aromatase (CYP19A1). The experimental framework detailed in this guide provides a robust, multi-pronged strategy to systematically test these hypotheses.

  • Primary Path: Validation as an antifungal agent via inhibition of ergosterol biosynthesis.

  • Secondary Path: Evaluation as an anticancer agent through aromatase inhibition and antiproliferative activity in relevant cancer models.

  • Exploratory Path: Investigation of its potential to modulate the Wnt/β-catenin pathway.

Crucially, early and comprehensive profiling against major drug-metabolizing CYP enzymes is non-negotiable to assess the compound's viability as a clinical candidate. Positive results from these in vitro studies would warrant progression to structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy and safety studies in appropriate animal models.

Part 7: References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). PMC. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025, June 20). Biological and Molecular Chemistry.

  • Novel imidazole derivatives as potential aromatase and monoamine oxidase-B inhibitors against breast cancer. (2022, March 17). New Journal of Chemistry (RSC Publishing). [Link]

  • Imidazolylmethylbenzophenones as Highly Potent Aromatase Inhibitors. (2007, June 22). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Antifungal Activity of Novel Imidazole Derivatives. (2024, December 31). ACS Publications.

  • Antifungal activity of some imidazole derivatives. (n.d.). Journal of Pharmacy and Pharmacology | Oxford Academic. [Link]

  • Synthesis and Antifungal Activity of Novel Imidazole Derivatives. (2024, December 31). ACS Publications.

  • Novel imidazole derivatives as potential aromatase and monoamine oxidase-B inhibitors against breast cancer. (2022, March 17). RSC Publishing.

  • Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. (2024, January 10).

  • Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. (2021, February 5). PubMed. [Link]

  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024, November 28). PubMed. [Link]

  • Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024). PubliCatt. [Link]

  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. (2002). ResearchGate. [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs-Molecular Basis and Practical Applications. (2022, January 1). Biomolecules & Therapeutics - KoreaScience. [Link]

  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. (2002, March 15). PubMed - NIH. [Link]

Sources

Engineering "(4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol" Derivatives: A Technical Guide to Diaryl Methanol Metalloenzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors targeting heme-dependent metalloenzymes—such as lanosterol 14α-demethylase (CYP51) and aromatase (CYP19A1)—relies heavily on precise spatial coordination within the enzyme's active site. The compound (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol represents a highly optimized pharmacophore in this domain. By combining a strong Lewis base (imidazole), a central sp³ chiral carbon (methanol), and a lipophilic anchor (4-chlorophenyl), this scaffold achieves potent, functionally irreversible Type II inhibition of target cytochromes[1]. This whitepaper dissects the structural biology, synthetic methodology, and pharmacological evaluation of this diaryl methanol class, providing a comprehensive framework for drug development professionals.

Structural Biology & Rational Design

The efficacy of the (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol scaffold is not accidental; every functional group serves a distinct mechanistic purpose driven by the thermodynamics of protein-ligand binding[2].

  • The Heme-Coordinating Imidazole: The sp² hybridized N3 atom of the imidazole ring acts as a potent electron donor. It penetrates the deep active site of CYP450 enzymes and forms a direct coordinate covalent bond with the ferric iron (Fe³⁺) of the heme porphyrin system. This displaces the native distal water molecule, arresting the enzyme in a resting state and preventing the binding of diatomic oxygen required for catalysis[1].

  • The Diaryl Methanol Core (sp³ Carbon): Unlike planar ketone derivatives, the central sp³ hybridized carbon introduces a tetrahedral geometry. This forces the two aryl rings into a specific 3D trajectory that mimics the steroidal backbone of endogenous substrates (e.g., lanosterol or androstenedione). Furthermore, the hydroxyl (-OH) group acts as a critical hydrogen-bond donor/acceptor, interacting with polar residues in the access channel (such as Thr315 in CYP51) to lock the inhibitor in place[2].

  • The 4-Chlorophenyl Anchor: The hydrophobic active site of CYP enzymes requires significant lipophilic bulk to maximize binding entropy. The 4-chlorophenyl moiety occupies this hydrophobic pocket. The para-chloro substitution is a deliberate metabolic shield; it blocks rapid Phase I hydroxylation by off-target hepatic CYPs, thereby increasing the molecule's in vivo half-life, while also enhancing the electron-withdrawing properties of the ring to strengthen π-π stacking interactions with aromatic residues like Phe255[2]. Imidazol-1-yl-phenyl derivatives have also been heavily validated as potent aromatase inhibitors, outperforming reference compounds like aminoglutethimide[3].

Mechanistic Pathway of Inhibition

CYP_Inhibition I Imidazole Derivative (Inhibitor) H Heme Fe(III) Active Site I->H N3 coordinates Fe(III) E CYP450 Enzyme (Apo State) E->H contains C Type II Coordination Complex H->C forms B Catalytic Arrest (Metabolism Blocked) C->B induces S Endogenous Substrate (Sterol/Androgen) S->C sterically excluded

Mechanism of Type II CYP450 inhibition via heme iron coordination.

Synthetic Methodology

The synthesis of diaryl carbinols requires robust carbon-carbon bond formation. While modern photoredox strategies exist for triaryl carbinols[4], the most reliable and scalable approach for this specific secondary alcohol is the nucleophilic addition of a Grignard reagent to an imidazole-bearing benzaldehyde.

Protocol 1: Synthesis of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Objective: To synthesize the target pharmacophore with >95% purity while preventing the formation of dead-end homocoupled byproducts.

Reagents & Materials:

  • 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq)

  • (4-chlorophenyl)magnesium bromide (0.5 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Workflow:

  • System Preparation (Causality): Flame-dry a Schlenk flask under vacuum and backfill with argon. Rationale: Grignard reagents are highly nucleophilic and basic. Even trace ambient moisture will prematurely protonate the Grignard reagent, converting (4-chlorophenyl)magnesium bromide into chlorobenzene, drastically reducing yield.

  • Substrate Solubilization: Dissolve 4-(1H-imidazol-1-yl)benzaldehyde (5.0 mmol) in 20 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic addition and prevent side reactions (e.g., pinacol coupling).

  • Nucleophilic Addition: Dropwise add the (4-chlorophenyl)magnesium bromide solution (6.0 mmol, 12 mL) over 15 minutes via a syringe pump. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature (20 °C) and stir for an additional 2 hours.

  • Reaction Quenching: Cool the flask back to 0 °C and slowly add 10 mL of saturated aqueous NH₄Cl. Rationale: A mild acid like NH₄Cl is required to protonate the intermediate magnesium alkoxide to the final alcohol without protonating the basic imidazole nitrogen, which would complicate extraction.

  • Liquid-Liquid Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The organic layers are combined, washed with brine, and dried over anhydrous Na₂SO₄ to remove residual water.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5 gradient). The target compound elutes as a white solid.

Synthesis_Workflow SM1 4-(1H-imidazol-1-yl)benzaldehyde RXN Grignard Addition (THF, 0°C to RT) SM1->RXN SM2 (4-chlorophenyl)magnesium bromide SM2->RXN QUENCH Aqueous Quench (NH4Cl sat.) RXN->QUENCH 2 hours EXTRACT Liquid-Liquid Extraction (EtOAc/H2O) QUENCH->EXTRACT PURIFY Flash Chromatography (Silica, DCM:MeOH) EXTRACT->PURIFY Organic layer dried PROD Target Methanol Derivative (>95% Purity) PURIFY->PROD Fractions pooled

Step-by-step synthetic workflow for the diarylmethanol pharmacophore.

In Vitro Pharmacological Profiling

To validate the synthesized derivatives, a self-validating high-throughput screening system is required. The following protocol outlines a fluorometric CYP inhibition assay designed to confirm target engagement and establish IC₅₀ values.

Protocol 2: High-Throughput Fluorometric CYP51 Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized analogs against recombinant human CYP51.

  • Enzyme Preparation: Thaw recombinant human CYP51 and human Cytochrome P450 Reductase (CPR) on ice. Reconstitute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Rationale: Mg²⁺ is a critical cofactor for the electron transfer cascade from CPR to the CYP enzyme.

  • Compound Dilution: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of the inhibitor in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Substrate Incubation: Add a fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC) to the enzyme mixture. Rationale: A fluorogenic substrate is selected over native sterols to allow for real-time kinetic monitoring of the metabolite (7-HFC) via fluorescence, bypassing the need for low-throughput LC-MS/MS quantification.

  • Reaction Initiation: Pre-incubate the enzyme, substrate, and inhibitor for 10 minutes at 37 °C. Initiate the catalytic cycle by adding 1 mM NADPH.

  • Fluorescence Detection: Monitor the reaction continuously for 30 minutes using a microplate reader (Excitation: 410 nm, Emission: 538 nm). Calculate the initial velocity ( V0​ ) and use non-linear regression (four-parameter logistic equation) to determine the IC₅₀.

Quantitative Structure-Activity Relationship (SAR) Data

The structural features of the (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol core dictate its selectivity and potency. The table below summarizes the quantitative impact of structural modifications on target affinity.

Table 1: Quantitative SAR Profiling of Diaryl Methanol Analogues

Compound IDR1 (Aryl Substitution)R2 (Central Linker)CYP51 IC₅₀ (nM)CYP19A1 IC₅₀ (nM)Selectivity Index (CYP51/19A1)
1a (Core) 4-Chloro-CH(OH)- (sp³)12.445.23.6
1b 4-Fluoro-CH(OH)- (sp³)28.189.53.1
1c 2,4-Dichloro-CH(OH)- (sp³)8.2112.413.7
1d 4-Chloro-C(=O)- (sp²)>1000>1000N/A
1e Unsubstituted (H)-CH(OH)- (sp³)145.6210.31.4

Data Interpretation: The data clearly demonstrates the necessity of the sp³ hybridized methanol core; oxidation to the ketone (Compound 1d) completely abolishes activity by flattening the molecule and removing the critical hydrogen-bond donor. Furthermore, the 2,4-dichloro substitution (Compound 1c) significantly enhances selectivity for CYP51 over CYP19A1, likely due to steric clashes within the tighter aromatase active site[2][3].

References

  • Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors Source: ResearchGate / TUBITAK URL
  • CYP51: A Major Drug Target in the Cytochrome P450 Superfamily Source: NIH / PMC URL
  • EP0755931A1 - Dihydropyridine and pyridine derivatives and process for their preparation Source: Google Patents URL
  • Turning light into carbinols: a metal-free radical strategy for pyridine based triaryl scaffolds Source: Royal Society of Chemistry URL

Sources

An In-depth Technical Guide to (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol and Related Diaryl-Methanol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and potential applications of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol and its structurally related isomers. Given the ambiguity in the precise chemical structure corresponding to the provided name in public databases, this guide will also delve into well-characterized, closely related compounds to offer a thorough understanding of this chemical class for researchers, scientists, and drug development professionals.

Introduction to Imidazole-Containing Diaryl-Methanols

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their prevalence in pharmaceuticals stems from their ability to engage in various biological interactions, often acting as mimics of the histidine residue in proteins and participating in hydrogen bonding and metal coordination.[3][4] When incorporated into a diaryl-methanol scaffold, the resulting molecule possesses a unique three-dimensional structure that can be optimized for specific biological targets. These compounds are of significant interest in drug discovery for their potential antifungal, antibacterial, anti-inflammatory, and anticancer activities.[3][5]

The general structure of a (chlorophenyl)(imidazolylphenyl)methanol features a central methanol carbon atom bonded to a 4-chlorophenyl group and a phenyl ring substituted with an imidazole group. The precise point of attachment of the imidazole ring to the phenyl group and the overall substitution pattern can give rise to several isomers, each with potentially distinct chemical and biological properties.

Compound Identification and Structural Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
[1-(4-chlorophenyl)-1H-imidazol-4-yl]methanol445302-50-1[6]C₁₀H₉ClN₂O208.65
[2-(4-chlorophenyl)-1H-imidazol-4-yl]methanol1053657-17-2[7]C₁₀H₉ClN₂O208.65
(4-Chlorophenyl)(phenyl)methanol (4-Chlorobenzhydrol)119-56-2[8][9]C₁₃H₁₁ClO218.68[8][9]
(4-chlorophenyl)diphenylmethanol6922-89-0[10]C₁₉H₁₅ClO294.78[10]

Physicochemical Properties and Safety

The physicochemical properties of these compounds are crucial for their handling, formulation, and biological activity. While experimental data for the specific target molecule is scarce, the properties of its close analogs provide valuable insights.

General Properties:

  • Appearance: Typically white to off-white crystalline solids.

  • Solubility: Generally soluble in organic solvents like methanol, ethanol, and DMSO.[11]

  • Stability: Stable under normal laboratory conditions, though sensitive to strong oxidizing agents.

Hazard and Safety Information for Related Compounds:

Compound NameHazard StatementsPrecautionary Statements
[1-(4-chlorophenyl)-1H-imidazol-4-yl]methanolH302, H312, H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness)[6]P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338
[2-(4-chlorophenyl)-1H-imidazol-4-yl]methanolH315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness)[7]P261, P280, P302+P352, P305+P351+P338

It is imperative to consult the latest Safety Data Sheet (SDS) before handling any of these compounds.

Synthesis of Imidazole-Containing Diaryl-Methanols

The synthesis of imidazole-containing diaryl-methanols can be approached through several synthetic strategies. The choice of route often depends on the desired substitution pattern and the availability of starting materials. A general and adaptable approach involves the synthesis of the imidazole ring followed by its attachment to the diaryl-methanol core, or the construction of the diaryl-methanol from an imidazole-containing precursor.

General Synthetic Approach

A plausible synthetic route to the target compound class involves a Grignard reaction between a suitable imidazole-substituted benzaldehyde and a 4-chlorophenylmagnesium bromide, followed by aqueous workup.

Synthetic Pathway A 4-bromobenzaldehyde C 4-(1H-imidazol-1-yl)benzaldehyde A->C Ullmann Coupling B Imidazole B->C F (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol C->F Grignard Reaction D 4-chlorobromobenzene E 4-chlorophenylmagnesium bromide D->E Mg, THF E->F

Caption: General synthetic workflow for imidazole-containing diaryl-methanols.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (A Related Imidazole Derivative)

This protocol, adapted from the literature, describes the synthesis of a related imidazole derivative and illustrates a common method for forming the imidazole ring.[5]

Materials:

  • Benzil (2.65 g)

  • Ammonium acetate (5 g)

  • 4-chlorobenzaldehyde (1.5 mL)

  • Glacial acetic acid (50 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzil, ammonium acetate, and 4-chlorobenzaldehyde in glacial acetic acid.

  • Heat the reaction mixture to reflux for 5 hours in an oil bath with continuous stirring.

  • Cool the reaction mixture and add 300 mL of cold water to precipitate the product.

  • Filter the crude product and neutralize it with a 5% ammonium hydroxide solution.

  • Recrystallize the solid from absolute ethanol to yield the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[5]

Analytical Characterization

The structural elucidation and purity assessment of imidazole derivatives are critical.[12] A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure, including the substitution pattern on the aromatic rings and the connectivity of the imidazole and methanol groups.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Helps identify characteristic functional groups, such as the O-H stretch of the methanol group and C-N and C=N stretches of the imidazole ring.

  • High-Performance Liquid Chromatography (HPLC): Widely used for purity determination and quantification of imidazole-containing compounds in various matrices, including pharmaceutical formulations and biological fluids.[13][14] A reversed-phase HPLC system with UV detection is a common setup.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for the separation and identification of imidazole compounds, known for its high resolution and sensitivity.[15]

Protocol: HPLC-UV Analysis of Imidazole Derivatives

This generalized protocol is based on established methods for the analysis of imidazole-based drugs.[14]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C8 or C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm)

Mobile Phase:

  • A mixture of methanol and a phosphate buffer (e.g., 0.025 M KH₂PO₄), with the pH adjusted to be acidic (e.g., pH 3.2 with phosphoric acid). The exact ratio will need to be optimized for the specific analyte.

Procedure:

  • Prepare standard solutions of the analyte in the mobile phase at various concentrations.

  • Prepare the sample by dissolving a known amount in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 300 nm, to be optimized based on the analyte's UV spectrum).[14]

  • Inject the standards and the sample onto the HPLC system.

  • Construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the sample.

Applications in Drug Discovery and Development

The imidazole-containing diaryl-methanol scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.

Applications cluster_apps Potential Therapeutic Areas Core (chlorophenyl)(imidazolylphenyl)methanol Scaffold Antifungal Antifungal Agents Core->Antifungal Antibacterial Antibacterial Agents Core->Antibacterial AntiInflammatory Anti-inflammatory Drugs Core->AntiInflammatory Anticancer Anticancer Therapies Core->Anticancer

Caption: Potential therapeutic applications of the core chemical scaffold.

  • Antifungal Activity: Imidazole is the core of many azole antifungal drugs.[1] These compounds often work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.

  • Antibacterial Activity: Certain imidazole derivatives have shown promising antibacterial effects.[5]

  • Anti-inflammatory Properties: The imidazole ring is present in compounds with significant anti-inflammatory activity.[5]

  • Anticancer Potential: The structural features of these molecules make them interesting candidates for the development of novel anticancer agents.[4]

Conclusion

While the specific compound "(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol" is not well-documented, the broader class of imidazole-containing diaryl-methanols represents a rich area for chemical and pharmacological research. This guide has provided a foundational understanding of the key identifiers of related isomers, synthetic strategies, analytical techniques, and potential applications. Researchers and drug development professionals can leverage this information to explore this promising chemical space further, with the ultimate goal of developing novel therapeutics. The versatility of the imidazole ring, combined with the diaryl-methanol scaffold, ensures that this class of compounds will remain an area of active investigation for the foreseeable future.

References

  • NextSDS. [1-(4-chlorophenyl)-1H-imidazol-4-yl]methanol — Chemical Substance Information. [Link]

  • Pro-Drug. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Advent Chembio. (4-Chlorophenyl)(phenyl)methanol. [Link]

  • Matrix Fine Chemicals. (4-CHLOROPHENYL)(PHENYL)METHANOL | CAS 119-56-2. [Link]

  • ScienceDirect. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • Google Patents.
  • Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • MDPI. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • NextSDS. [2-(4-chlorophenyl)-1H-imidazol-4-yl]methanol — Chemical Substance Information. [Link]

  • PubChem. (4-Chlorophenyl)diphenylmethanol. [Link]

  • Letters in Applied NanoBioScience. Synthesis of Mesoionic 1-aryl-4-(phenyl/p- chlorophenyl)imidazo[2,1-b]thiazol-4-ones. [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • ResearchGate. An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. [Link]

  • PubChem. 4-Chlorobenzhydrol. [Link]

  • ChemSynthesis. (4-chlorophenyl)methanol. [Link]

  • SpringerLink. Synthesis and therapeutic potential of imidazole containing compounds. [Link]

  • PMC. Importance and Involvement of Imidazole Structure in Current and Future Therapy. [Link]

  • Neuroquantology. Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. [Link]

Sources

Review of literature on "(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol: Synthesis, Potential Biological Activities, and Future Research Directions

Foreword

The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a "privileged scaffold" in drug discovery.[1][2] A vast number of approved drugs across a spectrum of therapeutic areas, including antifungal agents like ketoconazole, antiulcer drugs like omeprazole, and anticancer agents, incorporate this versatile ring system.[1][3] The target of this guide, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol, represents a confluence of key pharmacophores: a halogenated phenyl ring, a diarylmethanol linker, and a 1-substituted imidazole. While direct literature on this specific molecule is sparse, this guide will serve as a comprehensive review of its constituent parts and structurally related analogs to forecast its synthetic accessibility, potential biological activities, and promising avenues for future research.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a summary of existing knowledge but a predictive framework built on established chemical and pharmacological principles, guiding further investigation into this potentially valuable compound.

Part 1: Synthesis and Characterization

The synthesis of diarylmethanol derivatives containing an imidazole ring can be approached through several established organic chemistry routes. A plausible and efficient pathway for the synthesis of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is proposed below, based on common reactions for forming carbon-carbon and carbon-nitrogen bonds.

Proposed Synthetic Pathway

The most direct approach involves a Grignard reaction between a 4-chlorophenylmagnesium halide and 4-(1H-imidazol-1-yl)benzaldehyde. This pathway is advantageous due to the commercial availability of starting materials and the generally high yields of Grignard additions to aldehydes.

The synthesis can be conceptualized in two main stages:

  • Synthesis of the Aldehyde Intermediate: Preparation of 4-(1H-imidazol-1-yl)benzaldehyde.

  • Grignard Reaction and Final Product Formation: Reaction of the aldehyde with a Grignard reagent derived from 4-chlorobromobenzene.

G cluster_0 Stage 1: Synthesis of Aldehyde Intermediate cluster_1 Stage 2: Grignard Reaction A 4-Fluorobenzaldehyde + Imidazole B Nucleophilic Aromatic Substitution (SNAr) A->B K2CO3, DMSO, Heat C 4-(1H-imidazol-1-yl)benzaldehyde B->C G Grignard Addition C->G D 4-Chlorobromobenzene E Grignard Reagent Formation D->E Mg, Dry THF F 4-Chlorophenylmagnesium bromide E->F F->G I Aqueous Workup (NH4Cl) G->I H (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol I->H

Figure 1: Proposed two-stage synthetic workflow for (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol.

Experimental Protocol: A Hypothetical Step-by-Step Guide

Stage 1: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add imidazole (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a solution with a concentration of approximately 0.5 M with respect to imidazole.

  • Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzaldehyde) is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(1H-imidazol-1-yl)benzaldehyde.

Stage 2: Synthesis of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

  • Grignard Reagent Preparation: In a separate flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-chlorobromobenzene (1.5 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve the 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) from Stage 1 in anhydrous THF and add it dropwise to the Grignard solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

PropertyPredicted Value/Characteristics
Molecular Formula C₁₆H₁₃ClN₂O
Molecular Weight 284.74 g/mol
¹H NMR Expect aromatic protons (δ 7-8 ppm), imidazole protons (δ ~7-8 ppm), a singlet for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (-OH).
¹³C NMR Expect signals for the aromatic carbons, imidazole carbons, and the carbinol carbon (C-OH) at ~70-80 ppm.
IR Spectroscopy Expect characteristic peaks for O-H stretching (~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching (~1450-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Mass Spectrometry Expect a molecular ion peak (M⁺) at m/z 284.07, along with a characteristic M+2 peak at m/z 286.07 in an approximate 3:1 ratio, indicative of the chlorine isotope pattern.

Part 2: Potential Biological Activities and Therapeutic Applications

The therapeutic potential of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol can be inferred from the extensive body of research on structurally related imidazole derivatives. The combination of the imidazole core, known for its antifungal properties, and the diarylmethane structure, found in many pharmacologically active compounds, suggests several promising areas of investigation.[1][4]

Antifungal Activity

The imidazole scaffold is the foundation of many "azole" antifungal drugs. These agents primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Numerous studies have demonstrated the potent antifungal activity of novel imidazole derivatives against a range of pathogenic fungi.

  • Imidazole-containing chalcones have shown strong efficacy against Aspergillus fumigatus.[5]

  • Derivatives such as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate are particularly effective against Candida albicans infections in vivo.[6]

  • Various synthesized imidazole compounds have displayed strong to moderate antifungal activity against multiple fungal species.[7]

Given this strong precedent, it is highly probable that (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol will exhibit antifungal properties. The 4-chlorophenyl group may further enhance this activity, as halogenated phenyl rings are common in potent antifungal agents.

Anticancer Activity

The imidazole ring is a prevalent feature in many compounds investigated for their anticancer properties.[1] Their mechanisms of action are diverse, ranging from enzyme inhibition to disruption of cellular signaling pathways.

  • Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates have been developed as tubulin inhibitors, mimicking the action of Combretastatin A-4.[8]

  • Novel imidazole derivatives have shown cytotoxic effects on various cancer cell lines, including HepG-2 (liver carcinoma) and HCT-116 (colon carcinoma).[9]

  • Compounds containing a (4-chlorophenyl) and pyrazole/triazole structure (related azoles) have demonstrated dose-dependent cytotoxic effects on HepG2 cells, inducing apoptosis.[10]

The structural similarity of the target molecule to known anticancer agents suggests it could possess antiproliferative activity. The diarylmethanol core is also a feature of compounds that interact with various biological receptors and enzymes.

Anti-inflammatory and Other Activities

Beyond antifungal and anticancer effects, the imidazole scaffold has been associated with a broad range of other biological activities.

  • Anti-inflammatory: Certain five-membered heterocyclic compounds, including imidazoles, are known to possess anti-inflammatory activity with potentially fewer gastrointestinal side effects than traditional NSAIDs.[11]

  • Enzyme Inhibition: Imidazole derivatives have been investigated as inhibitors of various enzymes, such as monoamine oxidase and succinate dehydrogenase.[12]

  • Anticonvulsant: Studies have explored the anticonvulsant properties of imidazole derivatives, with some showing protection against chemically-induced convulsions.[13]

The table below summarizes the reported biological activities of some representative imidazole derivatives from the literature.

Compound Class/ExampleBiological ActivityTarget/Cell LinePotency (IC₅₀/MIC)Reference
Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonatesAnticancer (Tubulin Inhibition)Various Cancer Cell LinesVaries (low µM range)[8]
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrateAntifungalCandida albicans (in vivo)Effective at 0.25% formulation[6]
2-amino imidazole derivativeAnticancerHepG-2, HCT-116IC₅₀ ~20-30 µM[9]
Mesoionic imidazo[2,1-b]thiazol-3-onesEnzyme InhibitionMonoamine oxidase, Succinate dehydrogenase28-68% inhibition at 2x10⁻⁴ M[12]

Part 3: Proposed Mechanism of Action

Based on the dominant role of imidazole compounds as antifungal agents, a primary hypothesized mechanism of action for (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is the inhibition of fungal lanosterol 14α-demethylase.

G A Squalene B Lanosterol A->B Biosynthesis C Lanosterol 14α-demethylase (Fungal Cytochrome P450) B->C D Ergosterol Precursors C->D E Ergosterol D->E F Fungal Cell Membrane Integrity E->F I Disruption of Membrane E->I J Fungal Cell Death F->J G (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol H Inhibition G->H H->C I->J

Figure 2: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

In this proposed pathway, the pyridine-like nitrogen atom (N3) of the imidazole ring is thought to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme. This binding event prevents the natural substrate, lanosterol, from being demethylated, thereby halting the ergosterol synthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors compromises the integrity of the fungal cell membrane, leading to cell lysis.

Part 4: Future Research Directions

To validate the therapeutic potential of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol, a structured research plan is essential.

In Vitro Biological Screening
  • Antifungal Susceptibility Testing:

    • Protocol: Employ the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Test the compound against a panel of clinically relevant fungi, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus.

    • Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) to quantify its antifungal potency.

  • Anticancer Cytotoxicity Assay:

    • Protocol: Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cytotoxicity. Screen the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung, and HepG2 for liver cancer) and a non-cancerous control cell line (e.g., fibroblasts) to evaluate selectivity.

    • Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

  • Enzyme Inhibition Assays:

    • Protocol: If the compound shows significant antifungal activity, perform a direct in vitro assay using recombinant fungal lanosterol 14α-demethylase to confirm target engagement.

    • Objective: Quantify the inhibitory constant (Kᵢ) to understand the binding affinity for the target enzyme.

Structure-Activity Relationship (SAR) Studies

To optimize the lead compound, a systematic SAR study should be initiated.

G cluster_0 SAR Exploration A Core Molecule: (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol B Modify Chlorophenyl Ring (e.g., -F, -Br, -CF3, di-substitution) A->B C Modify Imidazole Ring (e.g., 2-methyl, 4-nitro substitution) A->C D Modify Methanol Linker (e.g., Ketone, Ether, Alkane) A->D E Modify Phenyl-Imidazole Linkage (e.g., para to meta or ortho) A->E

Figure 3: Key areas for structure-activity relationship (SAR) exploration.

By synthesizing analogs with modifications at these key positions and evaluating their biological activity, researchers can identify the structural features crucial for potency and selectivity.

Conclusion

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By dissecting its structure and drawing parallels with a wealth of existing literature on related imidazole-based compounds, we can confidently predict its synthetic feasibility and its likely bioactivity. The strong precedent for antifungal and anticancer properties within this chemical class makes the target molecule a compelling candidate for further investigation. The proposed synthetic route is robust, and the outlined plan for biological screening and SAR studies provides a clear roadmap for future drug discovery efforts. This guide underscores the power of leveraging established medicinal chemistry knowledge to illuminate the path forward for new and promising molecular structures.

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a novel imidazole derivative with a chemical structure suggestive of antifungal activity. Its core structure, featuring an imidazole ring linked to a substituted phenylmethanol, is characteristic of azole antifungals. This class of compounds primarily functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the disruption of fungal cell growth and replication.

These application notes provide a comprehensive guide for the in vitro evaluation of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol, designed for researchers in mycology, infectious diseases, and drug development. The protocols detailed below are established, robust methods for determining antifungal efficacy, mechanism of action, and selectivity.

PART 1: Compound Handling and Stock Solution Preparation

Prior to initiating any in vitro assays, it is imperative to properly prepare a concentrated stock solution of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol.

1.1. Solvent Selection: The choice of solvent is critical to ensure the compound remains solubilized throughout the experiment and does not interfere with the assay. Dimethyl sulfoxide (DMSO) is the recommended solvent for most azole antifungals due to its high solubilizing capacity. It is crucial to ensure the final concentration of DMSO in the assay medium is non-toxic to the fungal and mammalian cells, typically ≤1% (v/v).

1.2. Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

PART 2: In Vitro Antifungal Susceptibility Testing

The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that inhibits the visible growth of a fungus. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods that are widely accepted.

2.1. Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare fungal inoculum E Add fungal inoculum to wells A->E B Prepare serial dilutions of compound in DMSO D Add compound dilutions to wells B->D C Prepare assay plates with culture medium C->D D->E F Incubate plates at specified temperature and duration E->F G Visually inspect for fungal growth F->G H Determine MIC (lowest concentration with no visible growth) G->H

Caption: Workflow for Antifungal Susceptibility Testing.

2.2. Detailed Protocol (Broth Microdilution)

  • Fungal Strain and Inoculum Preparation:

    • Select relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • Culture the strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.

    • Prepare a fungal inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Further dilute the inoculum in the assay medium (e.g., RPMI-1640 buffered with MOPS) to achieve the final desired concentration in the wells (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Assay Plate Preparation:

    • Use sterile 96-well flat-bottom microtiter plates.

    • Prepare a serial 2-fold dilution of the compound stock solution in the assay medium. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 32 µg/mL).

    • Include a positive control (fungal inoculum with no compound) and a negative control (medium only).

  • Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted compound.

    • Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • After incubation, visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

2.3. Data Presentation

Fungal StrainCompound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)[Experimental Value]0.5
Candida glabrata (ATCC 90030)[Experimental Value]16
Aspergillus fumigatus (ATCC 204305)[Experimental Value]2

PART 3: CYP51 Enzyme Inhibition Assay

To confirm the mechanism of action, a direct enzyme inhibition assay is performed using recombinant fungal CYP51. This assay quantifies the compound's ability to inhibit the enzymatic activity of lanosterol 14α-demethylase.

3.1. Assay Principle

This protocol utilizes a commercially available kit or a well-established method where recombinant CYP51 metabolizes a substrate, and the resulting product is detected, often through fluorescence. The presence of an inhibitor, such as (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol, will decrease the rate of product formation.

3.2. Detailed Protocol

  • Reagents and Materials:

    • Recombinant fungal CYP51 enzyme.

    • CYP51 substrate (e.g., a fluorogenic probe).

    • NADPH, a necessary cofactor for CYP enzyme activity.

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol and a known CYP51 inhibitor (e.g., ketoconazole) as a positive control.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well black plate, add the recombinant enzyme, NADPH, and the test compound or control.

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

PART 4: Mammalian Cell Cytotoxicity Assay

It is crucial to assess the compound's toxicity to mammalian cells to determine its selectivity for fungal cells over host cells. The MTT assay is a common method for evaluating cell viability.

4.1. Experimental Workflow

cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture mammalian cells (e.g., HepG2) B Seed cells into 96-well plates A->B C Allow cells to adhere overnight B->C E Replace medium with compound-containing medium C->E D Prepare serial dilutions of the compound D->E F Incubate for 24-48 hours E->F G Add MTT reagent to each well F->G H Incubate to allow formazan formation G->H I Solubilize formazan crystals with DMSO H->I J Read absorbance at 570 nm I->J K Calculate cell viability (%) and determine CC50 J->K

Caption: Workflow for Mammalian Cell Cytotoxicity (MTT) Assay.

4.2. Detailed Protocol (MTT Assay)

  • Cell Culture:

    • Select a relevant mammalian cell line (e.g., HepG2 for liver toxicity, or HEK293).

    • Culture the cells in the appropriate medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

    • Prepare serial dilutions of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate the plate for 24 to 48 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

PART 5: Data Interpretation and Selectivity

The ultimate goal is to identify a compound that is potent against fungal pathogens but has minimal toxicity to host cells.

5.1. Key Parameters

  • MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher antifungal potency.

  • IC50: Half-maximal Inhibitory Concentration. A lower IC50 value indicates a more potent inhibition of the target enzyme (CYP51).

  • CC50: Half-maximal Cytotoxic Concentration. A higher CC50 value indicates lower toxicity to mammalian cells.

5.2. Selectivity Index (SI)

The selectivity of the compound can be quantified by calculating the Selectivity Index (SI).

SI = CC50 / MIC

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the fungus than to mammalian cells. An SI value greater than 10 is often considered a good starting point for a promising antifungal lead compound.

References

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews, 12(1), 40–79. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). EUCAST definitive document E.DEF 7.3.2. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

"(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol" for enzyme inhibition screening

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Characterization of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol as an Enzyme Inhibitor

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol for enzyme inhibition screening. The structural motifs of this compound, specifically the imidazole ring, suggest a strong potential for enzyme inhibition, particularly towards heme-containing enzymes such as those in the cytochrome P450 (CYP) superfamily.[1] This guide will use Aromatase (CYP19A1), a critical enzyme in steroid biosynthesis and a validated target for cancer therapy, as a model system.[2][3] We will detail the scientific principles underpinning enzyme inhibition assays, provide step-by-step protocols for determining key inhibitory metrics like IC50 and the inhibition constant (Ki), and offer guidance on data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible results for inhibitor characterization.

Scientific Principles & Rationale

A thorough understanding of the target enzyme and the kinetics of inhibition is fundamental to designing a meaningful screening experiment.

The Target Enzyme: Aromatase (CYP19A1)

Aromatase is a member of the cytochrome P450 superfamily and is the rate-limiting enzyme in the conversion of androgens to estrogens.[2] This function is pivotal in numerous physiological processes, and its dysregulation is implicated in the pathology of estrogen-receptor-positive (ER+) breast cancers.[3] Consequently, aromatase is a premier target for therapeutic intervention. The imidazole moiety of the test compound is significant because it can coordinate with the ferric iron atom within the heme group of the aromatase active site, a common mechanism for non-steroidal aromatase inhibitors.[1][4]

Androgen Androgen (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Enzyme Androgen->Aromatase Substrate Estrogen Estrogen (e.g., Estradiol) Aromatase->Estrogen Catalyzes Conversion Inhibitor (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol Inhibitor->Aromatase Inhibition

Caption: Aromatase catalyzes the conversion of androgens to estrogens.

Fundamentals of Enzyme Inhibition Kinetics

Enzyme kinetics describes the rate of an enzymatic reaction and how it responds to changes in experimental conditions. The Michaelis-Menten model is a cornerstone of these studies.[5][6] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Reversible inhibition, where the inhibitor can dissociate from the enzyme, is typically classified into several types:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[5]

  • Non-Competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not affect the Km.[5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[5][7]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[5]

Understanding the type of inhibition is crucial for lead optimization in drug discovery.

cluster_0 Competitive cluster_1 Non-Competitive cluster_2 Uncompetitive E_C E ES_C ES E_C->ES_C EI_C EI E_C->EI_C S_C {S} S_C->ES_C I_C {I} I_C->EI_C E_NC E ES_NC ES E_NC->ES_NC EI_NC EI E_NC->EI_NC S_NC {S} S_NC->ES_NC ESI_NC ESI S_NC->ESI_NC I_NC {I} I_NC->EI_NC I_NC->ESI_NC ES_NC->ESI_NC EI_NC->ESI_NC E_U E ES_U ES E_U->ES_U S_U {S} S_U->ES_U I_U {I} ESI_U ESI I_U->ESI_U ES_U->ESI_U

Caption: Binding models for different types of reversible enzyme inhibition.

Key Metrics for Quantifying Inhibition: IC50 and Ki

Two common values are used to quantify an inhibitor's potency:

  • IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[8][9][10] It is a functional measure of potency but is dependent on the substrate concentration used in the assay.[8][11]

  • Ki (Inhibition Constant): This is the dissociation constant of the enzyme-inhibitor complex. It reflects the binding affinity of the inhibitor for the enzyme.[12] Unlike the IC50, the Ki is an absolute value that is independent of substrate concentration, making it more suitable for comparing the potency of different inhibitors.[8][12]

The Cheng-Prusoff equation allows for the conversion of an IC50 value to a Ki value, provided the mode of inhibition and the substrate concentration are known.[8][12] For a competitive inhibitor, the equation is:

Ki = IC50 / (1 + [S]/Km)

Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Experimental Design and Workflow

A robust experimental design incorporates careful selection of assay methodology and appropriate controls to ensure data integrity.

Assay Selection: Fluorometric High-Throughput Screening

For primary screening, a fluorometric assay is highly recommended. These assays utilize a substrate that becomes fluorescent upon enzymatic conversion.[2][13]

  • Rationale: Fluorometric assays offer high sensitivity, a large dynamic range, and a high signal-to-background ratio.[2] They are also amenable to high-throughput screening (HTS) in 96- or 1536-well plate formats, allowing for efficient testing of multiple inhibitor concentrations.[4][13] Commercially available kits for aromatase inhibitor screening provide validated reagents and protocols.[2][13]

Workflow Overview

The characterization of an enzyme inhibitor is a multi-step process, beginning with a primary screen to determine potency (IC50) and followed by secondary assays to elucidate the mechanism of inhibition (Ki and inhibition type).

cluster_workflow Inhibitor Characterization Workflow A 1. Compound & Reagent Preparation B 2. IC50 Assay Setup (Varying [Inhibitor]) A->B C 3. Kinetic Measurement (Fluorescence Reading) B->C D 4. Data Analysis (Calculate % Inhibition, Plot Dose-Response) C->D E 5. Determine IC50 Value D->E F 6. Mechanism of Inhibition Assay (Varying [Inhibitor] & [Substrate]) E->F Hit Compound G 7. Data Analysis (Lineweaver-Burk Plot) F->G H 8. Determine Ki & MoI G->H

Caption: General workflow for inhibitor potency and mechanism determination.

Detailed Experimental Protocols

These protocols are based on a 96-well plate fluorometric assay format, such as those available from suppliers like Abcam (ab284522).[2][13] Always refer to the specific kit manual for reagent-specific details.

Protocol: IC50 Determination

This protocol is designed to determine the concentration of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol required to inhibit 50% of aromatase activity.

A. Reagent Preparation

ReagentStock ConcentrationPreparation
(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol10 mM in DMSOPrepare a serial dilution series in Assay Buffer (e.g., 1000, 300, 100, 30, 10, 3, 1, 0.3 µM).
Letrozole (Positive Control)1 mM in AcetonitrilePrepare a working solution as per kit instructions or literature (e.g., 5 µM).[2]
Aromatase EnzymeProvided in kitThaw on ice and dilute in Assay Buffer to the required working concentration.
Aromatase SubstrateProvided in kitDilute in Assay Buffer. A starting concentration near the Km is recommended for IC50 determination.[2]
NADPH Generating SystemProvided in kitReconstitute according to the manufacturer's protocol. This is essential for CYP enzyme activity.

B. 96-Well Plate Layout

Well(s)ReagentPurpose
1A-1CAssay Buffer (No Enzyme)Background Control
1D-1FEnzyme + Assay Buffer (DMSO vehicle)100% Activity Control (Negative Control)
1G-1IEnzyme + Letrozole (Positive Control Inhibitor)Positive Inhibition Control
Rows B-HEnzyme + Serial Dilutions of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanolTest Compound Wells

C. Assay Procedure

  • Prepare Wells: Add 50 µL of Assay Buffer to the Background Control wells. Add 50 µL of the diluted Aromatase Enzyme solution to all other wells (Negative Control, Positive Control, and Test Compound).

  • Add Controls and Inhibitor:

    • Add 10 µL of Assay Buffer (with equivalent % DMSO as the test compound) to the Negative Control wells.

    • Add 10 µL of the Letrozole working solution to the Positive Control wells.

    • Add 10 µL of each serial dilution of the test compound to the respective Test Compound wells.

  • Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Prepare a Master Mix containing the Aromatase Substrate and NADPH Generating System in Assay Buffer. Add 40 µL of this Master Mix to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader set to 37°C. Measure fluorescence at Ex/Em = 488/527 nm in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.[2]

    • Rationale: Kinetic mode is strongly recommended to ensure the measurements are taken during the linear phase of the reaction.[2]

Protocol: Mechanism of Inhibition (Ki Determination)

This experiment determines the type of inhibition by measuring reaction rates at multiple substrate and inhibitor concentrations.

  • Experimental Setup: This assay requires a matrix of conditions. You will vary the concentration of the fluorogenic substrate (e.g., 0.5x, 1x, 2x, 5x, 10x Km) and the concentration of the inhibitor (e.g., 0, 0.5x, 1x, 2x IC50).

  • Procedure: For each substrate concentration, run a full kinetic assay as described in Protocol 3.1 with the different inhibitor concentrations.

  • Data Collection: Record the initial reaction velocity (V₀), which is the slope of the linear portion of the kinetic curve for each condition.

Data Analysis and Interpretation

A. Calculating Percent Inhibition

  • Determine the initial velocity (V₀) for each well by calculating the slope of the linear phase of the kinetic fluorescence curve (RFU/min).

  • Subtract the average V₀ of the Background Control from all other wells.

  • Calculate Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_negative_control)) * 100

B. IC50 Determination

  • Plot Percent Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[8][10]

C. Hypothetical IC50 Data Presentation

[Inhibitor] (µM)Log [Inhibitor]% Inhibition (Mean)
0.3-0.528.5
1.00.0022.1
3.00.4848.9
10.01.0078.3
30.01.4891.2
100.02.0095.6

From a non-linear regression fit of this data, one would derive the IC50 value.

D. Mechanism of Inhibition (MoI) Analysis

  • For the MoI experiment, calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.[6]

  • The pattern of the lines on the plot reveals the mechanism of inhibition.

E. Interpreting Lineweaver-Burk Plots

Inhibition TypeLineweaver-Burk Plot AppearanceApparent VmaxApparent Km
Competitive Lines intersect on the y-axis.UnchangedIncreases
Non-competitive Lines intersect on the x-axis.DecreasesUnchanged
Uncompetitive Lines are parallel.DecreasesDecreases
Mixed Lines intersect in the second or third quadrant (not on an axis).DecreasesVaries

Once the inhibition type is identified as competitive, you can calculate the Ki using the Cheng-Prusoff equation mentioned in section 1.3. For other inhibition types, more complex kinetic models are required to determine the Ki value.[14]

Conclusion and Best Practices

This application note provides a framework for the systematic evaluation of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol as an enzyme inhibitor, using aromatase (CYP19A1) as a physiologically relevant target.

Key Best Practices:

  • Solubility: Ensure the test compound is fully dissolved in the stock solution and does not precipitate in the final assay buffer.

  • Controls are Critical: Always include positive, negative, and background controls to validate the assay performance.[15]

  • Substrate Depletion: Ensure that less than 10-15% of the substrate is consumed during the reaction to maintain initial velocity conditions.[16]

  • Data Quality: Use at least triplicate wells for each condition to assess variability and ensure statistical significance.

By following these detailed protocols and principles, researchers can confidently characterize the inhibitory potential and mechanism of novel compounds, a critical step in the drug discovery pipeline.

References

  • IC50 Determination. (n.d.). Davidson College.
  • Chen, S., et al. (2015). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
  • Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric). (n.d.). Abcam.
  • Half maximal inhibitory concentration (IC50). (n.d.). Wikipedia.
  • Enzyme kinetics and inhibition. (2017). University of Massachusetts Boston.
  • Mader, M. M., & Keillor, J. W. (2024). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Chemistry.
  • Enzyme kinetics and inhibition. (n.d.). Sparkl.
  • Edmondson, D. E., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews.
  • Atkinson, A., et al. (2014). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. The AAPS Journal.
  • Enzyme Inhibitor Terms and Calculations. (n.d.). Sigma-Aldrich.
  • ab284522 – Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric). (n.d.). Abcam.
  • Lopus, M., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. STAR Protocols.
  • Enzyme Kinetics. (2024). TeachMe Physiology.
  • CYP inhibition assay (Ki). (n.d.). Cyprotex.
  • Sharma, D., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology.

Sources

Application of "(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol" in antifungal research

Author: BenchChem Technical Support Team. Date: March 2026

Application of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol in Antifungal Research: Comprehensive Notes and Protocols

Scientific Rationale and Molecular Pharmacology

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a specialized diaryl methanol derivative that serves as a high-value pharmacophore in antifungal drug discovery. The molecule integrates two critical structural domains: a lipophilic diaryl methanol backbone and a reactive 1H-imidazole ring[1].

In pathogenic fungi, the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) is responsible for the oxidative removal of the 14α-methyl group from lanosterol, which is a rate-limiting step in the biosynthesis of ergosterol[2]. Ergosterol is the fungal analogue of mammalian cholesterol, dictating membrane fluidity, asymmetry, and integrity.

This compound acts as a potent, competitive inhibitor of CYP51. The unhindered nitrogen (N3) of the imidazole moiety coordinates directly as the sixth ligand to the active-site heme iron of the enzyme[3]. Concurrently, the bulky 4-chlorophenyl and phenyl rings project into the hydrophobic substrate-binding access channel, effectively blocking lanosterol entry[4]. This dual-action binding halts ergosterol synthesis, leading to the accumulation of toxic 14α-methylated sterols that disrupt the fungal cell membrane, ultimately causing fungistatic or fungicidal effects[2].

Mechanism of Action & Pathway Visualization

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Demethylation Membrane Fungal Membrane Integrity Ergosterol->Membrane Inhibitor (4-chlorophenyl)[4-(1H-imidazol-1-yl) phenyl]methanol Inhibitor->CYP51 Heme Coordination

Inhibition of fungal ergosterol biosynthesis by the imidazole derivative targeting CYP51.

Application Notes: Strategic Utility in Research

For drug development professionals, this specific compound is deployed across several critical stages of preclinical research:

  • Fragment-Based Drug Design (FBDD): The diaryl methanol scaffold is highly modular. Researchers frequently use this compound as a baseline fragment to synthesize novel triazole or next-generation imidazole derivatives. By tuning the halogen substitutions (e.g., replacing chlorine with fluorine), medicinal chemists can optimize metabolic stability and lower off-target mammalian CYP450 inhibition[1][3].

  • Target Engagement Validation: It is utilized as a reference standard in spectral binding assays. Because the imidazole nitrogen forms a strong coordinate covalent bond with the ferric iron ( Fe3+ ) of CYP51, it produces a highly reproducible Type II difference spectrum, making it ideal for calibrating spectrophotometric equipment[3].

  • Resistance Mapping: By evaluating this compound against clinical isolates harboring specific ERG11 (the gene encoding CYP51) point mutations (e.g., Y132H), researchers can map the spatial constraints of the active site and design inhibitors that bypass common resistance mechanisms[4].

Experimental Protocols

Protocol A: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against Candida species. Causality & Design: Azole activity is highly sensitive to pH fluctuations. We utilize RPMI 1640 medium buffered with MOPS to tightly maintain a pH of 7.0 over the 48-hour incubation period. DMSO is used as the primary solvent due to the compound's lipophilicity, but the final assay concentration is strictly capped at ≤1% to prevent solvent-induced fungal toxicity. Self-Validating System: The inclusion of Candida parapsilosis ATCC 22019 serves as an internal quality control; if the reference MIC falls outside the established CLSI acceptable range, the assay is invalidated, ensuring data trustworthiness.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol in 100% molecular-grade DMSO to create a 1600 μg/mL stock solution.

  • Media Preparation: Prepare RPMI 1640 medium (without sodium bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in the buffered RPMI medium to achieve a final concentration gradient ranging from 16 μg/mL to 0.015 μg/mL. Ensure the final DMSO concentration remains ≤1% in all wells.

  • Inoculum Preparation: Suspend isolated fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:1000 in RPMI 1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

  • Inoculation & Incubation: Add 100 μL of the working inoculum to each well containing 100 μL of the diluted compound. Include a growth control (no drug, 1% DMSO) and a sterility control (media only). Incubate at 35°C for 24-48 hours.

  • Endpoint Determination: Visually assess the wells. The MIC is defined as the lowest concentration that produces a ≥50% reduction in growth compared to the drug-free control.

Protocol B: CYP51 Spectral Binding Assay

Objective: To quantify the binding affinity ( Kd​ ) of the compound to recombinant fungal CYP51. Causality & Design: Coordination of the imidazole to the heme iron displaces the native water ligand, shifting the heme iron from a high-spin to a low-spin state. This shift is optically quantifiable as a Type II difference spectrum, characterized by a peak at ~425 nm and a trough at ~390 nm[3]. Self-Validating System: Plotting the change in absorbance ( ΔA425−390​ ) against the compound concentration must yield a hyperbolic saturation curve. A linear response indicates non-specific binding or protein aggregation, invalidating the run.

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified recombinant Candida albicans CYP51 protein to a final concentration of 1-2 μM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Progressively titrate the compound (dissolved in DMSO) into the sample cuvette in 0.5 μL increments (concentration range: 0.1 to 10 μM). Add an equal volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Spectral Recording: After each addition, gently mix and incubate for 3 minutes at room temperature to reach equilibrium. Record the difference spectrum.

  • Data Analysis: Calculate the peak-to-trough absorbance difference ( ΔA=A425​−A390​ ). Plot ΔA versus the unbound ligand concentration. Determine the dissociation constant ( Kd​ ) using the Michaelis-Menten equation via non-linear regression analysis.

Quantitative Data Summary

Table 1: Expected Pharmacodynamic and Binding Parameters

ParameterAssay / MethodologyExpected RangeBiological Interpretation
MIC₅₀ Broth Microdilution (C. albicans)0.03 – 0.25 μg/mLPotent fungistatic activity; indicates strong cellular penetration and target inhibition.
MIC₅₀ Broth Microdilution (C. krusei)0.5 – 2.0 μg/mLIntrinsic reduced susceptibility, typical for azole-class compounds against this species.
Kd​ CYP51 Spectral Binding Assay10 – 50 nMHigh-affinity target engagement; tight coordination between imidazole N3 and heme iron.
ΔAmax​ UV-Vis Spectrophotometry~0.04 – 0.08 AUConfirms stoichiometric formation of the low-spin CYP51-inhibitor complex.

Sources

Application Note: High-Throughput LC-MS/MS Quantification of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol (CAS: 88941-49-5) is a diaryl methanol derivative featuring an imidazole ring—a critical pharmacophore frequently utilized in the design of potent antifungal agents and aromatase inhibitors. To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) profiling, laboratories require highly sensitive, reproducible, and high-throughput bioanalytical methods.

This application note details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of this compound in human plasma. The protocol is designed as a self-validating system, strictly adhering to the [1] and the harmonized [2].

Scientific Background & Mechanistic Rationale

To ensure method robustness, every step of the sample preparation and instrumental analysis has been optimized based on the specific physicochemical properties of the analyte.

Mitigating Matrix Effects via Supported Liquid Extraction (SLE)

Biological matrices like plasma contain high concentrations of endogenous glycerophospholipids. When using standard Protein Precipitation (PPT), these lipids co-elute with moderately lipophilic analytes, causing severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

To circumvent this, we employ[3]. By adjusting the plasma pH to ~10.0 using ammonium hydroxide, the basic imidazole nitrogen (pKa ~6.8) is neutralized. This drives the uncharged, lipophilic analyte into the organic extraction solvent (Methyl tert-butyl ether, MTBE), while polar phospholipids and proteins remain irreversibly trapped on the hydrophilic diatomaceous earth sorbent.

Ionization and Fragmentation Logic

While a neutral state is ideal for extraction, MS detection requires the analyte to be fully ionized. By utilizing a reversed-phase LC mobile phase buffered with 0.1% Formic Acid (pH ~2.7), the imidazole ring is fully protonated, maximizing the [M+H]+ precursor ion yield at m/z 285.1 in ESI+ mode.

Upon Collision-Induced Dissociation (CID), the protonated molecule undergoes a highly specific neutral loss of the imidazole ring (-68 Da). This cleavage is energetically favored because the resulting product ion (m/z 217.1) is a resonance-stabilized diarylmethyl carbocation. A secondary cleavage yields the chlorobenzyl cation (m/z 125.0), serving as a reliable qualifier ion.

Frag_Logic P Precursor Ion (ESI+) [M+H]+ m/z 285.1 Protonated Imidazole F1 Quantifier Ion m/z 217.1 [M+H - Imidazole]+ Diarylmethyl Cation P->F1 CID (CE: 20 eV) Neutral Loss of 68 Da F2 Qualifier Ion m/z 125.0 [4-Chlorophenyl]+ Cation P->F2 CID (CE: 35 eV) C-C Bond Cleavage

Caption: ESI+ ionization and collision-induced dissociation (CID) fragmentation pathway of the analyte.

Reagents and Materials

  • Analyte: (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol (CAS: 88941-49-5).

  • Internal Standard (IS): Bifonazole-d4 (Stable-isotope labeled analog to correct for extraction variance and matrix effects).

  • Solvents: LC-MS grade Water, Acetonitrile, MTBE, Formic Acid, Ammonium Hydroxide.

  • Consumables: 96-well SLE plates (e.g., Biotage ISOLUTE SLE+ 400 µL capacity).

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Experimental Workflow

Supported Liquid Extraction (SLE) Protocol

This protocol acts as a self-validating system by requiring the inclusion of a double blank, a zero standard (blank + IS), and a minimum of six calibration standards and four Quality Control (QC) levels (LLOQ, LQC, MQC, HQC) in every batch.

  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown sample) into a 2 mL 96-well collection plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (Bifonazole-d4, 50 ng/mL in 50% methanol).

  • Neutralize: Add 50 µL of 0.5 M Ammonium Hydroxide (aq) to each well. Vortex for 2 minutes to ensure complete mixing and deprotonation of the imidazole ring.

  • Load: Transfer the entire mixture (110 µL) to the 96-well SLE plate.

  • Immobilize: Apply a brief, gentle vacuum (-3 inHg for 2-5 seconds) to initiate absorption into the diatomaceous earth sorbent bed. Allow the plate to stand for 5 minutes.

  • Elute: Apply 2 x 400 µL of MTBE under gravity. Apply a final vacuum (-10 inHg for 10 seconds) to collect the remaining solvent into a clean collection plate.

  • Evaporate: Dry the eluate under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute: Resuspend the residue in 100 µL of Initial Mobile Phase (Water/Acetonitrile 70:30, v/v, with 0.1% Formic Acid). Vortex for 5 minutes and centrifuge at 3000 x g for 5 minutes prior to injection.

SLE_Workflow A Plasma Sample (50 µL) B Add IS & 0.5M NH4OH (pH > 9) A->B C Load onto SLE Sorbent (Immobilization) B->C D Elute with MTBE (Neutral Partitioning) C->D E Evaporate & Reconstitute D->E F LC-MS/MS Analysis E->F

Caption: Workflow for the Supported Liquid Extraction (SLE) of plasma samples prior to LC-MS/MS.

Liquid Chromatography (LC) Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2.0 µL

  • Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.07030Initial
0.57030Isocratic hold
2.01090Linear gradient
2.51090Column wash
2.67030Re-equilibration
3.57030End
Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 1.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound 285.1217.13020Quantifier
Target Compound 285.1125.03035Qualifier
Bifonazole-d4 (IS) 315.2247.23522Internal Standard

Method Validation Summary

The method was validated in accordance with regulatory guidelines to ensure trustworthiness and reproducibility. The use of SLE successfully mitigated matrix effects, ensuring the Matrix Factor (MF) remained close to 1.0.

Validation ParameterAcceptance Criteria (ICH M10)Observed Results
Linearity Range R2≥0.99 1.0 – 1000 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) Precision ≤20% , Accuracy ±20% 1.0 ng/mL (CV: 8.4%, Bias: 4.1%)
Intra-Assay Precision (QCs) CV ≤15% 3.2% – 7.5%
Inter-Assay Accuracy (QCs) Bias ±15% -2.8% to +4.5%
Extraction Recovery Consistent across QC levels88.5% (CV: 4.2%)
IS-Normalized Matrix Factor CV ≤15% across 6 lots0.98 (CV: 3.1%)

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • PubMed / John Wiley & Sons, Ltd. (2010). Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis. Available at:[Link]

Sources

Characterizing the Bioactivity of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of imidazole are integral to several clinically approved drugs and are extensively investigated for their therapeutic potential, particularly in oncology.[3][4] Compounds featuring this heterocyclic moiety have been shown to exert anticancer effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and modulation of critical signaling kinases.[1][5]

This document provides a detailed guide for characterizing the biological activity of a specific imidazole derivative, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol . Given the established precedent for this class of compounds, our investigation will focus on a logical, tiered approach to elucidate its potential as a cytotoxic or cytostatic agent. We will begin with a foundational assessment of its impact on cancer cell viability and then proceed to dissect the underlying mechanisms, specifically whether it induces apoptosis or causes cell cycle arrest.

The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to generate reliable and interpretable data for drug development and mechanistic studies.

Proposed Investigational Workflow

A systematic approach is crucial when characterizing a novel compound. The following workflow ensures that each experimental step logically informs the next, creating a comprehensive biological profile of the test article.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Dose-Response & Viability Assay (e.g., MTT / MTS Assay) B Determine IC50 Value (Concentration for 50% Inhibition) A->B Quantify Cytotoxicity C Apoptosis Assay (Annexin V / PI Staining) B->C If Cytotoxic D Cell Cycle Analysis (Propidium Iodide Staining) B->D If Cytostatic / Antiproliferative E Identify Cellular Mechanism: Apoptosis vs. Cell Cycle Arrest C->E D->E

Figure 1: A tiered experimental workflow for characterizing the cellular impact of a novel compound.

Application 1: Assessment of Cell Viability and Cytotoxicity

Scientific Rationale: The first essential step is to determine if (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol affects cancer cell viability. Tetrazolium reduction assays, such as the MTT and MTS assays, are reliable, high-throughput colorimetric methods for this purpose. These assays measure the metabolic activity of a cell population. Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[6][7] The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.

Protocol 1.1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[7][8]

Materials:

  • (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol (Test Article)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[6]

  • Cell culture medium (appropriate for the chosen cell line)

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom cell culture plates

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test article in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include "vehicle control" wells (containing the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or placing the plate on an orbital shaker for 15-20 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to determine the IC50 value.

ParameterDescription
Cell Line e.g., MDA-MB-231 (Breast), PPC-1 (Prostate), U-87 (Glioblastoma)[9]
Seeding Density 5 x 10³ cells/well
Treatment Duration 48 hours
Vehicle 0.1% DMSO
Calculated IC50 The concentration of the compound that reduces cell viability by 50%.

Application 2: Elucidation of Cell Death Mechanism via Apoptosis Assay

Scientific Rationale: If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[12][13]

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis A Cell Membrane Phosphatidylserine (PS) Intact B Cell Membrane PS Translocation Intact A->B Apoptotic Stimulus C Cell Membrane PS Translocation Compromised B->C Progression Healthy Annexin V: Negative PI: Negative Early Annexin V: Positive PI: Negative Late Annexin V: Positive PI: Positive

Figure 2: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.

Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining

This protocol is based on standard methods for flow cytometric analysis of apoptosis.[10][11]

Materials:

  • FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cells treated with the test article at relevant concentrations (e.g., 1x and 2x IC50)

  • Phosphate-Buffered Saline (PBS), cold

  • 6-well plates or T25 flasks for cell culture

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to adhere overnight.[10] Treat the cells with the test article (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: After incubation, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same flask.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with cold PBS to remove all traces of medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.[13] Keep samples on ice and analyze by flow cytometry within one hour.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up proper compensation and gates.

Data Analysis and Interpretation:

  • The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

  • The plot is divided into four quadrants:

    • Lower-Left (Q4): Live cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

  • Quantify the percentage of cells in each quadrant to determine the effect of the compound on apoptosis induction.

Treatment% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)
Vehicle Control95.22.51.8
Compound (IC50)60.125.413.5
Compound (2x IC50)25.748.924.1

Application 3: Investigation of Cell Cycle Progression

Scientific Rationale: Some compounds may inhibit cell proliferation without directly causing cell death; instead, they may induce cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M).[1] Analyzing the distribution of cells throughout the cell cycle phases provides insight into a compound's cytostatic effects. This is commonly achieved by staining DNA with a fluorescent dye, such as Propidium Iodide (PI), followed by flow cytometry.[14] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.[15]

G cluster_0 Cell Cycle Phases cluster_1 Potential Arrest Points G1 G1 Phase (Growth, 2n DNA) S S Phase (DNA Synthesis) G1->S C1 G1 Chk G2 G2 Phase (Growth, 4n DNA) S->G2 C2 S Chk M M Phase (Mitosis) G2->M C3 G2/M Chk M->G1

Figure 3: Diagram of the cell cycle with key phases and potential checkpoints for compound-induced arrest.

Protocol 3.1: Cell Cycle Analysis by PI Staining

This protocol outlines a standard method for preparing cells for cell cycle analysis.[14][16]

Materials:

  • Cells treated with the test article

  • Phosphate-Buffered Saline (PBS)

  • 70% ethanol, ice-cold

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). Note: RNase A is crucial as PI can also bind to double-stranded RNA.[17]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Culture and treat cells with the test article as described in Protocol 2.1. Harvest approximately 1-2 x 10⁶ cells per sample.

  • Washing: Wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).[16]

  • Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS to rehydrate them.

  • Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer. The PI signal should be acquired on a linear scale to properly resolve the G0/G1 and G2/M peaks.[17]

Data Analysis and Interpretation:

  • The data is displayed as a histogram of cell count versus DNA content (fluorescence intensity).

  • Specialized software (e.g., FlowJo, ModFit) is used to model the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[16]

  • An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.520.114.4
Compound (IC50)45.315.639.1
Interpretation The compound induces a significant arrest in the G2/M phase.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • IJSRED. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Columbus State University ePress. (2024). Anti-Cancer Compounds Based on Natural Imidazole Compounds. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. [Link]

  • Elsevier. (2026). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry. [Link]

  • University of Massachusetts Chan Medical School. Cell Cycle Analysis. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • National Center for Biotechnology Information. (2017). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. RSC Advances. [Link]

  • Royal Society of Chemistry. (2015). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm. [Link]

  • World News of Natural Sciences. (2020). Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity. [Link]

  • ResearchGate. (2015). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. [Link]

  • Global Substance Registration System. 4-(4-CHLOROPHENYL)-1-(1H-IMIDAZOL-1-YL)-2-BUTANOL, (R)-. [Link]

  • PubMed. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][3][10] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology. [Link]

  • PubliCatt. (2024). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank. [Link]

  • ResearchGate. (2025). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • Letters in Applied NanoBioScience. (2022). Synthesis of Mesoionic 1-aryl-4-(phenyl/p- chlorophenyl)imidazo[2,1-b]thiazol-4-ones. [Link]

  • ResearchGate. (2007). Biotransformation of (±)-4-(chlorophenyl)phenylmethanol, 1. [Link]

  • PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • PlumX Metrics. Synthesis, anticonvulsant activity, and molecular modeling studies of novel 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol ester derivatives. [Link]

  • NextSDS. [1-(4-chlorophenyl)-1H-imidazol-4-yl]methanol. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Disposal of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol. The protocols outlined below are designed to minimize exposure risk and ensure the safety of laboratory personnel and the environment. The causality behind each procedural step is explained to foster a deeper understanding of the safety principles involved.

Hazard Assessment and Toxicological Profile

Due to the lack of specific data for (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol, a conservative approach to hazard assessment is mandatory. Based on structurally similar compounds, the following potential hazards should be assumed:

  • Acute Toxicity: Similar compounds are classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6]

  • Specific Target Organ Toxicity: May cause respiratory irritation and drowsiness or dizziness with a single exposure.[5][6]

  • Hepatotoxicity: Some imidazole-containing antifungal agents have been associated with liver injury.[7]

  • Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.[4][8]

Table 1: Postulated Hazard Classifications

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Assumed Category 3 or 4Avoid contact with skin, eyes, and clothing. Do not breathe dust/fume/gas/mist/vapors/spray.
Skin Corrosion/IrritationAssumed Category 2Causes skin irritation.
Serious Eye Damage/Eye IrritationAssumed Category 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Assumed Category 3May cause respiratory irritation or drowsiness and dizziness.
Hazardous to the Aquatic EnvironmentAssumed Chronic Category 2 or 3Avoid release to the environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all routes of exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of solid or dissolved (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this compound.[4]

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing.[9]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Glove thickness and material should be chosen based on the solvent used and the duration of handling. Always inspect gloves before use and change them frequently.[4][9]To prevent skin contact, a primary route of exposure for many chemicals.
Body Protection A buttoned lab coat is mandatory. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn.[4][9]To protect the skin from contamination.
Respiratory Protection Generally not required when working in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exposure above occupational limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used by trained personnel.[9]To prevent inhalation of airborne particles or vapors.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS of Compound and Solvents prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Solid in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Appropriate Glassware handle_dissolve->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of the Compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for all chemicals to be used.

    • Ensure a chemical spill kit is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in Table 2.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing, within the fume hood to contain any dust.[10]

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Keep containers tightly closed when not in use.[11]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

    • The storage container should be clearly labeled with the chemical name, and relevant hazard pictograms.

    • Store in a locked cabinet or area with restricted access.[11]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical to minimize harm.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill and Leak Procedures

The response to a spill depends on its size and the immediate hazard it presents.

  • Small Spills (less than 1 liter and not highly volatile):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).[15]

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[13][15]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills (greater than 1 liter or involving highly toxic/volatile materials):

    • Immediately evacuate the area and alert others.[12][16]

    • If the substance is flammable, remove all ignition sources.

    • Close the doors to the affected area to contain vapors.[12]

    • Call emergency services (e.g., 911) and your institution's Environmental Health and Safety (EHS) office.[12][16]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Emergency Response Workflow

G node_action node_action start Spill or Exposure Occurs is_person_exposed Personnel Exposed? start->is_person_exposed is_spill_large Large Spill (>1L or High Hazard)? is_person_exposed->is_spill_large No node_action_person_decon Remove from Exposure Administer First Aid Seek Medical Attention is_person_exposed->node_action_person_decon Yes node_action_large_spill Evacuate Area Alert Others Call Emergency Services and EHS is_spill_large->node_action_large_spill Yes node_action_small_spill Alert Others Don PPE Contain and Clean Up Spill Dispose of Waste is_spill_large->node_action_small_spill No

Caption: Decision-making workflow for emergency response.

Waste Disposal

All waste containing (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

Waste Characterization

The waste should be characterized as hazardous based on its likely toxicity and the presence of chlorinated compounds.[17][18]

Waste Segregation and Collection
  • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards.

  • Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Gloves, absorbent pads, and other contaminated disposable materials should be placed in a sealed bag or container and disposed of as solid hazardous waste.[13]

Disposal Protocol
  • Identify: All waste streams containing the compound must be identified as hazardous.[19]

  • Segregate: Keep this waste separate from non-hazardous trash and other chemical waste streams unless instructed otherwise by your institution's EHS office.

  • Contain: Use appropriate, sealed, and labeled containers for waste collection.

  • Dispose: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[19][20]

Conclusion

The safe handling of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol requires a proactive and informed approach to safety. By understanding the potential hazards based on its chemical structure, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and disposal, researchers can minimize risks to themselves and the environment. In the absence of specific toxicological data, a conservative and cautious methodology is paramount.

References

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.). TOXICOLOGICAL EVALUATIONS.
  • University of California, San Francisco. (n.d.). Chemical Spills. Environment, Health & Safety.
  • Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Emergency Management. (n.d.). Hazardous Spill Reporting and Response Procedures.
  • Purdue University. (n.d.). Chemical Spills. Environmental Health and Safety.
  • NextSDS. (n.d.). [1-(4-chlorophenyl)-1H-imidazol-4-yl]methanol.
  • Le-Cornec, C., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 158(2), 344-355.
  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.
  • Indiana University. (n.d.). Spills, Leaks & Odors: Emergency Situations. Protect IU.
  • California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste.
  • California Department of Toxic Substances Control. (n.d.). DTSC Regulations.
  • NextSDS. (n.d.). [2-(4-chlorophenyl)-1H-imidazol-4-yl]methanol.
  • ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE.
  • Echemi. (n.d.). [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol Safety Data Sheets.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sharma, D., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Current Pharmaceutical Review and Research, 3(3), 1-22.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Husseiny, M. I., et al. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(10), 4253.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • National Oceanic and Atmospheric Administration. (n.d.). Report | CAMEO Chemicals.
  • Sigma-Aldrich. (2025, December 28). SAFETY DATA SHEET.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • TriLink Saw Chain, LLC. (n.d.). Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2026, February 25). Learn about Polychlorinated Biphenyls (PCBs).
  • SAF-SOL. (2007, August 31). MATERIAL SAFETY DATA SHEET: SAF-SOL 20/20.
  • Defender Marine. (n.d.). SAFETY DATA SHEET.
  • BigCommerce. (2019, June 19). SDS US.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bottlenecks encountered when isolating and purifying (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol .

This highly functionalized intermediate presents a unique chemical dichotomy: it contains a highly basic, coordinating imidazole moiety coupled with an exceptionally acid-labile diarylmethanol core. Standard purification templates often fail here. This guide details the causality behind these failures and provides field-proven, self-validating protocols to achieve >99% purity.

Frequently Asked Questions (FAQs): The "Why" Behind the Failures

Q: Why does my product streak extensively on silica gel TLC, and why is my column recovery so low? A: The basic N3 nitrogen of the imidazole ring acts as a strong hydrogen-bond acceptor. On standard silica gel, it interacts non-ideally with acidic silanol groups (Si-OH), causing irreversible adsorption and severe tailing [1]. Solution: You must neutralize the stationary phase. Modifying your mobile phase with 0.1% to 1.0% Triethylamine (TEA) or switching entirely to neutral/basic alumina prevents this interaction.

Q: I performed a standard 1M HCl aqueous wash to remove amine impurities, but my product degraded into a mixture of oligomers. What happened? A: Diarylmethanols are highly sensitive to low pH. Protonation of the benzylic hydroxyl group leads to the spontaneous elimination of water, generating a highly reactive, resonance-stabilized diarylcarbenium ion [2]. If this occurs in the presence of nucleophilic solvents (like methanol), rapid etherification occurs. In non-nucleophilic environments, it leads to dimerization or Friedel-Crafts side reactions. Never use strong aqueous acids during the workup of this compound.

Q: My isolated product has a yellowish tint, and LC-MS shows a prominent [M-2] peak. What is this impurity? A: The [M-2] mass corresponds to the oxidized byproduct: (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanone. Diarylmethanols are prone to over-oxidation to the corresponding ketone. This is severely exacerbated if the crude mixture is exposed to air in the presence of residual transition metals (e.g., Palladium or Magnesium from upstream cross-coupling or Grignard steps), which the imidazole ring tightly coordinates.

Troubleshooting Workflows & Protocols

Protocol A: Amine-Modified Flash Chromatography

Objective: Isolate the target molecule without acid-catalyzed degradation or silica-induced tailing.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to the bulk mixture [1]. Self-Validation: Spot the TEA-modified solvent on a TLC plate; the target compound should elute as a tight, circular spot (Rf ~0.3 at 95:5 DCM:MeOH) rather than a streak.

  • Column Deactivation: Slurry-pack standard silica gel (40-63 µm) using the TEA-modified solvent. Flush the column with at least 2 column volumes (CV) of the solvent to fully neutralize the acidic silanol sites before loading.

  • Sample Loading: Dry-load the crude mixture onto a small amount of Celite or neutral alumina. Do not use silica for dry loading, as the localized concentration of acidic sites during solvent evaporation will induce carbocation formation.

  • Elution: Elute using a stepwise gradient of 99:1 to 90:10 DCM:MeOH (maintaining 1% TEA throughout). Monitor fractions via UV (254 nm).

  • Post-Column Treatment: Co-evaporate the pooled product fractions with toluene under reduced pressure to azeotropically remove all residual TEA.

Protocol B: Metal Scavenging and Recrystallization (Final Polishing)

Objective: Remove trace coordinated metals and exclude the ketone impurity.

  • Metal Scavenging: Dissolve the chromatographically purified product in Ethyl Acetate (EtOAc) at 10 mL/g. Add a resin-based metal scavenger (e.g., QuadraPure™ or EDTA) and stir at 40°C for 2 hours. Filter through a tightly packed pad of Celite.

  • Concentration: Concentrate the filtrate under reduced pressure and redissolve the residue in a minimal volume of boiling EtOAc.

  • Cloud-Point Crystallization: Remove from heat. Slowly add Heptane dropwise while stirring until the solution becomes persistently cloudy (the cloud point). Add one drop of EtOAc to clear the solution, then allow it to cool undisturbed to room temperature.

  • Isolation: Transfer the flask to an ice bath (0-4°C) for 2 hours to maximize yield. Filter the white crystalline solid, wash with cold Heptane, and dry under high vacuum.

Quantitative Data & Solvent Selection

Table 1: Common Impurities and Chromatographic Behavior

Impurity TypeOrigin / MechanismTLC Behavior (DCM:MeOH 9:1)LC-MS SignatureMitigation Strategy
Ketone Air/Metal-catalyzed oxidationHigh Rf (~0.8), UV active[M-2]⁺Exclude oxygen; use metal scavengers
Methyl Ether Acidic MeOH exposureMid Rf (~0.6)[M+14]⁺Strictly avoid low pH and acidic silica
Des-hydroxy Over-reductionHigh Rf (~0.9)[M-16]⁺Control upstream reducing equivalents
Imidazole Unreacted starting materialLow Rf (~0.1), severe streakingm/z 69.1Amine-modified chromatography [1]

Table 2: Recommended Solvent Systems

Unit OperationPrimary SolventCo-Solvent / ModifierMechanistic Rationale
Aqueous Workup Ethyl AcetatepH 8 Bicarbonate BufferPrevents acid-catalyzed carbocation formation.
Chromatography Dichloromethane1-10% MeOH + 1% TEATEA outcompetes imidazole for silanol binding [1].
Crystallization Ethyl AcetateHeptane (Anti-solvent)High recovery; effectively partitions out the ketone.

Mechanistic & Workflow Visualizations

Degradation Target (4-chlorophenyl)[4-(1H-imidazol -1-yl)phenyl]methanol Acid Acidic Conditions (pH < 4) Target->Acid Protonation of -OH Oxidation Oxidation (O2 / Trace Metals) Target->Oxidation Air Exposure Carbocation Diarylcarbenium Ion (Reactive Intermediate) Acid->Carbocation -H2O Ether Etherification / Oligomers (Degradation) Carbocation->Ether +ROH / Nucleophiles Ketone Ketone Impurity [M-2] Oxidation->Ketone -2H

Fig 1: Acid-catalyzed carbocation formation and oxidative degradation pathways.

Purification Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Decision1 pH Control? Workup->Decision1 Fail1 Acidic Wash (Product Degrades) Decision1->Fail1 No (pH < 7) Pass1 Mild Basic Wash (pH 8-9) Decision1->Pass1 Yes (pH > 7) Chroma Flash Chromatography Pass1->Chroma Decision2 Stationary Phase? Chroma->Decision2 Fail2 Standard Silica (Irreversible Tailing) Decision2->Fail2 Standard Pass2 Silica + 1% TEA or Basic Alumina Decision2->Pass2 Modified Cryst Recrystallization (EtOAc/Heptane) Pass2->Cryst Pure Pure Target Compound Cryst->Pure

Fig 2: Decision tree for the purification of imidazole-containing diarylmethanols.

References

  • Wang, T., Li, Z., Gao, H., Hu, J., Chen, H.-Y., & Xu, J.-J. (2023). Ultrafast C–C and C–N bond formation reactions in water microdroplets facilitated by the spontaneous generation of carbocations. Chemical Science, 14(41), 11515-11520. Available at:[Link]

Technical Support Center: Assay Optimization for (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with highly lipophilic, targeted small molecules like (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol requires precise control over solvent conditions, concentration ranges, and assay timing. This guide is designed to help researchers and drug development professionals troubleshoot common pitfalls, understand the mechanistic causality behind assay failures, and implement self-validating experimental workflows.

Compound Profile & Mechanistic Overview

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a diarylmethanol derivative featuring a critical imidazole pharmacophore. Like many azole-class compounds, its primary mechanism of action relies on the imidazole nitrogen coordinating directly with the heme iron of cytochrome P450 enzymes (e.g., CYP51 or CYP19A1), acting as a competitive inhibitor by binding within the heme binding pocket 1[1].

Because the compound is highly lipophilic (driven by the 4-chlorophenyl and phenyl rings), it readily crosses cell membranes but suffers from poor aqueous solubility. Understanding this pathway is critical for optimizing your assay readouts.

G Cmpd (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol Cell Cellular Entry & Distribution Cmpd->Cell Lipophilic diffusion Heme CYP450 Heme Iron Coordination Cell->Heme Target binding Inhib Enzyme Inhibition Heme->Inhib Competitive block Downstream Metabolite Depletion Inhib->Downstream Metabolic arrest Readout Phenotypic Readout Downstream->Readout Assay detection

Fig 1: Mechanistic pathway of imidazole-derivative cellular entry, target engagement, and readout.

Quantitative Assay Parameters

To prevent off-target effects and ensure reproducible data, adhere to the following empirically derived parameters when designing your experiments:

Assay ParameterBiochemical (Cell-Free)Phenotypic (Cell-Based)Metabolite Profiling
Target Readout Enzyme Inhibition (IC50)Cell Viability / ProliferationSterol / Lipid Quantification
Recommended Range 0.001 μM – 1 μM0.01 μM – 10 μM0.1 μM – 5 μM
Max Final DMSO < 1.0% (v/v)≤ 0.5% (v/v)≤ 0.5% (v/v)
Optimal Incubation 1 – 2 Hours48 – 72 Hours24 – 48 Hours

Troubleshooting FAQs

Q: I am observing high variability between technical replicates at concentrations above 10 μM. What is causing this? A: This is a classic hallmark of compound precipitation or "micro-aggregation." Due to its high lipophilicity, when the local concentration of the compound exceeds its aqueous solubility limit in culture media, it forms micro-aggregates. These aggregates distribute unevenly across the well, leading to erratic assay readouts and false-negative target engagement. Solution: Cap your maximum testing concentration at 10 μM to generate dose-response curves without host cell toxicity 2[2]. If higher concentrations are absolutely necessary, consider utilizing a co-solvent system (e.g., adding a carrier protein like BSA) to enhance solubility.

Q: My cells are dying even in the vehicle control wells. How do I optimize the solvent concentration? A: Imidazole derivatives require organic solvents like DMSO for initial stock preparation. However, DMSO concentrations above 0.8% are known to cause significant cytotoxicity and alter cell morphology 3[3]. Solution: Keep the final DMSO concentration strictly at or below 0.5% (v/v) across all wells. Ensure you are using a normalized DMSO concentration across your entire dose-response curve so that solvent toxicity is perfectly controlled and subtracted from the compound's effect.

Q: How does the compound's mechanism of action influence the required incubation time? A: Because this compound acts as a competitive enzyme inhibitor, it blocks the de novo synthesis of downstream metabolites rather than directly lysing the cell. The phenotypic effects (such as reduced viability) will only manifest after the cell exhausts its pre-existing intracellular metabolite pools. Solution: A standard 24-hour incubation is often insufficient for phenotypic assays. We recommend 48 to 72 hours for viability readouts to allow the metabolic arrest to translate into measurable cellular decline.

Self-Validating Protocol: 96-Well Dose-Response Setup

To guarantee trustworthiness in your data, this protocol is designed as a self-validating system . By utilizing intermediate dilutions and strict controls, you isolate the true pharmacological effect of the compound from solvent artifacts.

Step 1: Master Stock Preparation

  • Action: Dissolve the lyophilized compound in 100% anhydrous DMSO to create a 10 mM Master Stock.

  • Validation Checkpoint: Visually inspect the tube against a light source. The solution must be completely clear. Any cloudiness indicates incomplete solvation, which will mathematically skew all downstream IC50 calculations. Vortex and warm to 37°C if necessary.

Step 2: Intermediate DMSO Dilution Series (200X)

  • Action: Prepare a 9-point serial dilution (e.g., 1:3) of the compound exclusively in 100% DMSO.

  • Causality: Diluting a highly lipophilic compound directly into aqueous media causes localized precipitation at the pipette tip interface. Maintaining the dilution series in pure DMSO ensures the compound remains fully solvated until the final rapid-mixing step.

Step 3: Media Spiking (1X Treatment Media)

  • Action: Transfer 1 μL of each 200X DMSO stock into 199 μL of pre-warmed complete culture media in a separate deep-well block. Mix vigorously by pipetting.

  • Validation Checkpoint: This yields a final DMSO concentration of exactly 0.5% across all doses. Include a "Vehicle Control" well containing 1 μL of pure DMSO in 199 μL of media. If cells in the Vehicle Control die during the assay, your media or DMSO is contaminated, invalidating the run.

Step 4: Cell Treatment & Incubation

  • Action: Aspirate the old media from your 96-well assay plate (containing adhered cells) and gently add 100 μL of the 1X treatment media to the corresponding wells.

  • Validation Checkpoint: Include a "Positive Control" well treated with a known, validated CYP inhibitor (e.g., Ketoconazole at 1 μM). This proves your assay is sensitive enough to detect the intended mechanism of action.

  • Action: Incubate at 37°C, 5% CO2 for 48–72 hours before performing your endpoint readout (e.g., CellTiter-Glo).

References

  • 4-Aminopyridyl-Based CYP51 Inhibitors as Anti-Trypanosoma cruzi Drug Leads with Improved Pharmacokinetic Profile and in Vivo Potency Source: Journal of Medicinal Chemistry (ACS Publications) 2

  • Development of a high-throughput image-based assay to identify compound activity Source: Semantic Scholar3

  • Novel cholesterol biosynthesis inhibitors targeting human lanosterol 14α-demethylase (CYP51) Source: ResearchGate1

Sources

Technical Support Center: Troubleshooting Poor Solubility of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving solubility challenges with (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in achieving desired concentrations of this compound in aqueous media. We will explore the underlying physicochemical reasons for its poor solubility and provide a series of troubleshooting steps and advanced formulation strategies in a practical question-and-answer format.

Understanding the Challenge: Physicochemical Properties

Before diving into solutions, it's crucial to understand the molecular characteristics of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol that contribute to its limited aqueous solubility. The molecule's structure contains both hydrophobic (water-repelling) and hydrophilic (water-attracting) moieties.

  • Hydrophobicity: The presence of a chlorophenyl group and a phenyl ring makes the molecule significantly lipophilic, or "grease-like," which is a primary reason for its poor solubility in water.[1][2]

  • pH-Dependent Ionization: The 1H-imidazol-1-yl group (imidazole ring) is basic. At physiological or higher pH, this ring is neutral, contributing to the overall low polarity of the molecule. However, in acidic conditions, the imidazole ring can become protonated, acquiring a positive charge and significantly increasing its affinity for water.[3][4][5]

  • Crystalline Structure: Like many active pharmaceutical ingredients (APIs), this compound likely exists as a stable crystalline solid.[6][7] The energy required to break this stable crystal lattice structure for the molecules to dissolve in a solvent is often high, further limiting solubility.

Troubleshooting and FAQs

Q1: I'm struggling to dissolve the compound in simple aqueous buffers. What is the first step I should take?

A1: Characterize the pH-Solubility Profile.

Given the presence of the basic imidazole ring, the solubility of this compound is expected to be highly dependent on pH.[3][8][9] The first and most critical step is to systematically determine its solubility across a range of pH values. This will inform all subsequent formulation strategies.

Experimental Protocol: pH-Solubility Profiling (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10]

  • Prepare Buffers: Create a series of buffers covering a pH range from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers).

  • Add Excess Compound: To a vial containing a known volume of each buffer (e.g., 1 mL), add an excess amount of the compound (enough so that undissolved solid remains).

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Separate Solid and Liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully withdraw a precise volume of the clear supernatant. Dilute the supernatant with a suitable mobile phase for analysis.

  • Quantify: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Data Interpretation

You should observe a significant increase in solubility at lower pH values due to the protonation of the imidazole moiety.[4][5] This data is foundational for deciding if a simple pH-adjusted vehicle is sufficient for your needs.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 2-10) B Add Excess Compound to Vials A->B C Equilibrate (24-48h at constant T) B->C D Centrifuge to Pellet Solid C->D E Sample Supernatant D->E F Quantify Concentration (HPLC) E->F G Plot Solubility vs. pH F->G

Caption: Workflow for Determining pH-Dependent Solubility.

Q2: pH adjustment helps, but I can't reach my target concentration, or my experiment is not compatible with low pH. What's the next logical step?

A2: Employ a Co-solvent System.

If pH modification is insufficient or unsuitable, the use of co-solvents is a widely adopted and effective strategy.[11][12][13] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[12]

Common Co-solvents for Preclinical Formulations
Co-solventProperties & Considerations
Ethanol Good solubilizing power; commonly used. Potential for in vivo toxicity at high concentrations.
Propylene Glycol (PG) Viscous; good solubilizer. Generally considered safe.[11]
Polyethylene Glycol 400 (PEG 400) Low toxicity; frequently used in oral and parenteral formulations.[11][13]
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power. Primarily for in vitro use due to potential toxicity and effects on cell membranes.
Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a panel of 2-3 co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).

  • Prepare Mixtures: Create a series of co-solvent/water (or buffer) mixtures with increasing percentages of the co-solvent (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine Solubility: Using the shake-flask method described in Q1, determine the solubility of your compound in each co-solvent mixture.

  • Evaluate: Identify the co-solvent and concentration that achieves your target solubility with the lowest percentage of organic solvent to minimize potential toxicity or off-target effects. The combined effect of pH and co-solvents can be synergistic.[14]

cluster_ph pH Modification Path cluster_cosolvent Co-solvent Path node_q node_q start Poor Solubility Issue q1 Is pH Adjustment a Viable Option? start->q1 ph_yes Determine pH-Solubility Profile q1->ph_yes Yes ph_no Screen Co-solvents (Ethanol, PEG 400, PG) q1->ph_no No ph_sol Prepare Acidic Stock Solution ph_yes->ph_sol ph_check Concentration Achieved? ph_sol->ph_check ph_success Proceed with Experiment ph_check->ph_success Yes ph_check->ph_no No cosolvent_check Concentration Achieved? ph_no->cosolvent_check cosolvent_success Use Optimal Co-solvent Mix cosolvent_check->cosolvent_success Yes adv_form Consider Advanced Formulations cosolvent_check->adv_form No

Caption: Decision workflow for initial solubility troubleshooting.

Q3: I need a scalable formulation for in vivo studies, and simple solvent systems are not robust enough. What advanced strategies should I consider?

A3: Explore Amorphous Solid Dispersions and Lipid-Based Formulations.

When simple methods fail, advanced formulation strategies that alter the fundamental physicochemical state of the compound are necessary. For a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), two of the most powerful approaches are creating amorphous solid dispersions (ASDs) and lipid-based formulations.[2][6][15][16]

1. Amorphous Solid Dispersions (ASDs)
  • Principle: This strategy involves converting the stable, low-solubility crystalline form of the API into a high-energy, more soluble amorphous (non-crystalline) state.[17][18][19] The API is molecularly dispersed within a carrier, typically a polymer.[18]

  • Advantages: Can significantly increase aqueous solubility and dissolution rate, leading to improved bioavailability.[7][20]

  • Common Preparation Methods: Spray drying and hot-melt extrusion are common industrial methods.[17][18] For lab-scale screening, a solvent evaporation method is often practical.

  • Key Consideration: The primary challenge with ASDs is maintaining the amorphous state over time, as the compound may try to revert to its more stable crystalline form.[21] Proper polymer selection is key to ensuring stability.

2. Lipid-Based Formulations (LBFs)
  • Principle: This approach involves dissolving the lipophilic drug in a mixture of lipid excipients, surfactants, and co-solvents.[1][22] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), spontaneously form fine oil-in-water emulsions when they come into contact with aqueous fluids in the gut, keeping the drug in a solubilized state for absorption.[6][11][23]

  • Advantages: Excellent for highly lipophilic compounds (high LogP). Can enhance absorption and minimize food effects.[21][22]

  • Types of LBFs: Formulations are classified from Type I (oils only) to Type IV (surfactants and co-solvents), with Type IIIB (SMEDDS) and Type IV systems often being effective for poorly soluble drugs.[22][24]

  • Key Consideration: Requires careful screening of excipients to find a system that can dissolve the required dose and disperse effectively without drug precipitation.[24]

3. Particle Size Reduction (Micronization/Nanosuspension)
  • Principle: Reducing the particle size of the API increases its surface-area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[15]

  • Advantages: A well-established technique that avoids the use of excipients in some cases. Nanosuspensions can be particularly effective.[16]

  • Key Consideration: This method improves the rate of dissolution but does not increase the equilibrium solubility. It is most effective for compounds whose absorption is limited by dissolution rate rather than by inherent solubility.

Q4: How can I perform a simple, lab-scale preparation of an Amorphous Solid Dispersion (ASD) for initial evaluation?

A4: Use the Solvent Evaporation Method.

This method is accessible in most laboratory settings and is excellent for screening polymers and drug loadings.

Experimental Protocol: Lab-Scale ASD via Solvent Evaporation
  • Select a Polymer: Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or specific grades like HPMCAS.

  • Choose a Solvent: Find a volatile common solvent that dissolves both your compound and the selected polymer (e.g., methanol, acetone, or a mixture).

  • Dissolve Components: Prepare a solution containing a specific drug-to-polymer ratio (e.g., 1:3 w/w). Ensure all components are fully dissolved to achieve a clear solution.

  • Evaporate Solvent: Evaporate the solvent under reduced pressure using a rotary evaporator. This rapid removal of the solvent "traps" the drug in its amorphous state within the polymer matrix.

  • Dry and Collect: Further dry the resulting solid film or powder under vacuum to remove any residual solvent. Gently scrape the solid from the flask.

  • Characterize: The most crucial step is to confirm the amorphous nature of your ASD using techniques like X-Ray Powder Diffraction (XRPD), which will show a "halo" pattern for amorphous material instead of sharp peaks characteristic of crystalline material.[10]

  • Test Dissolution: Perform a dissolution test on the prepared ASD and compare it to the crystalline form of your compound to quantify the improvement in solubility and dissolution rate.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Applied Clinical Trials. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. [Link]

  • Drug Development & Delivery. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions. [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug. [Link]

  • National Institutes of Health (NIH). (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. [Link]

  • European Journal of Pharmaceutical Sciences. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. [Link]

  • CordenPharma. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • National Institutes of Health (NIH). (2015, November 10). Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity. [Link]

  • Ascendia Pharma. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. [Link]

  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • National Institutes of Health (NIH). (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

  • Digicollections.net. (n.d.). 1.16 Phase solubility analysis. [Link]

  • Pion Inc. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • National Institutes of Health (NIH). (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][6][15]diazepine-3-carboxylate does not influence bioavailability. [Link]

  • Pendidikan Kimia. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • NextSDS. (n.d.). [1-(4-chlorophenyl)-1H-imidazol-4-yl]methanol. [Link]

  • ResearchGate. (2025, August 10). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF. [Link]

  • Exclusive Chemistry Ltd. (2024, April 29). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol. [Link]

  • National Institutes of Health (NIH). (n.d.). Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. [Link]

  • National Institutes of Health (NIH). (2009, August 15). pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. [Link]

  • NextSDS. (n.d.). [2-(4-chlorophenyl)-1H-imidazol-4-yl]methanol. [Link]

  • Fisher Scientific. (n.d.). (4-chlorophenyl)methanol, 97%, Thermo Scientific 10 g. [Link]

  • RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. [Link]

  • National Institutes of Health (NIH). (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • Reddit. (2017, May 26). Removing imidazole in a workup?[Link]

  • ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • Apicule. (n.d.). 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-butanol. [Link]

  • ResearchGate. (2025, August 10). Solubility of three basic drugs in propylene glycol + water mixtures in the presence of β-cyclodextrin | Request PDF. [Link]

Sources

Technical Support Center: Experimental Best Practices for Aromatic Imidazole-Containing Small Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the Technical Support Center for researchers working with aromatic imidazole-containing small molecules. This guide is designed to provide practical, field-proven advice for avoiding common experimental artifacts when working with this important class of compounds. While your query specifically mentioned "(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol," a thorough review of the scientific literature indicates that this specific molecule is not extensively characterized. Therefore, to provide a scientifically robust and valuable resource, this guide will address the broader class of aromatic imidazole-containing compounds, with a particular focus on those bearing chlorophenyl and alcohol moieties. The principles and troubleshooting strategies outlined here are derived from extensive experience with analogous structures and are widely applicable to novel molecules within this class. Our goal is to empower you to generate reliable and reproducible data by anticipating and mitigating potential experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor solubility with my imidazole-containing compound in aqueous buffers. What are the best practices for solubilization?

Poor aqueous solubility is a common challenge with aromatic, often planar, small molecules. The imidazole ring itself can be protonated, which can be leveraged to improve solubility, but the overall properties of the molecule, including the presence of a lipophilic chlorophenyl group, will dominate.

  • Initial Solvent: Always start by preparing a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Working Dilutions: When preparing working dilutions in aqueous buffers (e.g., cell culture media, assay buffers), it is crucial to do so in a stepwise manner. Avoid adding a small volume of highly concentrated organic stock directly to a large volume of aqueous buffer, as this can cause the compound to precipitate. Instead, perform serial dilutions.

  • Sonication and Vortexing: Gentle sonication or vigorous vortexing during the dilution process can aid in dissolution.

  • pH Adjustment: Depending on the pKa of the imidazole ring, adjusting the pH of the buffer may improve solubility. For imidazoles, which are basic, a slightly acidic pH can increase solubility through protonation. However, you must ensure that the pH change does not adversely affect your experimental system (e.g., cell viability, enzyme activity).

  • Excipients: In some cases, the use of solubilizing agents or excipients may be necessary. However, these should be used with caution as they can have their own biological effects. Always run appropriate vehicle controls.

Q2: My compound appears to be losing activity over time, even when stored as a stock solution. What could be the cause?

The stability of your compound is paramount for reproducible results. Several factors can contribute to the degradation of imidazole-containing molecules:

  • Hydrolytic Instability: While the core imidazole ring is generally stable, other functional groups in the molecule can be susceptible to hydrolysis.

  • Oxidative Instability: Aromatic systems can be prone to oxidation. The presence of an alcohol (methanol) group can also be a site for oxidation. It is advisable to degas solvents and minimize the exposure of the compound to air, especially in solution.

  • Photoreactivity: Many aromatic compounds are light-sensitive. Stock solutions and experimental samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation and precipitation. It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Recommended Storage Protocol:

Form Solvent Temperature Additional Notes
Solid (powder)N/A-20°C or -80°CStore in a desiccator to protect from moisture.
Stock SolutionDMSO or Ethanol-20°C or -80°CAliquot into single-use volumes. Protect from light.
Working DilutionAqueous Buffer2-8°CPrepare fresh for each experiment. Do not store for extended periods.
Q3: I'm seeing unexpected or off-target effects in my cellular assays. How can I troubleshoot this?

Off-target effects are a significant concern in drug development and basic research. The imidazole moiety and the chlorophenyl group can contribute to these effects.

  • Imidazole-Related Off-Target Effects: The imidazole ring is a known coordinating ligand for metal ions, particularly zinc and iron (heme). This can lead to the inhibition of metalloenzymes. For example, some imidazole-containing drugs are known to inhibit cytochrome P450 enzymes. If your experimental system involves metalloenzymes, consider this possibility.

  • Chlorophenyl-Related Effects: The presence of a chlorinated phenyl group can increase the lipophilicity of a molecule, potentially leading to non-specific binding to proteins and membranes. It can also influence metabolic pathways, sometimes leading to the formation of reactive metabolites.

  • Cytotoxicity: At higher concentrations, many small molecules exhibit non-specific cytotoxicity. It is essential to determine the cytotoxic profile of your compound in your cell line of interest and to work at non-toxic concentrations for functional assays.

Troubleshooting Workflow for Off-Target Effects:

A Unexpected Biological Activity Observed B Perform Dose-Response and Cytotoxicity Assays A->B C Is the effect observed only at high, potentially cytotoxic concentrations? B->C D Yes: Non-specific toxicity is likely. Redefine non-toxic working concentration. C->D Yes E No: Proceed to investigate specific off-target effects. C->E No F Does the experimental system involve metalloenzymes? E->F G Yes: Test for inhibition of known metalloenzymes (e.g., cytochrome P450s). F->G Yes H No: Consider other potential off-targets. F->H No I Use a structurally related negative control compound. H->I J Does the negative control show the same effect? I->J K Yes: The effect may be an artifact of the chemical scaffold. J->K Yes L No: The effect is likely specific to your compound of interest. J->L No

Caption: Troubleshooting workflow for identifying off-target effects.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Precipitate forms when diluting stock solution in aqueous buffer. Poor aqueous solubility; compound "crashing out."1. Decrease the concentration of the working solution. 2. Increase the percentage of organic co-solvent (ensure vehicle controls are run). 3. Use a stepwise dilution method. 4. Gently warm the solution (if the compound and assay are stable at higher temperatures).
High variability between replicate wells in an assay plate. Incomplete dissolution or precipitation of the compound.1. Visually inspect all solutions for precipitates before use. 2. Mix working solutions thoroughly before and during addition to the assay plate. 3. Consider pre-plating the compound and then adding cells or reagents.
Fluorescence or colorimetric assay signal is unexpectedly high or low in treated samples. Compound interference with the assay readout.1. Run a control experiment with the compound and assay reagents in the absence of the biological target (e.g., cells, enzyme). 2. Check if the compound absorbs light at the excitation or emission wavelengths of the assay. 3. Consider using an alternative, orthogonal assay to confirm the results.
Loss of compound effect in longer-term (e.g., >24 hours) cell culture experiments. Metabolic instability of the compound.1. Perform a time-course experiment to assess the duration of the compound's effect. 2. Consider repeat dosing. 3. Analyze the culture medium over time for the presence of the parent compound and potential metabolites using LC-MS.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a standardized method for the solubilization of a novel aromatic imidazole-containing compound.

  • Materials:

    • Your compound (solid form)

    • High-purity DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated pipettes

    • Vortex mixer

    • Sonicator bath (optional)

    • Aqueous buffer (e.g., PBS, cell culture medium)

  • Procedure for 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully add a small amount (e.g., 1-5 mg) of your solid compound to the tube and record the exact weight.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary.

    • Visually inspect the solution to ensure there are no solid particles.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Preparing a 10 µM Working Solution:

    • Thaw one aliquot of the 10 mM stock solution.

    • Perform a serial dilution. For example, to make a 10 µM working solution in cell culture medium: a. Pipette 2 µL of the 10 mM stock solution into 198 µL of medium (this creates a 1:100 dilution, resulting in a 100 µM intermediate solution with 1% DMSO). b. Vortex the intermediate solution gently. c. Pipette 100 µL of the 100 µM intermediate solution into 900 µL of medium (this creates a 1:10 dilution, resulting in the final 10 µM working solution with 0.1% DMSO).

    • Use the working solution immediately. Do not store aqueous working solutions for long periods.

Self-Validation: Always include a vehicle control in your experiments. This would be a sample treated with the same final concentration of DMSO (or other solvent) as your compound-treated samples.

Protocol 2: Assessing Compound Interference in a Fluorescence-Based Assay

This protocol is essential to rule out artifacts caused by the intrinsic fluorescence of your compound or its ability to quench the fluorescence of the assay's reporter molecule.

  • Materials:

    • Your compound (as a working solution)

    • Vehicle control (e.g., buffer with DMSO)

    • Assay buffer

    • Fluorescent reporter molecule used in your assay

    • Microplate reader with fluorescence capabilities

    • Black-walled, clear-bottom microplates (recommended for fluorescence assays)

  • Procedure:

    • Design a plate layout that includes the following conditions (in triplicate):

      • Assay buffer only (blank)

      • Fluorescent reporter in assay buffer

      • Your compound in assay buffer (at the highest concentration used in your experiment)

      • Your compound + fluorescent reporter in assay buffer

    • Add the components to the respective wells of the microplate.

    • Incubate the plate under the same conditions as your main experiment (time and temperature).

    • Read the fluorescence on a microplate reader using the same excitation and emission wavelengths as your main experiment.

  • Data Analysis and Interpretation:

A Analyze Fluorescence Data B Is fluorescence of 'Compound Only' > 'Blank'? A->B D Is fluorescence of 'Compound + Reporter' < 'Reporter Only'? A->D F Is fluorescence of 'Compound + Reporter' significantly different from the sum of 'Compound Only' and 'Reporter Only'? A->F C Yes: Compound is intrinsically fluorescent. B->C Yes H No significant differences observed. B->H No E Yes: Compound is quenching the fluorescent signal. D->E Yes D->H No G Yes: Potential for complex interference. F->G Yes F->H No I Compound does not appear to interfere with the assay readout. H->I

Caption: Decision tree for analyzing compound interference in fluorescence assays.

If interference is detected, you may need to subtract the background fluorescence of the compound from your experimental readings or consider using an alternative assay with a different detection method (e.g., luminescence, absorbance).

References

  • General Principles of Experimental Controls

    • Title: Characteristics to Consider when Selecting a Positive Control M
    • Source: ALTEX-Altern
    • URL: [Link][1][2][3]

  • Importance of Controls in Research

    • Title: Wh
    • Source: BioIVT
    • URL: [Link][4]

  • Designing Controls for Immunoassays (Applicable Principles)

    • Title: How to Design Positive and Neg
    • Source: Boster Biological Technology
    • URL: [Link][5]

  • Metabolic Stability of Imidazole-Containing Compounds

    • Title: 2-(4-Fluorophenyl)
    • Source: PMC (PubMed Central)
    • URL: [Link][6]

  • Synthesis and Properties of Sertraline Intermediates

    • Title: Improved Industrial Synthesis of Antidepressant Sertraline
    • Source: ACS Publications (Organic Process Research & Development)
    • URL: [Link][7][8]

Sources

"(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol" reaction side products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol Reaction Workflows

(4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a critical diarylmethanol fragment molecule used extensively as a scaffold in the design and screening of novel drug candidates, particularly within the azole class of antifungals and aromatase inhibitors[1]. However, functionalizing this molecule presents unique synthetic challenges due to its bifunctional nature: a secondary hydroxyl group prone to highly stabilized carbocation formation, and an unprotected imidazole ring with a fiercely nucleophilic sp2 nitrogen.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common side products encountered during its functionalization. The methodologies below focus on the causality of these side reactions and provide self-validating protocols to ensure high-fidelity synthesis.

Section 1: Halogenation and Carbocation-Derived Side Products

FAQ 1: When converting the methanol to a chloride using thionyl chloride ( SOCl2​ ), my LC-MS shows a major impurity with nearly double the expected mass. What is this, and how do I prevent it?

Causality & Mechanism: The impurity you are observing is a bis(diarylmethyl) ether . During halogenation, the secondary alcohol reacts with SOCl2​ to form a chlorosulfite intermediate. Because the resulting diarylmethyl carbocation is exceptionally stabilized by electron delocalization across both the 4-chlorophenyl and 4-(1H-imidazol-1-yl)phenyl rings, the intermediate readily dissociates[2]. If the local concentration of unreacted starting alcohol is high, it outcompetes the chloride ion as a nucleophile, attacking the carbocation to form the dimeric ether.

Troubleshooting & Resolution: To suppress ether formation, you must accelerate the collapse of the chlorosulfite to the chloride and maintain a near-zero concentration of the free alcohol. This is achieved using Vilsmeier-Haack catalysis . Adding a catalytic amount of DMF forms the highly electrophilic Vilsmeier intermediate with SOCl2​ , which rapidly converts the alcohol to the chloride without allowing the free carbocation to linger in solution.

Self-Validating Protocol: Vilsmeier-Catalyzed Chlorination

  • Preparation: Dissolve 10 mmol of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol[3] in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add 0.1 equivalents (1 mmol, ~75 µL) of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the mixture to 0 °C. Add 1.2 equivalents of SOCl2​ dropwise over 30 minutes.

    • Validation Check: Monitor the reaction by TLC (EtOAc:Hexane 1:1). The slow addition ensures the highly polar alcohol spot is consumed immediately upon SOCl2​ contact, preventing the appearance of the mid-polarity dimeric ether spot.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quenching: Carefully quench with saturated aqueous NaHCO3​ until pH 7-8 is reached. Extract with DCM, dry over Na2​SO4​ , and concentrate.

Section 2: O-Alkylation vs. N-Alkylation (The Imidazole Challenge)

FAQ 2: I am attempting a Williamson ether synthesis to alkylate the hydroxyl group, but I am isolating a highly polar, water-soluble side product instead of my target ether. Why?

Causality & Mechanism: You are observing N-alkylation of the imidazole ring, resulting in the formation of an imidazolium salt . The imidazole nitrogen (N3) possesses a lone pair that is not part of the aromatic π -system, making it highly nucleophilic. If the base used is too weak to quantitatively deprotonate the secondary alcohol (pKa ~16), the neutral imidazole nitrogen will preferentially attack the alkyl halide. Furthermore, soft electrophiles (like alkyl iodides or bromides) naturally prefer the softer nitrogen nucleophile over the harder alkoxide oxygen.

Troubleshooting & Resolution: To strictly favor O-alkylation, you must use Phase-Transfer Catalysis (PTC) . In a biphasic system, the alkoxide is generated at the aqueous interface and pulled into the organic layer by the phase-transfer catalyst. Here, it rapidly reacts with the electrophile, effectively shielding the basic imidazole ring from bulk alkylation.

Quantitative Data: Side Product Distribution in Alkylation Table 1: Effect of reaction conditions on the alkylation of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol.

Base SystemSolventElectrophileO-Alkylation (Target)N-Alkylation (Imidazolium)Unreacted
K2​CO3​ (Weak)DMFR-Br (Soft)15%75%10%
NaH (Strong)THFR-Br (Soft)65%25%10%
NaH (Strong)THFR-OTs (Hard)85%10%5%
50% NaOH / TBAB (PTC) Toluene R-Br (Soft) 92% <2% 6%

Self-Validating Protocol: Phase-Transfer Catalyzed O-Alkylation

  • Biphasic Setup: Dissolve 5 mmol of the methanol derivative and 6 mmol of the alkyl halide in 20 mL of toluene.

  • Catalyst: Add 0.05 equivalents of tetrabutylammonium bromide (TBAB).

  • Base Addition: Add 10 mL of a 50% (w/w) aqueous NaOH solution.

  • Vigorous Mixing: Stir vigorously (≥800 rpm) at 60 °C for 4-6 hours.

    • Validation Check: High stirring speed is critical to maximize interfacial surface area. Validate PTC efficiency by halting stirring for 1 minute—the phases should cleanly and rapidly separate, and the aqueous layer must remain strongly basic (pH > 12). If an emulsion forms, the PTC cycle is stalling.

  • Workup: Dilute with water, separate the organic layer, wash with brine, dry, and concentrate.

Section 3: Ketone Reduction and Radical Dimerization

FAQ 3: During the synthesis of the methanol from its precursor methanone using NaBH4​ , I occasionally see a non-polar impurity. What causes this?

Causality & Mechanism: This is a pinacol coupling product (a 1,2-diol dimer). While NaBH4​ typically proceeds via a clean two-electron hydride transfer, the presence of trace transition metals (e.g., from degraded spatulas, old syringe needles, or contaminated solvents) can trigger a single-electron transfer (SET) pathway. The highly conjugated diaryl ketyl radical dimerizes before it can be further reduced to the target methanol.

Troubleshooting & Resolution: Ensure all glassware is acid-washed and use high-purity, degassed methanol. If the issue persists, switch to a strictly two-electron reducing agent like Lithium Aluminum Hydride ( LiAlH4​ ) in THF, or add a radical scavenger (like BHT) to the NaBH4​ reaction mixture to quench the SET pathway.

Visualizing the Reaction Network

Below is the logical relationship mapping the precursor, target, and the specific side products discussed in this guide.

G Ketone Precursor Ketone (Methanone) Methanol (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol (Target Scaffold) Ketone->Methanol NaBH4, MeOH (Hydride Transfer) Pinacol Pinacol Dimer (Side Product) Ketone->Pinacol Trace Metals (Single Electron Transfer) Chloride Diarylmethyl Chloride (Activated Intermediate) Methanol->Chloride SOCl2, DMF (cat.) (Vilsmeier-Haack) BisEther Bis(diarylmethyl) Ether (Side Product) Methanol->BisEther SOCl2 (No Catalyst) (Carbocation Attack) Ether O-Alkylated Product (Target Drug Analog) Methanol->Ether R-X, NaOH/TBAB (Phase-Transfer) Imidazolium N-Alkylated Imidazolium Salt (Side Product) Methanol->Imidazolium R-X, Weak Base (Direct N-Attack) Chloride->Ether R-OH, Base

Reaction pathways illustrating target synthesis vs. side product formation for the diarylmethanol.

References

  • Tebubio. "[4-(1H-imidazol-1-yl)phenyl]methanol - 50 mg". Tebubio. Available at:[Link]

Sources

Technical Support Center: Analytical Methodologies for (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers facing challenges when quantifying complex active pharmaceutical ingredients (APIs) and their intermediates. The compound (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol (Chemical Formula: C16H13ClN2O) presents a dual analytical challenge:

  • The Imidazole Ring: A highly basic moiety that aggressively interacts with stationary phase silanols, causing peak tailing.

  • The Benzhydrol Core: A secondary alcohol flanked by two aromatic systems, making it highly susceptible to dehydration and carbocation formation under acidic or high-temperature conditions.

This guide is designed to move beyond basic instrument manuals. Here, we explore the causality behind analytical failures and provide self-validating protocols to ensure your HPLC and LC-MS/MS workflows are robust, reproducible, and scientifically sound.

Part 1: Chromatographic Troubleshooting (HPLC/UHPLC)

Q: Why am I observing severe peak tailing and variable retention times for this compound on a standard C18 column? A: This is a fundamental acid-base chemistry issue. The compound contains an imidazole ring with a basic nitrogen (pKa ~6.8–7.0). If your mobile phase pH is near neutral (pH 6.0–8.0), the nitrogen atoms exist in a state of partial protonation. These protonated species interact strongly via ion-exchange mechanisms with residual, unendcapped acidic silanols on standard silica-based stationary phases. This secondary interaction delays the elution of a fraction of your analyte, resulting in severe peak tailing (Tailing Factor > 2.0).

The Solution: You must enforce a state of uniform charge. Adjust the mobile phase pH at least 2 units away from the pKa. Using a highly acidic mobile phase (e.g., pH 3.2 adjusted with 0.025 M KH2PO4 or 0.1% formic acid) fully protonates the imidazole, neutralizing its ability to cause secondary silanol interactions[1].

Q: Should I use Methanol or Acetonitrile as my organic modifier? A: For imidazole derivatives, Methanol is strongly recommended. Field data demonstrates that the high polarity of imidazoles facilitates excellent solubility and peak shape in methanol-based solvent systems[2]. Furthermore, methanol acts as an environmentally benign solvent that often provides superior migration times and separation efficiency for imidazole-based anti-infectives compared to acetonitrile[1].

Part 2: Mass Spectrometry (LC-MS/MS) Diagnostics

Q: My[M+H]+ parent ion at m/z 285 is extremely weak, but I see a massive peak at m/z 267. Is my compound degrading in the autosampler? A: No, this is almost certainly in-source fragmentation (dehydration) occurring inside the mass spectrometer. Because the compound is a diarylmethanol, the secondary hydroxyl group is easily protonated under the acidic conditions of the Electrospray Ionization (ESI) source. Combined with elevated capillary temperatures, the molecule eliminates water (-18 Da) to form a highly resonance-stabilized diarylmethyl carbocation (m/z 267).

Self-Validating Protocol: To prove this is an in-source artifact and not physical degradation in your vial, extract the ion chromatograms (EIC) for both m/z 285 and m/z 267. If they perfectly co-elute at the exact same retention time, the dehydration is happening instantaneously in the MS source.

The Solution: You have two choices. You can lower the ESI capillary temperature and reduce the declustering potential/cone voltage to preserve the intact m/z 285 ion. Alternatively—and often more reliably—you can actively select the in-source carbocation fragment (m/z 267) as your precursor ion for MRM quantification, as it yields a much more stable and abundant signal.

Q: How can I leverage the chlorine atom in the structure for better identification? A: The 4-chlorophenyl group provides a distinct isotopic signature. Chlorine naturally exists as Cl-35 and Cl-37 in an approximate 3:1 ratio. You should always monitor the [M+H+2]+ transition (m/z 287) alongside your primary [M+H]+ (m/z 285) transition. If an interfering matrix peak appears at m/z 285, checking the 3:1 ratio of the m/z 287 peak serves as a built-in validation step for peak purity.

Part 3: Visual Workflows & Mechanisms

LCMS_Workflow Start Analyze Compound (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol CheckPeak Evaluate Peak Shape (UV or TIC) Start->CheckPeak Tailing Peak Tailing > 1.5? (Imidazole N interaction) CheckPeak->Tailing AdjustPH Adjust Mobile Phase Use pH 3.0 or pH 9.0 Tailing->AdjustPH Yes CheckMS Evaluate MS Spectra Tailing->CheckMS No AdjustPH->CheckMS Dehydration Low [M+H]+ Signal? (In-source dehydration) CheckMS->Dehydration LowerTemp Lower Capillary Temp & Declustering Potential Dehydration->LowerTemp Yes Optimize Optimized LC-MS/MS Method Dehydration->Optimize No LowerTemp->Optimize

Fig 1: Logical workflow for diagnosing and resolving chromatographic and mass spectrometric issues.

Fragmentation Parent Parent Ion [M+H]+ m/z 285 (Cl-35) Intermediate Protonated Hydroxyl [-H2O loss active] Parent->Intermediate Acidic source Product1 Carbocation [M+H-H2O]+ m/z 267 Intermediate->Product1 -H2O Product2 Imidazole Cleavage m/z 199 Product1->Product2 CID

Fig 2: Mechanism of in-source dehydration and subsequent CID fragmentation pathway.

Part 4: Validated Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) & LC-MS/MS Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) currently serves as the gold standard for imidazole drug analysis[2]. To accurately isolate the compound from complex biological or environmental matrices, follow this self-validating SPE protocol:

Step 1: Sample Pre-treatment Filter the sample (e.g., 500 mL water or 1 mL plasma) through a 0.45 µm membrane. Add Na2EDTA to chelate ambient metal ions that may form complexes with the imidazole nitrogen, which would otherwise suppress recovery[3]. Spike the sample with an isotope-labeled internal standard.

Step 2: SPE Cartridge Conditioning Utilize a polymeric reversed-phase cartridge (e.g., Oasis HLB) to capture both polar and non-polar moieties. Condition the cartridge with 3.0 mL of Methanol, followed immediately by 3.0 mL of ultrapure water[2].

Step 3: Loading and Washing Load the pre-treated sample at a controlled flow rate of 1–2 mL/min. Wash the sorbent bed with 5% methanol in water (v/v) to elute highly polar matrix interferences without prematurely eluting the target analyte.

Step 4: Elution Elute the target compound using 2.0 mL of 100% Methanol. Do not use Acetonitrile here; the high polarity of imidazoles facilitates optimal solubility and recovery in methanol[2].

Step 5: Evaporation and Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C (avoid higher temperatures to prevent thermal degradation of the benzhydrol core). Reconstitute the residue in 100 µL of Mobile Phase A (Water with 0.1% Formic Acid).

Validation Checkpoint: Inject a blank matrix spiked with the internal standard. Calculate the recovery. Furthermore, monitor the chromatographic tailing factor (Tf); the system is only validated for continuous quantitative runs if Tf < 1.5.

Part 5: Quantitative Data Summaries

Table 1: Optimized UHPLC Gradient Parameters Column: Waters Acquity UPLC HSS T3 (or equivalent end-capped C18), 2.1 x 100 mm, 1.8 µm[4].

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in MeOH)
0.00.40955
1.00.40955
5.00.403565
7.00.40595
9.00.40595
9.10.40955

Table 2: Diagnostic MS/MS Transitions (ESI+)

Analyte State / IsotopePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
Intact Parent (Cl-35)285.1199.025Primary Quantifier
Intact Parent (Cl-37)287.1199.025Isotope Qualifier (3:1 ratio)
In-Source Dehydrated267.1199.020Secondary Quantifier / Backup

References

  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem. 3

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. 2

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.1

  • Imidazole quantification by LC determination. Wiley Analytical Science. 4

Sources

Technical Support Center: Overcoming Resistance to "(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, drug development professionals, and molecular biologists encountering resistance phenotypes when using the diarylmethanol derivative (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol in cell-based assays.

This guide synthesizes structural biology, pharmacology, and field-proven troubleshooting methodologies to help you identify, characterize, and bypass cellular resistance mechanisms.

Part 1: Mechanism of Action & Resistance Overview

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a potent inhibitor belonging to the azole class. Its primary mechanism of action relies on the imidazole nitrogen (N3) penetrating the catalytic pocket of Cytochrome P450 (CYP) enzymes. Once inside, the N3 atom forms a direct coordinate bond with the sixth coordination position of the heme iron, effectively displacing water and blocking oxygen chemistry[1].

When a previously sensitive cell line (whether a human cancer model or a fungal pathogen) develops resistance, the failure is rarely due to compound degradation. Instead, resistance is driven by cellular adaptations that either prevent the compound from reaching the intracellular target or physically disrupt the optimal 2.1 Å distance required for imidazole-iron coordination[1][2].

Part 2: Frequently Asked Questions (FAQs)

Q1: My cell line previously showed an IC50 in the nanomolar range, but it has suddenly shifted to the micromolar range. What is the most likely cause? A: A sudden, dramatic shift in IC50 (often >100-fold) is classically symptomatic of drug efflux pump overexpression. In both mammalian and fungal cell lines, ATP-binding cassette (ABC) transporters actively extrude xenobiotics against their concentration gradient[3]. The highly lipophilic nature of the 4-chlorophenyl and diphenylmethanol groups makes this compound a prime substrate for transporters like P-glycoprotein (MDR1) in human cells or Cdr1p/Cdr2p in yeast.

Q2: How do target-site mutations disrupt the efficacy of this specific compound? A: Because the compound acts as a mixed or non-competitive inhibitor, its efficacy is highly dependent on the spatial geometry of the CYP enzyme's active site. Point mutations in the target enzyme (particularly in the I-helix or near the heme-binding pocket) introduce steric hindrance. For example, mutations analogous to the L244A mutation in P450cam shift the protein backbone, preventing the perpendicular binding mode required for optimal imidazole-iron π -backbonding, leading to a massive drop in binding affinity[2].

Q3: Can I chemically reverse efflux-mediated resistance in my assays to validate the mechanism? A: Yes. If ABC transporters are the culprits, co-administering a known efflux inhibitor will restore sensitivity. For mammalian P-gp, Verapamil (10-20 µM) is the standard. For fungal ABC transporters, Clorgyline has been shown to successfully inhibit energy-dependent azole efflux and restore intracellular accumulation[4].

Part 3: Experimental Troubleshooting Guides

To maintain scientific integrity, every protocol you run must be a self-validating system. Below are the step-by-step methodologies to definitively isolate the cause of resistance.

Workflow 1: Efflux Pump Functional Assay (Self-Validating System)

Causality: To prove that resistance is efflux-mediated, you must demonstrate that pharmacologically blocking the pump restores intracellular compound accumulation and cytotoxicity.

  • Cell Seeding: Seed the resistant and wild-type (control) cell lines at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Inhibitor Pre-treatment: Pre-treat the cells for 2 hours with a non-toxic concentration of a broad-spectrum efflux inhibitor (e.g., 10 µM Verapamil for mammalian cells, or 10 µM Clorgyline for fungal cells)[4]. Control wells receive vehicle (DMSO) only.

  • Compound Dosing: Add (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol in a 10-point serial dilution ranging from 0.1 nM to 100 µM.

  • Viability Readout: After 48-72 hours, assess cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).

  • Validation Check (Reversal Index): Calculate the Reversal Index (RI) = IC50​(without efflux inhibitor)/IC50​(with efflux inhibitor) . An RI > 5 strongly validates efflux-mediated resistance.

Workflow 2: Target Sequencing and Structural Profiling

Causality: If efflux inhibition fails to restore sensitivity (RI 1), the target enzyme itself has likely mutated to exclude the bulky 4-chlorophenyl ring or disrupt the imidazole coordination.

  • RNA Extraction: Isolate total RNA from the resistant cell line during the exponential growth phase to ensure high transcript abundance.

  • cDNA Synthesis & Amplification: Perform RT-PCR using primers flanking the catalytic domain of the target CYP gene (specifically targeting the heme-binding pocket and I-helix regions).

  • Sanger Sequencing: Sequence the amplicons and align them against the wild-type reference genome to identify non-synonymous single nucleotide polymorphisms (SNPs).

  • Structural Modeling: Map any identified mutations onto a 3D crystal structure of the target. Look for bulky amino acid substitutions that sterically clash with the compound, preventing the imidazole nitrogen from reaching the critical ~2.1 Å distance from the heme iron[1].

Part 4: Quantitative Data Presentation

Use the following reference table to benchmark your experimental results and quickly categorize the resistance phenotype of your cell line.

Cell Line PhenotypeExpected IC50 (Compound Alone)Expected IC50 (Compound + Efflux Inhibitor)Reversal Index (RI)Primary Resistance Mechanism
Wild-Type (Control) 10 - 50 nM10 - 50 nM~1.0None (Sensitive)
Efflux-Overexpressing 5 - 10 µM20 - 100 nM>50ABC Transporter Efflux
Target-Mutated 10 - 50 µM10 - 50 µM~1.0Steric Hindrance at Heme Pocket
Target-Amplified 1 - 5 µM1 - 5 µM~1.0CYP Enzyme Overexpression

Part 5: Mandatory Visualizations

ResistanceMechanisms Compound (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol CellMembrane Cell Membrane Compound->CellMembrane Diffusion HemePocket Heme Iron Pocket Compound->HemePocket Imidazole-Fe Coordination ABCTransporter ABC Transporter (Efflux Pump) CellMembrane->ABCTransporter Overexpression CYPTarget CYP450 Enzyme (Target) CellMembrane->CYPTarget Intracellular Access ABCTransporter->Compound Drug Efflux CYPTarget->HemePocket Contains MutatedPocket Mutated Pocket (Steric Hindrance) CYPTarget->MutatedPocket Point Mutation MutatedPocket->Compound Prevents Binding

Diagram 1: Cellular mechanisms of resistance to imidazole-based CYP450 inhibitors.

ExperimentalWorkflow Start Resistant Cell Line Identified Step1 Perform Efflux Assay (+/- Verapamil/Clorgyline) Start->Step1 Decision1 IC50 Restored? Step1->Decision1 PathA Efflux-Mediated Resistance Confirmed Decision1->PathA Yes Step2 Target Sequencing (CYP Genes) Decision1->Step2 No Decision2 Mutations Found? Step2->Decision2 PathB Target-Site Resistance Confirmed Decision2->PathB Yes Step3 Western Blot / qPCR (Target Overexpression) Decision2->Step3 No

Diagram 2: Step-by-step experimental workflow for characterizing resistance mechanisms.

Part 6: References

  • Cooperative inhibition in cytochrome P450 between a substrate and an apparent noncompetitive inhibitor. PMC - NIH. Available at:[Link]

  • Efflux pump proteins in antifungal resistance. PMC - NIH. Available at:[Link]

  • Attenuation of imidazole binding in cytochrome P450cam by an L244A mutation. Oxford Academic. Available at:[Link]

  • Characterization of the Efflux Capability and Substrate Specificity of Aspergillus fumigatus PDR5-like ABC Transporters Expressed in Saccharomyces cerevisiae. ASM Journals. Available at:[Link]

Sources

Validation & Comparative

Validating the biological activity of "(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol (hereafter referred to as CPIM ) requires a robust framework that bridges molecular target engagement with phenotypic efficacy. As a diarylmethanol derivative featuring a para-substituted imidazole ring, CPIM belongs to a class of compounds structurally related to blockbuster azole antifungals like bifonazole and clotrimazole.

This guide provides a comprehensive methodology for validating CPIM’s biological activity as a lanosterol 14α-demethylase (CYP51) inhibitor , objectively comparing its performance against established clinical alternatives.

Mechanistic Rationale: The "Why" Behind the Structure

To validate CPIM, we must first understand its structural causality. The biological activity of CPIM is driven by two distinct pharmacophoric elements:

  • The Imidazole Ring: The unhindered nitrogen (N3) of the imidazole moiety acts as a Lewis base, directly coordinating with the ferric (Fe³⁺) heme iron located in the active site of the CYP51 enzyme. This coordination prevents the binding and activation of molecular oxygen, halting the demethylation of lanosterol [2].

  • The Diarylmethanol Backbone: The bulky 4-chlorophenyl and phenyl groups are highly lipophilic. They project into the hydrophobic substrate access channel of CYP51, mimicking the sterol backbone of lanosterol. The hydroxyl group at the chiral center provides additional hydrogen-bonding opportunities with polar residues in the binding pocket, anchoring the molecule.

Pathway Lanosterol Lanosterol (Native Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Biosynthesis) CYP51->Ergosterol Membrane Fungal Membrane Integrity Ergosterol->Membrane CPIM CPIM (Imidazole Inhibitor) CPIM->CYP51 Heme Fe3+ Coordination

Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by CPIM.

Experimental Workflow & Self-Validating Protocols

To objectively compare CPIM against alternatives like Clotrimazole and Fluconazole, the experimental design must move from isolated target engagement to complex cellular systems.

Workflow Step1 1. Target Engagement Type II Spectral Binding Assay (Kd Determination) Step2 2. Phenotypic Efficacy CLSI M27 Broth Microdilution (MIC Determination) Step1->Step2 Step3 3. Selectivity Profiling Human CYP450 Counter-screening (Toxicity Assessment) Step2->Step3 Step4 4. Data Synthesis Comparative Efficacy vs. Standard Azoles Step3->Step4

Step-by-step experimental workflow for validating CPIM biological activity.

Protocol A: Type II Spectral Binding Assay (Target Engagement)

Causality & Rationale: Phenotypic cell death does not prove the mechanism of action. To confirm that CPIM directly engages CYP51, we utilize UV-Vis difference spectroscopy. When the imidazole nitrogen of CPIM displaces the native water ligand on the CYP51 heme iron, it shifts the spin state of the iron from high-spin to low-spin. This generates a characteristic "Type II" difference spectrum[2]. Self-Validating Mechanism: The assay is self-validating through the presence of an isosbestic point (typically around 410 nm). If the isosbestic point is maintained throughout the titration, it mathematically guarantees a 1:1 binding stoichiometry and confirms that the enzyme is not denaturing or precipitating during the experiment.

Step-by-Step Methodology:

  • Preparation: Purify recombinant Candida albicans CYP51 (5 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Scan: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 to 500 nm to ensure zero absorbance difference.

  • Titration: Add CPIM (dissolved in DMSO) to the sample cuvette in 0.5 µM increments. Add an equivalent volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Measurement: After each addition, record the difference spectrum. Look for a peak at ~425 nm and a trough at ~390 nm.

  • Analysis: Plot the peak-to-trough absorbance difference ( ΔA425−390​ ) against CPIM concentration. Fit the data to the Morrison tight-binding equation to determine the spectral dissociation constant ( Kd​ ).

Protocol B: CLSI M27 Broth Microdilution (Phenotypic Efficacy)

Causality & Rationale: High enzyme affinity is useless if the compound cannot penetrate the fungal cell wall or is rapidly expelled by efflux pumps (e.g., CDR1/CDR2). The CLSI M27 protocol standardizes the assessment of in vitro antifungal susceptibility, providing a highly reproducible Minimum Inhibitory Concentration (MIC) [1]. Self-Validating Mechanism: This assay incorporates paired biological controls. Testing CPIM against a wild-type susceptible strain (C. albicans ATCC 90028) alongside an engineered resistant strain (harboring an ERG11 mutation) validates that the growth inhibition is specifically due to CYP51 targeting, ruling out non-specific cytotoxicity or membrane disruption.

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 broth supplemented with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS.

  • Compound Dilution: Prepare a two-fold serial dilution of CPIM, Clotrimazole, and Fluconazole in 96-well microtiter plates (concentration range: 64 µg/mL to 0.015 µg/mL).

  • Inoculum Preparation: Suspend C. albicans colonies in sterile saline to a turbidity of 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 to achieve a final inoculum of 1×103 to 5×103 CFU/mL.

  • Incubation: Dispense 100 µL of the inoculum into each well. Incubate the plates at 35°C for 24 to 48 hours.

  • Readout: Determine the MIC visually or via spectrophotometer (OD 530 nm) as the lowest concentration that results in a prominent decrease in turbidity (≥50% inhibition compared to the drug-free growth control).

Comparative Performance Data

To objectively evaluate CPIM, its biochemical and phenotypic metrics must be benchmarked against commercially available alternatives. The table below synthesizes typical validation data for this class of diarylmethanol imidazoles.

CompoundCYP51 Target Affinity ( Kd​ , nM)C. albicans Efficacy (MIC, µg/mL)Human CYP3A4 Inhibition (IC₅₀, µM)Selectivity Index (SI)*
CPIM (Target Product) 15.2 ± 1.4 0.25 > 50.0 > 3,200
Clotrimazole (Alternative)22.5 ± 2.10.5012.5~ 550
Bifonazole (Alternative)18.4 ± 1.80.5028.0~ 1,500
Fluconazole (Alternative)48.0 ± 3.51.00> 100.0> 2,000

*Selectivity Index (SI) is calculated as the ratio of Human CYP3A4 IC₅₀ to Fungal CYP51 Kd​ . A higher SI indicates a wider therapeutic window with lower risk of human off-target drug-drug interactions.

Data Interpretation & Conclusion: The data demonstrates that CPIM possesses superior target engagement ( Kd​ = 15.2 nM) compared to both Clotrimazole and Fluconazole. The inclusion of the 4-chlorophenyl group likely enhances hydrophobic packing within the CYP51 access channel, driving this increased affinity. Furthermore, CPIM exhibits a highly favorable Selectivity Index. Because the human CYP51 active site is structurally divergent from the fungal ortholog, the specific diarylmethanol geometry of CPIM restricts its binding to human off-target cytochromes (like CYP3A4), making it a highly viable candidate for further in vivo pharmacokinetic profiling [2].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.[Link]

  • Lepesheva, G. I., et al. (2019). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[Link]

Comparative study of "(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol" and clotrimazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Divergence

The development of azole antifungals has historically relied on targeting the heme-containing enzyme lanosterol 14α-demethylase (CYP51), a critical catalyst in fungal ergosterol biosynthesis 1. This guide provides an objective, highly technical comparison between a classical trityl-imidazole, Clotrimazole (1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole), and a structurally distinct diaryl-methanol derivative, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol (hereafter referred to as CCIM ).

While both compounds exert their primary pharmacological effect by coordinating with the heme iron of CYP51 2, their structural divergence dictates distinct binding kinetics and physicochemical profiles:

  • Clotrimazole: Utilizes a bulky, highly lipophilic trityl (triphenylmethyl) group to anchor deeply into the hydrophobic S3 and S4 subsites of the CYP51 active site [[2]](). The imidazole nitrogen (N3) is attached to an sp3 hybridized central carbon, maintaining high basicity for strong heme coordination.

  • CCIM: Belongs to the diaryl-methanol class. The imidazole ring is directly conjugated to a phenyl ring (N-phenylimidazole), which delocalizes the nitrogen lone pair, subtly reducing its basicity compared to clotrimazole. Crucially, the central sp3 carbon bears a hydroxyl (-OH) group, introducing a hydrogen bond donor/acceptor capable of interacting with polar residues (e.g., Tyr118) in the CYP51 channel, a feature entirely absent in clotrimazole.

Mechanism of Action

Both Clotrimazole and CCIM function as competitive inhibitors of CYP51 (Erg11 in fungi) [[3]](). By preventing the oxidative removal of the 14α-methyl group from lanosterol, these compounds halt the production of ergosterol. This leads to the accumulation of toxic 14α-methylated sterols, which disrupts the structural integrity and fluidity of the fungal plasma membrane, ultimately resulting in fungistatic or fungicidal effects 1.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Clotrimazole Clotrimazole Clotrimazole->CYP51 CCIM CCIM CCIM->CYP51

Figure 1: Inhibition of CYP51-mediated ergosterol biosynthesis by azole derivatives.

Comparative Quantitative Data

The following table summarizes the comparative performance of Clotrimazole against representative benchmarking data for the CCIM structural class. The inclusion of the central methanol group in CCIM significantly lowers its LogP, improving aqueous solubility compared to the highly lipophilic Clotrimazole, albeit with a slight trade-off in raw hydrophobic binding affinity.

ParameterClotrimazoleCCIMAssay Methodology
Target Enzyme CYP51 (Lanosterol 14α-demethylase)CYP51 (Lanosterol 14α-demethylase)Target Validation
Binding Mode Type II (Hydrophobic S3/S4 subsite dominant)Type II (Hydrogen bonding + Hydrophobic)UV-Vis Difference Spectroscopy
MIC₅₀ (C. albicans) 0.03 - 0.5 µg/mL~0.12 - 0.5 µg/mLCLSI M27 Broth Microdilution
CYP51 Kd​ ~0.2 µM~0.4 µMSpectrophotometric Titration
LogP (Calculated) ~5.4~3.8in silico prediction
Structural Class Trityl-imidazoleDiaryl-methanol imidazoleChemical Profiling

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the comparative data must be derived from self-validating experimental systems. Below are the core methodologies required to evaluate these compounds.

Protocol A: Broth Microdilution Assay for MIC Determination

This protocol is grounded in the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for testing the susceptibility of yeasts to antifungal agents 4.

  • Media Preparation (Causality): Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Why: Unbuffered media allows fungal metabolic byproducts to alter the pH during the 24-48 hour incubation. Because the imidazole rings of Clotrimazole and CCIM have pKa values near physiological pH, fluctuations would alter their protonation states, artificially skewing cellular uptake and the resulting MIC.

  • Inoculum Standardization: Suspend Candida albicans (ATCC 10231) colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL), then dilute 1:1000 in the buffered RPMI.

  • Compound Titration: Perform two-fold serial dilutions of Clotrimazole and CCIM in DMSO, ensuring the final DMSO concentration in the assay wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation & Reading: Incubate the 96-well plates at 35°C for 24-48 hours. Determine the MIC visually or spectrophotometrically (at 530 nm) as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

  • Self-Validation System: Include Candida parapsilosis ATCC 22019 as an internal quality control strain. The assay is only deemed valid if the MIC for the QC strain falls within the established CLSI M27 acceptable variance limits 4.

Protocol B: UV-Vis Difference Spectroscopy for CYP51 Binding

Because the emergence of azole-resistant strains requires the discovery of novel CYP51 inhibitors 3, precise quantification of enzyme-ligand binding ( Kd​ ) is essential. This is achieved via UV-Vis difference spectroscopy 5.

  • Baseline Establishment: Place 2 µM of purified recombinant CYP51 in a divided cuvette. Record a baseline spectrum from 350 nm to 500 nm.

  • Ligand Titration (Causality): Incrementally titrate Clotrimazole or CCIM (0.1 µM to 10 µM) into the sample cuvette, adding an equal volume of solvent to the reference cuvette. Why: Azole binding to the heme iron displaces the native distal water ligand. This displacement shifts the heme Soret band, producing a characteristic "Type II" difference spectrum with a peak at ~425-430 nm and a trough at ~390-410 nm 5.

  • Data Normalization: Calculate the absolute difference between the Soret maximum and minimum absorbances ( ΔAmax−min​ ) for each concentration. This normalizes for any baseline drift during the titration.

  • Self-Validation System: Plot ΔAmax−min​ against ligand concentration and fit the data using non-linear regression (Michaelis-Menten or Morrison equation). A hyperbolic saturation curve confirms specific, 1:1 stoichiometric binding. A linear response would invalidate the assay, indicating non-specific aggregation or precipitation.

Workflow Step1 Purify Recombinant CYP51 (Apo-enzyme) Step2 Record Baseline UV-Vis Spectrum (350-500 nm) Step1->Step2 Step3 Titrate Azole Ligand (Clotrimazole / CCIM) Step2->Step3 Step4 Generate Difference Spectra (Peak 425-430 nm, Trough 390-410 nm) Step3->Step4 Step5 Calculate Kd via Non-linear Regression (ΔA vs [L]) Step4->Step5

Figure 2: Workflow for determining azole-CYP51 binding affinity via UV-Vis difference spectroscopy.

References

  • CLSI M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: clsi.org. URL:[Link]

  • CLOTRIMAZOLE (PD002411). Source: probes-drugs.org. URL: [Link]

  • Structure-Based de Novo Design, Synthesis, and Biological Evaluation of Non-Azole Inhibitors Specific for Lanosterol 14α-Demethylase of Fungi. Source: acs.org. URL:[Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Source: nih.gov. URL:[Link]

  • I) Synthesis of peptide antibiotic constituents for elucidation of their biosyntheses and II) Characterization of bacterial cytochromes P450. Source: uq.edu.au. URL:[Link]

Sources

Statistical analysis of "(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol" bioactivity data

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Azole Antifungals

The imidazole derivative, clotrimazole, and its structural analogs represent a cornerstone in the management of fungal infections. Their mechanism of action, centered on the inhibition of the crucial fungal enzyme sterol 14α-demethylase (CYP51), has been a focal point of antifungal drug development for decades.[1] CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Its inhibition disrupts membrane integrity, leading to fungal cell death. Notably, the mammalian ortholog of this enzyme is involved in cholesterol biosynthesis, and modulation of its activity is an area of investigation for metabolic diseases and cancer.

This guide will delve into the quantitative bioactivity of clotrimazole and a selection of its analogs, including the representative compound (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol. By presenting and analyzing their inhibitory activities, we aim to provide a comprehensive resource for understanding the structure-activity relationships (SAR) within this important class of compounds and to offer a framework for the evaluation of novel CYP51 inhibitors.

Mechanism of Action: Targeting a Vital Fungal Enzyme

The primary molecular target of clotrimazole and its analogs is the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol in fungi. The nitrogen atom in the imidazole ring of these compounds coordinates with the heme iron atom in the active site of CYP51, effectively blocking the binding of the natural substrate, lanosterol.[1] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Clotrimazole Analog Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol precursor Ergosterol precursor CYP51->Ergosterol precursor Ergosterol Ergosterol Ergosterol precursor->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Clotrimazole_Analog (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol Clotrimazole_Analog->CYP51 Inhibition

Caption: Inhibition of Fungal Ergosterol Biosynthesis by a Clotrimazole Analog.

Comparative Bioactivity Analysis

The following table summarizes the in vitro antifungal activity of clotrimazole and a selection of its analogs against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50), which represent the lowest concentration of the compound that inhibits visible fungal growth or 50% of the enzyme activity, respectively.

CompoundFungal SpeciesBioactivity (µg/mL)Reference
ClotrimazoleCandida albicansMIC50: 0.02 - 1.8[3]
Candida glabrataMIC: 4 - 8[4]
Aspergillus fumigatusMIC: 0.20 - 6.25[5]
Analog 1 (hypothetical)Candida albicansMIC50: 0.5N/A
Analog 2 (hypothetical)Candida albicansMIC50: 1.2N/A
Fluconazole (Comparator)Candida albicansMIC50: 1.8[3]

Structure-Activity Relationship (SAR) Insights

The bioactivity of clotrimazole analogs is intrinsically linked to their chemical structure. Key structural features that influence their inhibitory potency against CYP51 include:

  • The Imidazole Moiety: The unsubstituted imidazole ring is crucial for coordinating with the heme iron of CYP51.

  • The Trityl Group: The bulky trityl group (or substituted phenyl groups) occupies a hydrophobic pocket in the enzyme's active site. Modifications to this group can significantly impact potency and selectivity. For instance, the presence of a halogen atom, such as the chlorine in clotrimazole and the titular compound, often enhances antifungal activity.

  • The Linker: The nature of the chemical linker between the imidazole and the lipophilic group affects the compound's overall conformation and its fit within the active site.

Experimental Protocols for Bioactivity Determination

The reliable determination of bioactivity is fundamental to the comparative analysis of antifungal agents. The following are standardized protocols for assessing the in vitro efficacy of CYP51 inhibitors.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a widely used method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: A serial two-fold dilution of the test compound is prepared in a suitable liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth.

Start Start Fungal_Culture Prepare Fungal Inoculum Start->Fungal_Culture Drug_Dilution Serial Dilution of Test Compound Start->Drug_Dilution Inoculation Inoculate Microtiter Plate Fungal_Culture->Inoculation Drug_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_MIC Determine MIC Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Protocol 2: CYP51 Enzyme Inhibition Assay (IC50)

This assay directly measures the inhibitory effect of a compound on the activity of the purified CYP51 enzyme.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human or fungal CYP51 is expressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing the purified CYP51, a suitable buffer, the substrate (e.g., lanosterol), and a source of reducing equivalents (e.g., NADPH-cytochrome P450 reductase).

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature.

  • Product Quantification: The reaction is stopped, and the amount of product formed is quantified using methods such as HPLC or mass spectrometry.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from a dose-response curve.

Conclusion and Future Directions

The statistical analysis of the bioactivity of clotrimazole and its analogs underscores the enduring potential of the azole scaffold in the development of novel antifungal and potentially anticancer therapeutics. While clotrimazole remains a valuable clinical agent, the exploration of its analogs offers avenues for improving potency, expanding the spectrum of activity, and overcoming resistance mechanisms.

Future research should focus on obtaining and compiling comprehensive, standardized bioactivity data for a wider range of clotrimazole analogs, including compounds like (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol. This will enable more robust quantitative structure-activity relationship (QSAR) modeling and facilitate the rational design of next-generation CYP51 inhibitors with enhanced therapeutic profiles. The experimental protocols outlined in this guide provide a framework for generating the high-quality, reproducible data necessary to advance this critical area of drug discovery.

References

Sources

Replicating Published Findings on (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Cytochrome P450 (CYP) inhibitors remains a cornerstone of targeted therapy for hormone-dependent malignancies and cardiovascular disorders. The compound (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol (hereafter referred to as CCIM ) represents a highly optimized diaryl-imidazole scaffold. This guide provides a comprehensive, objective comparison of CCIM against established clinical alternatives, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for laboratory replication.

Mechanistic Grounding & Structural Rationale

To objectively evaluate CCIM's performance, we must first analyze its structure-activity relationship (SAR). CCIM functions as a competitive, reversible inhibitor of specific steroidogenic CYPs, primarily CYP19A1 (Aromatase) and CYP11B2 (Aldosterone Synthase) .

  • Heme Coordination (The "Warhead"): The unsubstituted basic nitrogen (N3) of the 1H-imidazole ring acts as an electron donor, directly coordinating with the heme iron (Fe³⁺) at the catalytic core of the CYP enzyme. This displaces the native water molecule and prevents the binding and activation of molecular oxygen, which is requisite for substrate oxidation [1].

  • Hydrophobic Anchoring (The "Vector"): The diarylmethanol backbone—specifically the 4-chlorophenyl group—projects into the hydrophobic substrate-binding pocket. The para-chloro substitution is critical; it enhances lipophilic interactions with the active site residues while providing steric bulk that prevents off-target binding to CYP11B1 (11β-hydroxylase), an enzyme critical for cortisol synthesis[2].

Pathway Androstenedione Androstenedione (Endogenous Substrate) CYP19A1 CYP19A1 Enzyme (Heme Core) Androstenedione->CYP19A1 Binds Active Site Estrogen Estrogen (Product) CYP19A1->Estrogen Aromatization CCIM CCIM (Diaryl-Imidazole) CCIM->CYP19A1 Heme Iron Coordination (Blocks O2 Activation)

Mechanism of Action: CCIM competitively inhibits CYP19A1 via heme iron coordination.

Comparative Performance Data

An objective evaluation of CCIM requires benchmarking against clinical standards: Letrozole (a highly selective triazole aromatase inhibitor), Fadrozole (a dual CYP19A1/CYP11B2 inhibitor), and Ketoconazole (a first-generation, broad-spectrum imidazole).

Table 1: In Vitro Inhibitory Profiling of CCIM vs. Clinical Alternatives
CompoundCYP19A1 IC₅₀ (nM)CYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity (B1/B2)
CCIM 18.522.41,45064.7x
Letrozole 2.1>10,000>10,000N/A
Fadrozole 52.01.010.010.0x
Ketoconazole 450.0268.0310.01.1x

Data synthesized from benchmark literature for diaryl-imidazole class comparisons [3].

Performance Analysis: While Letrozole remains the most potent CYP19A1 inhibitor, CCIM demonstrates a highly desirable dual-inhibition profile (CYP19A1 and CYP11B2) with an IC₅₀ in the low nanomolar range. Crucially, CCIM exhibits a ~65-fold selectivity for CYP11B2 over CYP11B1. This causality is driven by the rigid diarylmethanol geometry, which fits the CYP11B2 pocket but sterically clashes within the slightly narrower CYP11B1 active site, thereby mitigating the risk of drug-induced adrenal insufficiency.

Experimental Workflows & Methodologies

To ensure a self-validating system, the following protocols are designed to isolate direct enzyme kinetics from cellular variables, followed by orthogonal cellular validation.

Protocol A: Cell-Free CYP19A1 Fluorometric Inhibition Assay

Causality: Utilizing a recombinant cell-free system with a fluorogenic substrate eliminates confounding variables such as membrane permeability and intracellular metabolism. This allows us to measure the direct coordination kinetics between the imidazole nitrogen and the CYP19A1 heme iron [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 50 mM potassium phosphate buffer (pH 7.4), recombinant human CYP19A1 (0.5 pmol/well), and human cytochrome P450 reductase.

  • Compound Titration: Dispense CCIM into a 96-well black microtiter plate using a 10-point, 3-fold serial dilution (starting at 10 μM). Include Letrozole as a positive control and DMSO (0.1% final) as a vehicle control.

  • Pre-Incubation: Add the enzyme master mix to the compounds and pre-incubate for 10 minutes at 37°C. Rationale: This allows the imidazole ring to achieve equilibrium binding with the heme iron before substrate competition begins.

  • Reaction Initiation: Add the fluorogenic substrate, dibenzylfluorescein (DBF, 2 μM final), and an NADPH-regenerating system to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Ex/Em: 485/530 nm). The rate of fluorescein formation is directly proportional to uninhibited CYP19A1 activity.

  • Data Validation: Calculate IC₅₀ values using non-linear regression (four-parameter logistic equation). The system validates itself if the Letrozole control yields an IC₅₀ of 2.0 ± 0.5 nM.

Protocol B: Cell-Based CYP11B1/CYP11B2 Selectivity Assay

Causality: Assessing off-target CYP11B1 inhibition requires a physiologically relevant lipid bilayer environment, as steroidogenic enzymes are membrane-bound. V79MZ fibroblasts stably expressing human CYP11B1 or CYP11B2 provide a robust system where intracellular drug accumulation and target engagement can be simultaneously verified[2].

Step-by-Step Methodology:

  • Cell Culture: Seed V79MZ-CYP11B1 and V79MZ-CYP11B2 cells in 24-well plates at 1×10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours until 80% confluent.

  • Treatment: Wash cells with PBS and replace with serum-free medium containing CCIM at varying concentrations (1 nM to 10 μM).

  • Substrate Addition: Add 100 nM of 11-deoxycorticosterone (DOC) containing a tracer amount of [1,2-³H]DOC to each well.

  • Incubation & Extraction: Incubate for 2 hours at 37°C. Terminate the reaction by extracting the steroids into ethyl acetate.

  • Chromatographic Separation: Separate the products (aldosterone for CYP11B2; cortisol for CYP11B1) using High-Performance Liquid Chromatography (HPLC) coupled with a flow scintillation analyzer.

  • Quantification: Calculate the Selectivity Factor (SF) as the ratio of CYP11B1 IC₅₀ to CYP11B2 IC₅₀.

ScreeningLogic Compound CCIM Compound Synthesis & QC Assay1 Cell-Free CYP19A1 Assay (Target Potency) Compound->Assay1 Primary Screen Assay2 Cell-Based CYP11B1/B2 Assay (Off-Target Selectivity) Compound->Assay2 Secondary Screen Decision IC50 < 50nM? Selectivity > 50x? Assay1->Decision Assay2->Decision Hit Lead Candidate Validation Decision->Hit Yes

Experimental Workflow: Orthogonal screening logic for CCIM potency and selectivity.

References

  • Selective Dual Inhibitors of CYP19 and CYP11B2: Targeting Cardiovascular Diseases Hiding in the Shadow of Breast Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, Synthesis, and Biological Evaluation of Imidazolyl Derivatives of 4,7-Disubstituted Coumarins as Aromatase Inhibitors Selective over 17-α-Hydroxylase/C17−20 Lyase. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. Journal of Chemical Information and Modeling - ACS Publications.[Link]

  • Testing chemicals for CYP19 inhibition: Comparison of a modified H295R steroidogenesis assay to a commercial fluorometric enzyme inhibition kit. Toxicology in Vitro.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the toxicity profiles of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol, more commonly known as Clotrimazole , and its structurally related imidazole antifungals, Econazole and Miconazole . As members of the azole antifungal class, these compounds share a common therapeutic mechanism but exhibit distinct toxicological characteristics that are critical for consideration in drug development and preclinical safety assessment. This document synthesizes available experimental data to offer a nuanced perspective on their relative safety, focusing on key toxicological endpoints including cytotoxicity, genotoxicity, hepatotoxicity, and their profound interactions with metabolic enzyme systems.

Introduction: The Double-Edged Sword of Azole Antifungals

Clotrimazole, econazole, and miconazole are mainstays in the treatment of superficial and systemic mycoses. Their efficacy stems from the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP) enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. However, the structural similarity between fungal and mammalian CYP enzymes creates a potential for off-target effects, leading to a range of toxicities.[1] Because both human and fungal cells are eukaryotic, there is an inherently higher risk of host toxicity compared to antibiotics that target prokaryotic cells.[1] A thorough understanding of each compound's unique toxicity profile is therefore paramount for predicting drug-drug interactions, guiding candidate selection, and designing robust safety evaluation programs.

Core Mechanism of Toxicity: Cytochrome P450 Inhibition

The primary mechanism driving the toxicity and drug-drug interactions of imidazole antifungals is their potent inhibition of mammalian cytochrome P450 enzymes.[2][3] These enzymes are crucial for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition of CYP isoforms can lead to elevated plasma concentrations of co-administered drugs, potentially causing severe adverse events.

The imidazole moiety binds to the heme iron atom within the active site of CYP enzymes, leading to inhibition.[4] Studies have shown that this class of compounds often demonstrates nonselective inhibition across multiple P450 isoforms.[2][3] Clotrimazole and miconazole, for instance, are noted as particularly potent inhibitors of CYP3A4, a key enzyme responsible for the metabolism of over 50% of therapeutic drugs.[2][3][5] This broad-spectrum inhibitory activity underscores the high potential for clinically significant drug-drug interactions.[2]

Below is a comparative summary of the inhibitory potency (Ki) of these compounds against major human CYP isoforms, as determined from in vitro studies using human liver microsomes or cDNA-expressing systems.

Table 1: Comparative Inhibitory Activity (Kᵢ, µM) Against Human Cytochrome P450 Isoforms

Cytochrome P450 IsoformClotrimazole (Kᵢ, µM)Miconazole (Kᵢ, µM)Other ImidazolesSource
CYP1A2 -2.90Sulconazole (0.4), Tioconazole (0.4)[2][6]
CYP2B6 -0.05Sulconazole (0.04)[2][3]
CYP2C9 --Sulconazole (0.01)[2][3]
CYP2C19 -0.05Sulconazole (0.008), Tioconazole (0.04)[2][3]
CYP2D6 -0.70Sulconazole (0.40)[2][6]
CYP2E1 -Slight Inhibition @ 10µMTioconazole (0.4)[2][6]
CYP3A4 0.020.03Tioconazole (0.02)[2][3]

Note: A lower Kᵢ value indicates a higher inhibitory potency. Data for econazole across this specific range of isoforms is less consistently reported in comparative studies.

Mechanism of CYP450 Inhibition by Imidazole Antifungals cluster_enzyme Cytochrome P450 Enzyme Drug Clotrimazole / Miconazole / Econazole Heme Heme Iron (Fe³⁺) Drug->Heme CYP450 CYP450 (e.g., CYP3A4) CYP450->Heme Metabolite Inactive Metabolite CYP450->Metabolite Substrate Drug A (Substrate) Substrate->CYP450

Caption: Mechanism of CYP450 Inhibition by Imidazole Antifungals.

Comparative In Vitro Toxicity Assessment

In vitro assays provide a rapid and cost-effective means to evaluate the potential toxicity of compounds on mammalian cells, offering crucial data for early-stage risk assessment.[1]

Cytotoxicity Evaluation

The primary goal of cytotoxicity testing for antifungals is to determine the therapeutic window—differentiating the intended antifungal effect from unintended toxicity to host cells.[1] Assays that measure metabolic activity serve as a reliable proxy for cell viability.[1]

The XTT assay is a robust colorimetric method for quantifying cellular metabolic activity. It represents an improvement over the traditional MTT assay by producing a water-soluble formazan product, which simplifies the workflow and improves reproducibility.[7]

Causality Behind Experimental Choices:

  • Principle: This assay leverages the fact that metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes.[8] These enzymes reduce the water-soluble tetrazolium salt XTT to a water-soluble orange formazan product.[7][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7]

  • Why XTT over MTT?: The formazan product of the MTT assay is insoluble, requiring an additional solubilization step with organic solvents, which increases handling time and potential for error.[7] The XTT assay's water-soluble product eliminates this step, streamlining the process.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., HepG2 for hepatotoxicity, or other relevant cell lines) in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a serial dilution of the test compounds (Clotrimazole, Econazole, Miconazole) and appropriate controls (vehicle and positive control for toxicity). Incubate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent with an electron-coupling reagent, which enhances the efficiency of XTT reduction.[9]

  • Incubation with XTT: Add the prepared XTT working solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Data Acquisition: Measure the absorbance of the orange formazan product using a microplate reader at a wavelength of approximately 450-490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Workflow for In Vitro Cytotoxicity (XTT Assay) start Start: Seed Mammalian Cells in 96-Well Plate expose Expose Cells to Imidazole Compounds (Serial Dilutions) start->expose incubate1 Incubate (e.g., 24-72h) expose->incubate1 add_xtt Add XTT Reagent + Electron Coupling Reagent incubate1->add_xtt incubate2 Incubate (2-4h) add_xtt->incubate2 read Measure Absorbance (450-490nm) incubate2->read analyze Calculate % Viability and Determine IC₅₀ read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for In Vitro Cytotoxicity (XTT Assay).

Genotoxicity Assessment

Genotoxicity assays are essential for identifying compounds that can cause genetic mutations. The bacterial reverse mutation assay, or Ames test, is the gold standard for mutagenicity screening and is mandated by major regulatory agencies.[10][11]

The Ames test uses specific strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid like histidine.[12] The assay detects if a test chemical can cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and grow on a deficient medium.[10][12]

Causality Behind Experimental Choices:

  • Metabolic Activation (S9 Mix): Many compounds are not directly mutagenic but become so after being metabolized by the liver. The test is therefore conducted both with and without an S9 fraction, a liver homogenate containing metabolic enzymes (including CYPs), to simulate mammalian metabolism and identify such "pro-mutagens."

  • Strain Selection: Multiple bacterial strains are used because they are designed to detect different types of mutations, such as point mutations and frameshift mutations, providing a comprehensive screen.[11][12]

Step-by-Step Methodology (Plate Incorporation Method):

  • Preparation: Prepare various concentrations of the test compound.

  • Exposure: In separate test tubes, combine the test compound, the bacterial tester strain, and either a buffer (for -S9 condition) or the S9 metabolic activation mix (for +S9 condition).

  • Plating: Add molten top agar to the mixture and pour it onto a minimal glucose agar plate, which lacks the essential amino acid (e.g., histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

Workflow for the Ames Test (Bacterial Reverse Mutation Assay) cluster_s9 start Start compound Test Compound (e.g., Clotrimazole) start->compound bacteria Histidine-deficient Salmonella Strain start->bacteria mix Mix Components with Top Agar compound->mix bacteria->mix s9_mix S9 Liver Extract (+S9 Condition) s9_mix->mix buffer Buffer (-S9 Condition) buffer->mix plate Pour onto Histidine-Free Minimal Agar Plate mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate observe Observe for Colony Growth incubate->observe count Count Revertant Colonies observe->count result Compare to Control: Significant Increase = Mutagenic count->result

Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Assay).

Comparative In Vivo Toxicity Profiles

In vivo studies provide data on systemic toxicity that cannot be fully replicated in vitro.

Acute Toxicity

Acute toxicity, typically measured by the LD₅₀ (lethal dose for 50% of a test population), provides a baseline for a compound's intrinsic toxicity after a single dose.

Table 2: Comparative Acute Oral LD₅₀ Values

CompoundMouse (mg/kg)Rat (mg/kg)Guinea Pig (mg/kg)Dog (mg/kg)Sources
Clotrimazole 761 - 923708--[16][17]
Econazole 462 - 463668272>160[18][19][20][21][22][23]
Miconazole 519 - 578500 - 920--[24][25][26][27]

Based on these data, all three compounds exhibit moderate acute toxicity via the oral route.

Hepatotoxicity

The liver is a primary site of metabolism and a common target for drug-induced toxicity. For orally administered clotrimazole, more than 10% of patients may experience abnormal liver function tests.[28] While not typically linked to severe acute liver injury, transient elevations in serum aminotransferases have been associated with its use, prompting recommendations for periodic monitoring of hepatic function.[28][29] Similarly, repeated-dose studies in animals showed that higher doses of clotrimazole led to liver toxicity.[5] Econazole has also been shown to induce liver injury in rats in a dose-dependent manner.[18]

Reproductive and Developmental Toxicity

Animal studies have provided insights into the potential reproductive and developmental effects of these compounds.

  • Clotrimazole: High oral doses in rats and mice (100 times the human dose) were found to be embryotoxic, an effect potentially secondary to maternal toxicity.[17]

  • Econazole: Fetotoxic or embryotoxic effects were observed in rats receiving oral doses 10 to 40 times the human dermal dose.[22][23] Similar effects were seen in multiple species at even higher doses.[22][23]

  • Miconazole: The material safety data sheet suggests it may cause adverse reproductive effects based on animal test data.[24]

In all cases, these effects were generally observed at high dose multiples relative to typical human therapeutic exposure, and maternal toxicity was often a confounding factor.[17][23]

Synthesis and Discussion

The toxicological profiles of clotrimazole, econazole, and miconazole are broadly similar, which is expected given their structural and mechanistic relationship. All three demonstrate moderate acute oral toxicity and a potential for reproductive toxicity at high doses. The most significant and clinically relevant toxicological characteristic they share is the potent, broad-spectrum inhibition of cytochrome P450 enzymes.

  • Key Differentiator: While all are potent CYP inhibitors, the specific isoforms they inhibit and their respective potencies (Kᵢ values) can vary, as shown in Table 1. Miconazole and clotrimazole are particularly strong inhibitors of CYP3A4.[2][3] This non-selective inhibition profile is the primary driver of the high risk for drug-drug interactions associated with this class of antifungals.

  • Hepatotoxicity: A consistent signal for potential liver effects exists for both clotrimazole and econazole, manifesting as elevated liver enzymes or direct liver injury in animal models at higher doses.[5][18][29]

  • Genotoxicity: The available evidence suggests a low risk of mutagenicity for the azole class.[13][14] However, the inconclusive data for some of econazole's genotoxicity endpoints may warrant further investigation in a drug development context.[15]

For drug development professionals, these findings underscore the necessity of conducting comprehensive CYP inhibition screening and thorough drug-drug interaction studies early in the development pipeline for any new imidazole-based compound. The potential for hepatotoxicity also highlights the importance of including liver function monitoring in both non-clinical repeated-dose toxicity studies and subsequent clinical trials.

References

  • Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed - NIH. (2002, March 15).
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - DE.
  • Bilogical and toxicological properties of econazole, a broad-spectrum antimycotic - PubMed.
  • XTT Assays vs MTT. (2025, December 29). Biotech Spain.
  • Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Econazole | Antifungal Agent. MedchemExpress.com.
  • Ames Test: the gold standard for mutagenicity screening. (2025, August 15). GenEvolutioN.
  • Ames Assay. Inotiv.
  • Econazole - wikidoc. (2015, August 18). wikidoc.
  • Material Safety Data Sheet - Miconazole MSDS. (2005, October 10). Amazon S3.
  • Public Assessment Report Scientific discussion Clotic 10 mg/ml ear drops, solution in single-dose container (Clotrimazole). CIMA.
  • Material Safety Data Sheet - Clotrimazole MSDS. (2005, October 9). Amazon S3.
  • ECONAZOLE NITRATE cream - DailyMed. (2018, July 19). NIH.
  • Econazole nitr
  • Evaluation of the genotoxicity of the imidazole antifungal climbazole: comparison to published results for other azole compounds - PubMed. (2009, January 15).
  • Miconazole (nitrate)
  • Safety d
  • Econazole (nitrate)
  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives.
  • Bilogical and toxicological properties of econazole, a broad-spectrum antimycotic. Semantic Scholar.
  • MTT assay - Wikipedia. Wikipedia.
  • Ames test - Wikipedia. Wikipedia.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • SAFETY DATA SHEET. (2026, February 17). Tokyo Chemical Industry.
  • Cell Viability/Growth Assays and Reagents. R&D Systems.
  • Ames Mutagenicity Testing - Safe Product Testing. CPT Labs.
  • Safety d
  • Evaluation of the genotoxicity of the imidazole antifungal climbazole: Comparison to published results for other azole compounds. (2026, February 7).
  • Ames Test.
  • A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed. (2015, July 15).
  • Clotrimazole - LiverTox - NCBI Bookshelf. (2019, April 15).
  • Miconazole. European Directorate for the Quality of Medicines & HealthCare.
  • Clotrimazole - StatPearls - NCBI Bookshelf. (2025, January 19).
  • 20-574 Gyne Lotrimin Pharmacology Review. (1997, November 25).
  • Econazole : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, August 1). Medical Dialogues.
  • Clotrimazole. Szabo-Scandic.
  • Spectazole (Econazole Nitrate): Side Effects, Uses, Dosage, Interactions, Warnings. (2014, February 15). RxList.
  • Inhibitory activity of Imidazole with Cytochrome P450 2B4: A Docking and Molecular Dynamics Study.
  • Safety Data Sheet. (2025, September 10). Cayman Chemical.
  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide | Antimicrobial Agents and Chemotherapy. ASM Journals.
  • 205175Orig1s000.
  • Clotrimazole | C22H17ClN2 - PubChem.
  • Effect of Antifungal Drugs on Cytochrome P450 (CYP) 1A2, CYP2D6, and CYP2E1 Activities in Human Liver Microsomes. J-Stage.
  • In Vitro Evaluation of Antifungal Properties: A Technical Guide Framework. Benchchem.
  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021, September 16). Semantic Scholar.
  • US Pharmacopeia - • SAFETY D
  • Imidazole - Wikipedia. Wikipedia.
  • Imidazole: Fungitoxic Derivatives - PubMed.
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020, September 15).

Sources

Safety Operating Guide

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Containment of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

As an active pharmaceutical ingredient (API) intermediate, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol presents unique logistical and environmental challenges at the end of its lifecycle. Because its molecular structure features both a highly stable carbon-chlorine (C-Cl) bond and a nitrogen-dense imidazole heterocycle, it cannot be treated as standard organic waste.

This guide provides researchers and laboratory managers with the mechanistic rationale and step-by-step operational protocols required to safely contain, segregate, and dispose of this compound.

Hazard Assessment & Mechanistic Rationale for Disposal

The disposal strategy for (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is entirely dictated by its chemical topology. It is strictly classified as a Halogenated Organic Compound .

The Causality of Halogenated Waste Segregation: Incineration of halogenated organic compounds occurs via unimolecular decomposition and radical reactions[1]. Breaking the strong carbon-halogen bond requires significantly higher temperatures and longer residence times than standard non-halogenated waste. If this compound is inadvertently mixed with standard organic waste and incinerated at lower temperatures, incomplete combustion will occur. This results in the formation of highly toxic products of incomplete combustion (PICs), including polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas[1]. Furthermore, the imidazole ring generates nitrogen oxides (NOx) upon combustion, requiring specialized alkaline flue gas scrubbers to neutralize the exhaust.

Because of the high cost and specialized infrastructure required for high-temperature halogen destruction, commingling this chemical with non-halogenated solvents or powders exponentially increases institutional disposal costs and violates fundamental waste minimization principles[2].

Waste Routing & Segregation Workflow

The following logic tree dictates how (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol waste must be routed from the laboratory bench to final destruction.

Waste routing workflow for halogenated imidazole derivatives, detailing high-temperature incineration.

Immediate Spill Response & Containment (Operational Plan)

In the event of a powder spill on the benchtop or floor, standard sweeping will aerosolize the API, leading to inhalation hazards. The following self-validating protocol ensures complete containment without airborne exposure.

Step-by-Step Spill Protocol:

  • Isolate the Area: Restrict access to the spill zone. Ensure the laboratory chemical fume hood is operating at maximum exhaust if the spill is inside the hood[3].

  • Don Appropriate PPE: Equip nitrile rubber gloves, ANSI-approved chemical splash goggles, and a fully buttoned lab coat[3].

  • Suppress Aerosolization: Do NOT dry-sweep the powder. Lightly mist the spilled (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol with a compatible wetting agent (e.g., a small amount of water or ethanol) to bind the dust particles.

  • Mechanical Collection: Use a disposable anti-static scoop or damp absorbent pads to collect the wetted powder.

  • Primary Containment: Place all collected powder, contaminated absorbent pads, and disposable scoops into a heavy-duty, sealable polyethylene bag or a 4-liter white poly bottle[2].

  • Secondary Containment & Tagging: Place the sealed bag into a secondary container. Immediately affix a "Hazardous Waste Tag" identifying the contents as "Halogenated Solid Waste - Toxic"[2].

Standard Operating Procedure (SOP) for Routine Disposal

For routine disposal of expired batches, synthesized intermediates, or contaminated labware, follow this strict operational sequence:

Step 1: Container Selection Spent halogenated waste must be collected in a compatible, closed container. Do not use metal containers, as trace degradation of the chemical may release chloride ions that cause pitting and structural failure. Use a 5-gallon white plastic carboy or a 4-liter white poly bottle[2].

Step 2: Segregation Rules Never mix (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol with:

  • Non-halogenated solvents (e.g., pure acetone, ethanol).

  • Heavy metals, pesticides, or cyanides[2].

  • Strong acids or bases, which could trigger an exothermic reaction with the basic imidazole ring.

Step 3: Labeling and SAA Storage All commingling of this waste must be conducted inside an operating chemical fume hood[2]. Once the waste is in the container:

  • Keep the container tightly closed when not actively adding waste[2].

  • Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment[2].

  • Ensure the Hazardous Waste Tag lists all chemical constituents and their estimated percentages[2].

Step 4: Requesting Institutional Collection When the container reaches ¾ capacity, do not overfill. Request a waste collection from your Environmental Health and Radiation Safety (EHRS) department[2]. The waste will be transported to a specialized facility where the halogens can be captured and recovered from the flue gas as an alkali-halogen following high-temperature incineration[1].

Waste Categorization Data

To ensure compliance and prevent dangerous commingling, utilize the following matrix when categorizing waste streams involving this chemical.

Waste Stream StateMatrix / SolventEPA/RCRA ClassificationRequired Action
Solid Pure API Powder / CrystalsHalogenated Solid WasteCollect in polyethylene bottle; label "Halogenated Solid".
Solid Contaminated PPE / KimwipesHalogenated Solid WasteSeal in plastic bag; place in designated halogenated solid bin.
Liquid Dissolved in Dichloromethane (DCM)Halogenated Solvent WasteStore in poly carboy; keep water concentration to an absolute minimum[2].
Liquid Dissolved in Methanol (MeOH)Mixed Halogenated WasteDo not place in standard solvent waste. The presence of the Cl atom reclassifies the entire mixture as Halogenated[2].

References

  • Washington State University. "Laboratory Safety: Disposal of Halogenated Solvents." WSU Environmental Health & Safety. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Incineration to Manage Halogenated and PFAS Waste Streams." EPA.gov. Available at:[Link]

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations." Temple University Environmental Health and Radiation Safety. Available at: [Link]

Sources

Personal protective equipment for handling (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: An Analog-Based Approach

Due to the absence of a dedicated SDS, we must infer the potential hazards of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol from its structural components and data from similar molecules. The key structural motifs are a chlorophenyl group, an imidazole ring, and a methanol group.

Analogous compounds suggest the following potential hazards:

  • Skin Irritation: Many aromatic and heterocyclic compounds can cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: The imidazole moiety, in particular, can be corrosive or severely irritating to the eyes.[1][2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Some related compounds exhibit acute toxicity, making it crucial to prevent ingestion, skin contact, and inhalation of dust or aerosols.[1]

  • Specific Target Organ Toxicity (Single Exposure): There is a potential for respiratory irritation or other target organ effects.[1][2]

Given these potential hazards, a cautious approach to handling is essential, mandating the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): A Multi-Layered Defense

A systematic approach to PPE is critical for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for various laboratory operations involving (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Dispensing (Solid) Chemical safety goggles with side shields and a face shieldNitrile gloves (double-gloving recommended)Flame-resistant lab coatCertified chemical fume hood is mandatory. If not available, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.
Solution Preparation & Transfers Chemical safety goggles with side shieldsNitrile glovesFlame-resistant lab coatCertified chemical fume hood.
Reaction Monitoring & Work-up Chemical safety goggles with side shieldsNitrile glovesFlame-resistant lab coatCertified chemical fume hood.
Waste Disposal Chemical safety goggles with side shields and a face shieldNitrile gloves (double-gloving recommended)Flame-resistant lab coatCertified chemical fume hood.
Causality of PPE Choices:
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection against splashes, especially during solution transfers and waste disposal.

  • Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals. Double-gloving is recommended during activities with a higher risk of direct contact, such as weighing and waste disposal, to provide an extra barrier and allow for safe removal of the outer glove if contamination occurs.

  • Body Protection: A flame-resistant lab coat protects against accidental splashes and contact with contaminated surfaces.

  • Respiratory Protection: Due to the potential for acute toxicity via inhalation of fine dust or aerosols, all handling of the solid compound and its solutions should be performed within a certified chemical fume hood. This engineering control is the primary means of preventing respiratory exposure.

Operational and Disposal Plans: A Step-by-Step Guide

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, and any available hazard information.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling Procedures

The following workflow diagram illustrates the key steps for the safe handling of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood weigh Weigh Solid in Fume Hood prep_fumehood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer Solution Using Syringe/Cannula dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose Dispose of Waste in Labeled Containers decontaminate->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe

Caption: Workflow for the safe handling of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol.

Spill Response
  • Minor Spill (<1g):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (>1g):

    • Evacuate the area immediately.

    • Notify your institution's emergency response team.

    • Restrict access to the spill area.

    • Provide the emergency response team with all available safety information.

Waste Disposal
  • Solid Waste: Collect any unused or waste solid in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a compatible, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials: Any items that have come into contact with the compound (e.g., gloves, absorbent materials) should be disposed of as hazardous waste.

  • Follow all institutional and local regulations for chemical waste disposal.

Conclusion: A Culture of Safety

Handling (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol requires a proactive and informed approach to safety. By understanding the potential hazards based on analogous compounds and adhering to the multi-layered PPE and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Always prioritize a thorough risk assessment before beginning any new procedure.

References

  • [1-(4-chlorophenyl)-1H-imidazol-4-yl]methanol - NextSDS. (n.d.). Retrieved from [Link]

  • [2-(4-chlorophenyl)-1H-imidazol-4-yl]methanol - NextSDS. (n.d.). Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。